molecular formula C3H7ClO2S B1595581 1-Chloro-2-(methylsulfonyl)ethane CAS No. 50890-51-2

1-Chloro-2-(methylsulfonyl)ethane

Cat. No.: B1595581
CAS No.: 50890-51-2
M. Wt: 142.61 g/mol
InChI Key: DKWNYTKOLIZNAX-UHFFFAOYSA-N
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Description

1-Chloro-2-(methylsulfonyl)ethane is a useful research compound. Its molecular formula is C3H7ClO2S and its molecular weight is 142.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7ClO2S/c1-7(5,6)3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWNYTKOLIZNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965128
Record name 1-Chloro-2-(methanesulfonyl)ethane
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Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50890-51-2
Record name 1-Chloro-2-(methylsulfonyl)ethane
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Record name 2,4,6,8-Nonatetraenoic acid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-, (all-E)-
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Record name 50890-51-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-2-(methanesulfonyl)ethane
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-(methylsulfonyl)ethane (CAS 50890-51-2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Alkylating Agent

1-Chloro-2-(methylsulfonyl)ethane, also known as 2-chloroethyl methyl sulfone, is a bifunctional molecule that has garnered interest in the fields of chemical synthesis and proteomics. Its unique structure, featuring a reactive chloroethyl group and an electron-withdrawing methylsulfonyl moiety, imparts a specific reactivity profile that makes it a valuable tool for researchers. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, with a focus on the underlying scientific principles and methodologies that are critical for its effective use in a research and development setting.

Core Molecular Attributes

This compound is a relatively simple molecule with the chemical formula C₃H₇ClO₂S.[1] Its structure is characterized by a two-carbon chain substituted with a chlorine atom and a methylsulfonyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on its structure and data from similar compounds.

PropertyValueSource
CAS Number 50890-51-2[2]
Molecular Formula C₃H₇ClO₂S[1][2]
Molecular Weight 142.61 g/mol [1][2]
Boiling Point 130-132 °C at 7 TorrChemicalBook
Density ~1.290 g/cm³ (Predicted)ChemicalBook
SMILES CS(=O)(=O)CCCl[3]
Appearance Expected to be a liquid at room temperatureInferred from precursor data
Solubility Expected to be soluble in a range of organic solventsInferred from structure

Synthesis and Manufacturing

The primary and most logical route for the synthesis of this compound is through the oxidation of its sulfide precursor, 2-chloroethyl methyl sulfide. This transformation is a common and well-established method in organic chemistry for the formation of sulfones.

Conceptual Synthesis Workflow

Synthesis cluster_0 Step 1: Precursor Synthesis (Conceptual) cluster_1 Step 2: Oxidation to Sulfone Thionyl_Chloride Thionyl Chloride (SOCl₂) Precursor 2-Chloroethyl Methyl Ether Thionyl_Chloride->Precursor Ethylene_Glycol_Monomethyl_Ether Ethylene Glycol Monomethyl Ether Ethylene_Glycol_Monomethyl_Ether->Precursor Chlorination Sulfide 2-Chloroethyl Methyl Sulfide Precursor->Sulfide Nucleophilic Substitution Sodium_Methanethiolate Sodium Methanethiolate (NaSMe) Sodium_Methanethiolate->Sulfide Final_Product This compound Sulfide->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidizing_Agent->Final_Product

Caption: Conceptual synthesis pathway for this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Chloroethyl methyl sulfide (CAS 542-81-4)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) or 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (using m-CPBA):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethyl methyl sulfide (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (2.2 equivalents) in DCM to the cooled sulfide solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is consumed.

  • Workup: Quench the reaction by adding a saturated sodium sulfite solution to destroy excess peroxide. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Procedure (using Hydrogen Peroxide):

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroethyl methyl sulfide (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.5-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction may require several hours to reach completion. Monitor by TLC.

  • Workup: Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying, Concentration, and Purification: Follow steps 5 and 6 from the m-CPBA procedure.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the alkyl chloride and the methylsulfonyl group.

  • Alkylating Agent: The primary mode of reactivity is as an alkylating agent. The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. This is a classic example of a nucleophilic substitution reaction (likely Sₙ2).[6]

  • Influence of the Sulfone Group: The strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) enhances the electrophilicity of the chlorinated carbon, making it a more potent alkylating agent compared to simple alkyl chlorides. However, the sulfonyl group can also stabilize a negative charge on the adjacent carbon (the α-carbon), which can influence its reactivity in the presence of strong bases.[7]

Reaction with Nucleophiles

This compound will react with a variety of nucleophiles, including:

  • Thiols: This is a particularly important reaction in the context of its biological applications. The sulfur atom of a thiol (e.g., the side chain of a cysteine residue in a protein) will attack the chlorinated carbon, displacing the chloride ion and forming a stable thioether bond.

  • Amines: Primary and secondary amines can also act as nucleophiles, leading to the formation of aminated products.

  • Hydroxides and Alkoxides: These oxygen-based nucleophiles will lead to the formation of alcohols or ethers, respectively.

Reactivity Substrate This compound Product Alkylated Product Substrate->Product Bond Formation Leaving_Group Chloride Ion (Cl⁻) Substrate->Leaving_Group Bond Cleavage Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate Sₙ2 Attack

Caption: General mechanism of nucleophilic substitution with this compound.

Applications in Research and Drug Development

The primary application of this compound in a research context is as a cysteine-modifying reagent in proteomics.[2]

Cysteine Alkylation in Proteomics

In mass spectrometry-based proteomics, proteins are typically digested into smaller peptides before analysis. Cysteine residues, with their reactive thiol groups, can form disulfide bonds, which can complicate the analysis. To prevent this, the thiol groups are reduced and then alkylated to form a stable, irreversible covalent bond.[8][9][10][11][12][13]

Workflow for Cysteine Alkylation:

  • Protein Denaturation and Reduction: Proteins in a sample are denatured to expose the cysteine residues. Disulfide bonds are then reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation: this compound is added to the reduced protein solution. The deprotonated thiol groups of the cysteine residues act as nucleophiles, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion. This results in the formation of a stable S-ethylsulfonylmethyl-cysteine residue.

  • Enzymatic Digestion: The alkylated proteins are then digested with a protease, such as trypsin, to generate peptides for mass spectrometry analysis.

Proteomics_Workflow Start Protein Sample Denaturation Denaturation & Reduction (e.g., with DTT) Start->Denaturation Alkylation Alkylation with This compound Denaturation->Alkylation Digestion Enzymatic Digestion (e.g., with Trypsin) Alkylation->Digestion Analysis Mass Spectrometry Analysis Digestion->Analysis

Caption: A simplified workflow for protein sample preparation in proteomics.

Safety, Handling, and Toxicology

As an alkylating agent, this compound should be handled with care. Alkylating agents are a class of compounds that can be toxic and potentially carcinogenic due to their ability to react with biological macromolecules like DNA and proteins.[2][14]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Toxicological Profile:

Specific toxicological data for this compound is limited. However, based on its chemical structure and the known toxicology of related compounds like 2-chloroethyl ethyl sulfide, it should be considered a hazardous substance.[9][10][11] The precursor, 2-chloroethyl methyl sulfide, is known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause burns.[11] Alkylating agents, in general, are known to have hematopoietic, gastrointestinal, and central nervous system toxicity.[2]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is crucial for its effective use in research. A combination of chromatographic and spectroscopic techniques can be employed for its analysis.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The expected ¹H NMR spectrum would show characteristic signals for the methyl protons and the two methylene groups.

    • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in its identification.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the sulfonyl group (strong characteristic absorptions) and the C-Cl bond.

Conclusion and Future Perspectives

This compound is a valuable research chemical with a clear and important application in the field of proteomics. Its role as a cysteine alkylating agent is critical for robust and reproducible mass spectrometry-based protein analysis. While its synthesis is straightforward, based on well-established chemical transformations, there is a need for more comprehensive characterization of its physicochemical and toxicological properties. Future research could focus on the development of novel applications for this bifunctional molecule in organic synthesis and medicinal chemistry, leveraging its specific reactivity profile. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

An In-Depth Technical Guide to 1-Chloro-2-(methylsulfonyl)ethane for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-chloro-2-(methylsulfonyl)ethane, a versatile bifunctional reagent increasingly utilized in advanced organic synthesis, particularly within the realms of proteomics and pharmaceutical drug development. We will delve into its fundamental properties, synthesis, reactivity, and practical applications, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Core Molecular and Physical Properties

This compound, registered under CAS Number 50890-51-2, is a key building block in modern synthetic chemistry.[1] Its utility stems from the presence of two distinct reactive functionalities: a terminal chloro group, which acts as a leaving group in nucleophilic substitution reactions, and a methylsulfonyl group, which activates the adjacent carbon-chlorine bond.

Molecular Identity and Physicochemical Data

A summary of the core quantitative data for this compound is presented in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₃H₇ClO₂S[1]
Molecular Weight 142.61 g/mol [1][2]
CAS Number 50890-51-2[1]
Alternative Names 2-Chloroethyl methyl sulfone; Ethane, 1-chloro-2-(methylsulfonyl)-[2]
Boiling Point 130-132 °C (at 7 Torr)[3]
Predicted Density 1.290 ± 0.06 g/cm³[3]
SMILES Code CS(=O)(=O)CCCl[4]

Synthesis and Manufacturing Principles

The primary industrial and laboratory-scale synthesis of this compound involves the oxidation of its thioether precursor, 2-chloroethyl methyl sulfide. This transformation is a cornerstone of organosulfur chemistry and leverages a variety of oxidizing agents to achieve the desired sulfone.

Conceptual Synthesis Workflow

The logical flow of the synthesis is straightforward, beginning with the readily available thioether and proceeding to the activated sulfone.

G cluster_start Starting Material cluster_process Process cluster_product Final Product start 2-Chloroethyl methyl sulfide oxidation Oxidation start->oxidation Oxidizing Agent (e.g., H₂O₂, m-CPBA) product This compound oxidation->product

Caption: General synthesis workflow for this compound.

Exemplary Experimental Protocol: Oxidation of 2-Chloroethyl Methyl Sulfide

This protocol is a representative method for the synthesis of this compound. The choice of oxidizing agent and reaction conditions can be optimized to improve yield and purity.

Materials:

  • 2-Chloroethyl methyl sulfide

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroethyl methyl sulfide in acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (30%) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or recrystallization.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by its behavior as an alkylating agent in nucleophilic substitution reactions.[5][6][7] The presence of the strongly electron-withdrawing methylsulfonyl group significantly influences the reactivity of the C-Cl bond.

Mechanism of Nucleophilic Substitution (SN2)

The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single, concerted step.[8]

Caption: SN2 reaction mechanism of this compound.

Key Mechanistic Features:

  • Activation by the Sulfonyl Group: The electron-withdrawing nature of the methylsulfonyl group (–SO₂CH₃) polarizes the C-Cl bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore a good leaving group, facilitating the substitution reaction.

  • Steric Hindrance: As a primary alkyl halide, the reaction center is relatively unhindered, favoring the SN2 pathway over the SN1 pathway, which would involve a less stable primary carbocation.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its ability to introduce a CH₂CH₂SO₂CH₃ moiety is particularly useful for modifying lead compounds to enhance their pharmacological properties.

A notable application is in the development of antineoplastic agents. For instance, derivatives of this compound have been investigated as components of prodrugs designed to target hypoxic tumor cells. In one such study, a series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines were synthesized and showed significant activity against leukemia in mice.[9][10] The chloroethyl group in these compounds acts as the alkylating functionality responsible for their cytotoxic effects.[9][10]

Analytical and Spectroscopic Characterization

Robust analytical methods are essential for ensuring the purity and identity of this compound in research and manufacturing settings. A combination of chromatographic and spectroscopic techniques is typically employed.

Typical Analytical Methods
MethodPurposeKey Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, identification of volatile impurities, and structural confirmation.A suitable capillary column (e.g., DB-5ms) and a temperature gradient program are required for good separation. The mass spectrum will show characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Quantification and purity determination.A reversed-phase C18 column with a mobile phase of acetonitrile and water is often effective. UV detection is suitable if the molecule has a chromophore, or a universal detector like a charged aerosol detector (CAD) can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation.¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Anticipated Spectroscopic Data
  • ¹H NMR:

    • A singlet for the methyl protons (–SO₂CH ₃) around 3.0 ppm.

    • Two triplets for the ethylene protons (–CH ₂CH ₂–), with the protons adjacent to the sulfonyl group appearing further downfield (around 3.5 ppm) than those adjacent to the chlorine (around 3.8 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (–SO₂C H₃).

    • A signal for the carbon adjacent to the chlorine (–C H₂Cl).

    • A signal for the carbon adjacent to the sulfonyl group (–C H₂SO₂–). The downfield shift will be influenced by the electronegativity of the adjacent atoms.[11]

  • Mass Spectrometry (Electron Ionization - EI):

    • The molecular ion peak (M⁺) may be weak or absent.

    • Characteristic fragmentation patterns would include the loss of Cl, SO₂CH₃, and ethylene fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in chlorine-containing fragments.[12]

Safety, Handling, and Toxicology

As a reactive alkylating agent, this compound and its precursors must be handled with appropriate safety precautions. The toxicological profile is largely inferred from its precursor, 2-chloroethyl methyl sulfide, and the general class of alkylating agents.

Key Safety and Handling Protocols
AspectPrecautionJustification
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory.To prevent skin and eye contact with the corrosive and potentially toxic material.[13][14][15]
Ventilation All handling should be performed in a certified chemical fume hood.To avoid inhalation of potentially harmful vapors.[14]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.To maintain chemical stability and prevent hazardous reactions.
Spill and Disposal Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.To mitigate environmental contamination and exposure risks.
Toxicological Profile

Specific toxicological studies on this compound are limited. However, its precursor, 2-chloroethyl methyl sulfide, is classified as toxic if swallowed, in contact with skin, or if inhaled, and it is a suspected carcinogen.[15][16] It is also known to cause severe skin and eye irritation.[13][14] Given its function as an alkylating agent, this compound should be treated as a potentially hazardous substance with similar, if not identical, risks. Alkylating agents as a class are known to be cytotoxic, mutagenic, and carcinogenic due to their ability to covalently modify DNA.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, with a reactive chloro group activated by an adjacent methylsulfonyl moiety, allows for its use as a potent alkylating agent. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory. As research in proteomics and targeted drug delivery continues to advance, the strategic use of building blocks like this compound will undoubtedly play a significant role in the creation of next-generation therapeutics.

References

Synthesis and preparation of "1-Chloro-2-(methylsulfonyl)ethane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Chloro-2-(methylsulfonyl)ethane

Abstract

This compound, also known as 2-chloroethyl methyl sulfone, is a valuable chemical intermediate widely utilized in the development of pharmaceuticals, agrochemicals, and materials science.[1] Its bifunctional nature, possessing both an alkyl chloride and a methyl sulfone group, makes it a versatile building block for introducing the methylsulfonyl ethyl moiety in organic synthesis. This guide provides a comprehensive overview of the predominant synthetic methodology for preparing this compound: the controlled oxidation of its thioether precursor, 2-chloroethyl methyl sulfide. It details the underlying reaction mechanism, offers a field-proven experimental protocol, discusses critical process considerations, and outlines robust analytical techniques for characterization and quality control. This document is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction

The strategic importance of this compound lies in its application as a key intermediate. It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) and is a building block for complex molecules in the agrochemical industry.[1] Furthermore, its utility has been noted in proteomics research, highlighting its relevance in the broader life sciences.[2] A thorough understanding of its synthesis is therefore crucial for ensuring a reliable and high-purity supply for these advanced applications.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. Proper storage in a dry, refrigerated environment (2-8°C) is recommended to maintain its stability.[3][4]

PropertyValueReference(s)
CAS Number 50890-51-2[2][3][5]
Molecular Formula C₃H₇ClO₂S[2][6]
Molecular Weight 142.61 g/mol [2][7]
Synonyms 2-chloroethyl methyl sulfone[7][8]
Appearance Light yellow to yellow liquid or solid[1]
Storage Sealed in dry, 2-8°C[3][4]
Significance and Applications

The methylsulfonyl group is a key pharmacophore in numerous approved drugs due to its ability to act as a hydrogen bond acceptor and improve physicochemical properties such as solubility and metabolic stability. This compound provides a direct and efficient means of incorporating this functional group. The presence of the terminal chloro group allows for facile nucleophilic substitution reactions, making it a powerful alkylating agent for a wide range of substrates, including amines, phenols, and thiols. Related sulfonyl-containing compounds have been investigated for their antineoplastic properties, underscoring the importance of this chemical class in drug discovery.[9]

Core Synthetic Strategy: Oxidation of 2-Chloroethyl Methyl Sulfide

The most logical and widely accepted method for the preparation of this compound is the oxidation of the corresponding sulfide, 2-chloroethyl methyl sulfide. This transformation proceeds through a stable intermediate, the sulfoxide, before reaching the final sulfone product.

Mechanistic Overview

The oxidation of a sulfide to a sulfone is a stepwise process. The sulfur atom in the thioether precursor is in its lowest oxidation state (+2). The first oxidation step converts the sulfide to a sulfoxide, where the sulfur atom is in a +4 oxidation state. A second oxidation step elevates the sulfur to its highest stable oxidation state in this context, +6, to form the sulfone.

The choice of oxidant and reaction conditions determines whether the reaction can be stopped at the intermediate sulfoxide stage or proceeds directly to the sulfone.[10][11] For the synthesis of the target sulfone, an excess of the oxidizing agent is typically employed to ensure complete conversion.

Rationale for Precursor and Oxidant Selection

Precursor: 2-Chloroethyl methyl sulfide is the ideal starting material as it already contains the complete carbon skeleton and the required chloro and methyl substituents. It is a readily accessible precursor, allowing for a direct and high-atom-economy conversion to the target molecule.

Oxidant: While various oxidizing agents can effect this transformation (e.g., m-CPBA, Oxone®), hydrogen peroxide (H₂O₂) is often the preferred reagent in industrial and laboratory settings. Its primary advantages include:

  • Cost-Effectiveness: It is an inexpensive and readily available bulk chemical.

  • Environmental Benignity: The only byproduct of the oxidation is water, making it a "green" and environmentally friendly choice.

  • Safety and Handling: While concentrated solutions are hazardous, H₂O₂ is generally safer to handle and store than many peroxide-based organic oxidants.

Catalysts, such as metal complexes, can be used to accelerate the oxidation, particularly when using H₂O₂ in aqueous media.[10][11]

Key Transformation Pathway

The following diagram illustrates the sequential oxidation from the sulfide precursor to the final sulfone product.

References

An In-depth Technical Guide to 1-Chloro-2-(methylsulfonyl)ethane: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-chloro-2-(methylsulfonyl)ethane, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity profile, and its strategic applications in the synthesis of pharmacologically relevant molecules.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound[1]

Synonyms:

  • 2-Chloroethyl methyl sulfone

  • Ethane, 1-chloro-2-(methylsulfonyl)-[2]

CAS Number: 50890-51-2[1]

Molecular Formula: C₃H₇ClO₂S[1]

Molecular Weight: 142.60 g/mol [2]

This compound is a member of the sulfone family, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The presence of both a reactive chloroethyl group and a methylsulfonyl moiety imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 50890-51-2[1]
Molecular Formula C₃H₇ClO₂S[1]
Molecular Weight 142.60 g/mol
Appearance Colorless to pale yellow liquid or solid[3]
Storage Temperature 2-8°C, sealed in a dry environment

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the oxidation of its sulfide precursor, 2-chloroethyl methyl sulfide. This transformation is a cornerstone of organosulfur chemistry, and various oxidizing agents can be employed.

Causality Behind Experimental Choices

The choice of oxidant is critical and is dictated by factors such as cost, safety, scalability, and the desired level of purity. While strong oxidants can be effective, they may lead to over-oxidation or side reactions. Milder and more selective oxidizing systems are often preferred in laboratory and industrial settings.

Recommended Synthetic Protocol: Oxidation of 2-Chloroethyl Methyl Sulfide

This protocol is adapted from established procedures for the oxidation of sulfides to sulfones.[4][5][6]

Materials:

  • 2-Chloroethyl methyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate (catalyst)

  • Ethyl acetate (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroethyl methyl sulfide (1 equivalent) in ethyl acetate.

  • Add a catalytic amount of sodium tungstate to the solution.

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise via a dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Chloroethyl_methyl_sulfide 2-Chloroethyl methyl sulfide Oxidation Oxidation 2-Chloroethyl_methyl_sulfide->Oxidation H2O2 Hydrogen Peroxide (30%) H2O2->Oxidation Na2WO4 Sodium Tungstate (cat.) Na2WO4->Oxidation Product This compound Oxidation->Product

Figure 1: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, its structure allows for the prediction of its key spectroscopic features.

  • ¹H NMR: The proton NMR spectrum is expected to show two triplets, corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the chlorine atom will be deshielded and appear further downfield compared to the methylene group adjacent to the sulfonyl group.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two signals for the two methylene carbons and one signal for the methyl carbon. The carbon attached to the chlorine atom will be the most downfield of the aliphatic signals.

  • FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-Cl stretching vibrations are expected in the fingerprint region.

  • Mass Spectrometry: The mass spectrum under electron ionization would likely show a molecular ion peak, albeit potentially weak. Key fragmentation patterns would involve the loss of a chlorine atom, a methyl radical, or cleavage of the C-S or C-C bonds. The presence of chlorine would be indicated by the characteristic M+2 isotopic pattern.[7][8][9][10]

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by its two functional groups.

Alkylating Agent

The chloroethyl group is a good electrophile, making the molecule an effective alkylating agent in nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its use in constructing more complex molecular architectures.

Alkylation Reagent This compound Alkylation_Reaction SN2 Reaction Reagent->Alkylation_Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Alkylation_Reaction Product Alkylated Product Alkylation_Reaction->Product

Figure 2: General scheme for the alkylation reaction.

Precursor to Vinyl Sulfone

In the presence of a base, this compound can undergo elimination of HCl to form methyl vinyl sulfone.[11] Methyl vinyl sulfone is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This two-step, one-pot transformation provides a convenient route to functionalized sulfones.

Applications in Drug Development

The unique reactivity of this compound has been leveraged in the synthesis of various compounds with potential therapeutic applications.

Anticancer Agents

The sulfonylhydrazine prodrug, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, has shown promise as an anticancer agent that can be activated under hypoxic conditions found in solid tumors.[7] The chloroethyl moiety in these compounds acts as a DNA alkylating agent, leading to cytotoxicity in cancer cells.

Antiviral Agents

Derivatives of this compound have been incorporated into heterocyclic scaffolds to generate novel antiviral agents. For instance, substituted pyrazole derivatives have been synthesized and evaluated for their activity against a range of RNA and DNA viruses.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and should be handled with care to avoid contact with skin and eyes. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual functionality as an alkylating agent and a precursor to a Michael acceptor allows for the construction of a diverse array of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

"1-Chloro-2-(methylsulfonyl)ethane" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2-(methylsulfonyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound (CAS No. 50890-51-2) is a bifunctional organic molecule containing both a reactive chloroalkane group and a stable methylsulfonyl group.[1][2][3] Its utility in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals, stems from the differential reactivity of these two moieties. The sulfone group acts as a polar, electron-withdrawing feature, while the terminal chloride provides a leaving group for nucleophilic substitution reactions. This dual nature makes it a valuable building block but also necessitates a thorough understanding of its potential hazards to ensure safe handling in a research and development setting.

This guide provides a comprehensive overview of the known properties and safety protocols for this compound. It is designed to empower laboratory personnel with the knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring operational safety.

Section 1: Chemical Identification and Physical Properties

A clear understanding of a chemical's physical properties is the foundation of safe handling, influencing everything from storage conditions to appropriate spill response. While extensive experimental data for this specific compound is not fully published, the available information is summarized below.

PropertyValueSource
CAS Number 50890-51-2[1]
Molecular Formula C₃H₇ClO₂S[1][2]
Molecular Weight 142.61 g/mol [1][2]
Boiling Point 130-132 °C (at 7 Torr)[4]
Density ~1.290 g/cm³ (Predicted)[4]
Appearance Data not available[5]
Synonyms (2-chloro-ethyl)-methyl sulfone[5]

Section 2: Hazard Identification and Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[6] However, an analysis of its functional groups—an alkyl chloride and a sulfone—allows for the prediction of potential hazards. Alkylating agents, which this compound can be considered due to the chloroethyl group, are often associated with irritation and potential long-term health effects. Therefore, a cautious approach is mandatory.

2.1 GHS Hazard Classification (Anticipated)

While a specific, official GHS classification is not widely available, the following hazards should be assumed based on the chemical structure and data from related compounds.

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, Oral Category 4 (Harmful)Harmful if swallowed.
Skin Corrosion/Irritation Category 2 (Irritant)Causes skin irritation.[7][8]
Eye Damage/Irritation Category 2A (Irritant)Causes serious eye irritation.[8]
Acute Toxicity, Inhalation Category 4 (Harmful)Harmful if inhaled.[8]

Note: Long-term effects, such as carcinogenicity and mutagenicity, have not been determined.[6] In the absence of data, it is prudent to treat the substance as potentially hazardous and minimize all routes of exposure.

2.2 Causality of Hazards

  • Irritation: The electrophilic nature of the carbon atom bonded to the chlorine can lead to alkylation of biological macromolecules in the skin and eyes, triggering an inflammatory response and causing irritation.

  • Inhalation Toxicity: The compound's potential volatility, especially if heated, means it can be inhaled.[8] In the respiratory tract, it can cause irritation and potential systemic effects.[6]

  • Ingestion Toxicity: Accidental ingestion could lead to systemic toxicity. Standard laboratory practice of never eating or drinking in the lab mitigates this risk.[9]

Section 3: Engineering Controls and Safe Handling

The primary principle of chemical safety is to minimize exposure. This is best achieved through a combination of engineering controls and rigorous handling protocols, a concept known as the "Hierarchy of Controls."

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE PPE (Least Effective) Admin->PPE

Caption: The Hierarchy of Controls for chemical safety.

3.1 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][11]

3.2 Safe Handling Protocols

  • Avoid all contact with skin and eyes.[5]

  • Do not breathe vapors or mists.[6]

  • Use non-sparking tools, especially when handling larger quantities, to prevent ignition from static discharge.[5][7]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][9]

  • Keep the container tightly closed when not in use.[6]

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the engineering controls and handling protocols described above.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential irritation or absorption.[12]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes or aerosols.[12][13]
Skin/Body Protection Laboratory coat. Closed-toe shoes.To protect skin and clothing from contamination.[11]
Respiratory Protection Not typically required if handled exclusively within a fume hood.If there is a risk of exceeding exposure limits (e.g., large spill), a NIOSH-approved respirator should be used.[5][13]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

5.1 First Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10]

5.2 Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[12]

  • Contain: Prevent the spill from spreading or entering drains.[12]

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[14]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][12]

  • Decontaminate: Clean the spill area thoroughly.

5.3 Fire Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[13][15]

  • Hazards from Combustion: Thermal decomposition can produce toxic and corrosive gases, including sulfur oxides and hydrogen chloride gas.[6]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Section 6: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

6.1 Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed and sealed.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

6.2 Waste Disposal Disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.[5][12] Never dispose of this chemical down the drain or in general trash.[14]

The workflow for chemical waste disposal is a self-validating system that ensures safety and compliance at each step.

cluster_1 Chemical Waste Disposal Workflow Start Generation of Waste Segregate Segregate into Correct Waste Stream Start->Segregate Container Use Designated, Labeled, Leak-Proof Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Arrange Arrange for Pickup by EH&S or Licensed Contractor Store->Arrange Transport Professional Transport to Disposal Facility Arrange->Transport End Final Disposal (e.g., Incineration) Transport->End

Caption: Workflow for the safe disposal of chemical waste.

All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected and disposed of as hazardous waste.[14]

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-(methylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2-(methylsulfonyl)ethane, with the CAS number 50890-51-2, is a chemical compound of interest in various research and development sectors, including proteomics research.[1][2] Its bifunctional nature, containing both a chloro and a methylsulfonyl group, makes it a versatile reagent in synthetic chemistry. An accurate understanding of its physical properties is paramount for its effective use, purification, and the design of reaction conditions. This guide provides a comprehensive overview of the boiling point and density of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. These values are critical for handling, storage, and process development involving this compound.

Physical PropertyValueNotes
Molecular Formula C₃H₇ClO₂S
Molecular Weight 142.6 g/mol [3]
Boiling Point 130-132 °Cat 7 Torr[3]
292.8 °C(Predicted, likely at atmospheric pressure)
Density 1.290 g/cm³[3]

It is important to note the discrepancy in the reported boiling points. The value of 130-132 °C was determined at a reduced pressure of 7 Torr, which is a common practice for compounds that may decompose at their atmospheric boiling point. The higher value of 292.8 °C is likely a predicted value at standard atmospheric pressure (760 Torr). The significant difference underscores the profound impact of pressure on the boiling point of a liquid. For practical applications, it is crucial to consider the pressure at which a distillation or reaction is being conducted. A boiling point nomograph can be a useful tool for estimating the boiling point at different pressures.[4]

Experimental Determination of Physical Properties

The following sections detail the methodologies for the precise experimental determination of the boiling point and density of this compound. These protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Boiling Point Determination via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] For small quantities of a substance, the capillary method is a reliable and efficient technique.

This method relies on trapping a small amount of the substance's vapor in an inverted capillary tube. As the liquid is heated, the vapor pressure inside the capillary increases. At the boiling point, this internal pressure will overcome the external pressure, resulting in a steady stream of bubbles. The temperature at which this vigorous and continuous bubbling occurs is recorded as the boiling point.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A 1. Prepare Capillary Tube Seal one end of a capillary tube using a flame. B 2. Sample Preparation Place a small amount of this compound into a fusion tube. A->B next C 3. Assemble Apparatus Place the sealed capillary tube (open end down) into the fusion tube. Attach the fusion tube to a thermometer. B->C next D 4. Heating Bath Immerse the assembly in a heating bath (e.g., oil bath or aluminum block). C->D next E 5. Gradual Heating Heat the bath slowly and uniformly. D->E start heating F 6. Observation Observe for a rapid and continuous stream of bubbles from the capillary tube. E->F monitor G 7. Record Temperature Record the temperature at which the continuous stream of bubbles is observed. This is the boiling point. F->G at boiling point

Caption: Experimental workflow for boiling point determination using the capillary method.

  • Preparation of the Capillary Tube: Take a clean, dry capillary tube and seal one end by rotating it in the flame of a Bunsen burner.

  • Sample Introduction: Introduce a small amount (a few drops) of this compound into a fusion tube.

  • Assembly: Place the sealed capillary tube, with the open end downwards, into the fusion tube containing the sample.

  • Thermometer Attachment: Secure the fusion tube to a thermometer using a rubber band or a wire, ensuring that the bottom of the fusion tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a suitable heating bath, such as an oil bath or an aluminum block. The heat should be applied gradually and uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[4] Record this temperature.

  • Confirmation (Optional but Recommended): Allow the apparatus to cool slightly. The liquid will re-enter the capillary tube. The temperature at which the liquid just begins to re-enter the capillary upon cooling is also a good indicator of the boiling point.

Density Determination Using a Pycnometer

Density is an intrinsic physical property defined as the mass of a substance per unit volume. For liquids, a pycnometer provides a highly accurate method for density determination.[5]

A pycnometer is a glass flask with a precisely known volume.[5] The density of an unknown liquid is determined by first measuring the mass of the empty pycnometer, then the mass of the pycnometer filled with a reference liquid of known density (e.g., deionized water), and finally the mass of the pycnometer filled with the sample liquid. By comparing these masses, the precise volume of the pycnometer and subsequently the density of the sample liquid can be calculated.

DensityDetermination cluster_pycnometer_prep Pycnometer Preparation & Calibration cluster_sample_measurement Sample Measurement cluster_calculation Density Calculation P1 1. Clean and Dry Thoroughly clean and dry the pycnometer. P2 2. Weigh Empty Accurately weigh the empty pycnometer (m_pyc). P1->P2 P3 3. Fill with Water Fill the pycnometer with deionized water of a known temperature. P2->P3 P4 4. Weigh with Water Weigh the pycnometer filled with water (m_water). P3->P4 P5 5. Calculate Volume Calculate the exact volume of the pycnometer using the known density of water at the measured temperature. P4->P5 S1 6. Dry Pycnometer Thoroughly dry the calibrated pycnometer. P5->S1 Calibrated Volume C2 10. Calculate Density Density = Mass of Sample / Volume of Pycnometer P5->C2 Volume Data S2 7. Fill with Sample Fill the pycnometer with this compound. S1->S2 S3 8. Weigh with Sample Weigh the pycnometer filled with the sample (m_sample). S2->S3 C1 9. Calculate Mass of Sample (m_sample - m_pyc) S3->C1 Mass Data C1->C2 Mass of Sample

Caption: Workflow for determining the density of a liquid using a pycnometer.

  • Preparation: Thoroughly clean and dry a pycnometer of a suitable volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer and its stopper on an analytical balance. Record this mass.

  • Calibration with Deionized Water: Fill the pycnometer with deionized water of a known and constant temperature. Insert the stopper carefully, allowing any excess water to escape through the capillary. Dry the exterior of the pycnometer completely.

  • Mass with Water: Weigh the pycnometer filled with water. Record this mass.

  • Volume Calculation: Calculate the mass of the water by subtracting the mass of the empty pycnometer. Using the known density of water at the recorded temperature, calculate the precise volume of the pycnometer.

  • Sample Measurement: Empty and thoroughly dry the pycnometer.

  • Fill with Sample: Fill the pycnometer with this compound, ensuring the temperature is the same as the water used for calibration. Insert the stopper and dry the exterior.

  • Mass with Sample: Weigh the pycnometer filled with the sample. Record this mass.

  • Density Calculation:

    • Calculate the mass of the this compound by subtracting the mass of the empty pycnometer.

    • Divide the mass of the sample by the calculated volume of the pycnometer to obtain the density of this compound.

Conclusion

The accurate determination of physical properties such as boiling point and density is fundamental to the successful application of this compound in a research and development setting. The methodologies outlined in this guide provide robust and reliable means for obtaining these critical data points. By understanding the principles behind these measurements and adhering to careful experimental technique, researchers can ensure the quality and consistency of their work.

References

"1-Chloro-2-(methylsulfonyl)ethane" reactivity and chemical stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Chemical Stability of 1-Chloro-2-(methylsulfonyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 50890-51-2), a bifunctional reagent of significant interest in chemical synthesis and proteomics.[1] We delve into the core physicochemical properties, chemical stability, and dual reactivity profile of this molecule. The document elucidates the mechanistic underpinnings of its behavior as both an alkylating agent via nucleophilic substitution (SN2) and as a precursor to methyl vinyl sulfone through elimination (E2). Key factors governing the competition between these pathways are discussed. Furthermore, this guide presents detailed, field-proven experimental protocols and safety considerations to equip researchers with the practical knowledge required for its effective and safe utilization.

Introduction: Chemical Identity and Significance

This compound is a halogenated sulfone that possesses two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic attack and protons on the carbon alpha to the sulfonyl group, which are sufficiently acidic to be abstracted by a base. This dual reactivity makes it a versatile building block in organic synthesis and a valuable tool in specialized fields like proteomics.[1][2]

The core of its utility lies in the powerful electron-withdrawing nature of the methylsulfonyl (sulfone) group. This group significantly influences the reactivity of the adjacent chloroethyl moiety. Sulfones, in general, are known for their high chemical and oxidative stability, which imparts a degree of robustness to the molecule under various conditions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50890-51-2[1][5][6]
Molecular Formula C₃H₇ClO₂S[1][7]
Molecular Weight 142.61 g/mol [1][7]
Boiling Point 130-132 °C at 7 Torr[5]
Density ~1.290 g/cm³ (Predicted)[5]
IUPAC Name This compound[8]
SMILES CS(=O)(=O)CCCl[6][8]

Chemical Stability Profile

The stability of this compound is primarily dictated by the robust nature of the sulfone functional group. Sulfones are the highest oxidation state of organosulfur compounds and exhibit remarkable resistance to further oxidation.[3][4] This inherent stability makes them valuable in applications requiring durability, such as in high-voltage electrolytes.[4]

  • pH Stability: The C-S and S=O bonds of the sulfone group are highly resistant to both acidic and basic hydrolysis under typical laboratory conditions. The primary point of reactivity under basic conditions is not the sulfone group itself, but the C-H and C-Cl bonds, leading to elimination or substitution reactions rather than decomposition of the sulfone.

  • Thermal Stability: The compound can be distilled under reduced pressure, indicating a reasonable degree of thermal stability.[5] Pyrolysis would likely lead to elimination and other decomposition pathways rather than fragmentation of the sulfone core.

  • Oxidative Stability: The sulfur atom is in its highest oxidation state (+6), making the sulfone group exceptionally stable against oxidizing agents.[3]

Dual Reactivity: A Mechanistic Perspective

The utility of this compound stems from its ability to participate in two competing reaction pathways: nucleophilic substitution and base-induced elimination. The choice of reagents and reaction conditions dictates the predominant outcome.

Pathway 1: Nucleophilic Substitution (SN2 Reaction)

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[10] In this pathway, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This makes the compound an effective alkylating agent , analogous to other chloroethylating agents used in medicinal chemistry.[11]

The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.

Figure 1: General mechanism of an SN2 reaction.

  • Causality: The SN2 pathway is favored by strong, unhindered nucleophiles (e.g., R-S⁻, CN⁻, N₃⁻) and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, enhancing its reactivity.[10][12]

Pathway 2: Elimination (E2 Reaction)

In the presence of a strong, sterically hindered base, this compound readily undergoes a bimolecular elimination (E2) reaction to form methyl vinyl sulfone .[13][14] This product is a highly reactive Michael acceptor, widely used in organic synthesis.[14]

The reaction proceeds in a single concerted step where the base abstracts a proton from the carbon adjacent to the sulfone group, while simultaneously, the C-Cl bond breaks and a π-bond forms.

Figure 2: Concerted E2 mechanism for vinyl sulfone formation.

  • Causality: The E2 pathway is favored by strong, non-nucleophilic, sterically hindered bases like potassium tert-butoxide (KOtBu) or DBU.[15] The acidity of the α-protons is significantly increased by the electron-withdrawing sulfone group, facilitating their abstraction. The reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.[16][17]

Competition Between SN2 and E2

The outcome of the reaction is a classic example of the competition between substitution and elimination.[17][18]

  • Strong Nucleophile/Weak Base (e.g., I⁻, RS⁻): SN2 is heavily favored.

  • Strong, Unhindered Base (e.g., OH⁻, OEt⁻): A mixture of SN2 and E2 products is expected.

  • Strong, Hindered Base (e.g., KOtBu): E2 is the dominant pathway.

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for researchers.

Protocol: S-Alkylation of a Thiol (SN2 Reaction)

This protocol describes the reaction of this compound with a generic thiol to form a thioether, a common SN2 transformation.

Protocol_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Isolation A Dissolve thiol (1.0 eq) and base (e.g., K₂CO₃, 1.5 eq) in DMF. B Stir under N₂ atmosphere at RT. A->B C Add this compound (1.1 eq) dropwise. B->C D Heat to 50-60 °C and monitor by TLC/LC-MS for 2-4 hours. C->D E Cool, pour into water, and extract with ethyl acetate. D->E F Wash organic layer with brine, dry over Na₂SO₄, and concentrate. E->F G 4. Purification (e.g., Column Chromatography) F->G

References

Spectroscopic Characterization of 1-Chloro-2-(methylsulfonyl)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Chloro-2-(methylsulfonyl)ethane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation to offer a comprehensive characterization of this molecule. In the absence of publicly available experimental spectra, this guide leverages theoretical predictions and empirical data from analogous structures to provide a robust analytical framework.

Introduction to this compound

This compound, with the CAS number 50890-51-2, is a bifunctional organic molecule containing both a chloroalkane and a methyl sulfone moiety. Its structure suggests potential utility as a building block in organic synthesis, possibly as an alkylating agent or a precursor in the development of novel chemical entities. An understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Molecular Structure and Properties:

  • Molecular Formula: C₃H₇ClO₂S

  • Molecular Weight: 142.60 g/mol

  • Structure: Cl-CH₂-CH₂-SO₂-CH₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound reveal a simple yet informative set of signals.

Experimental Protocol: NMR Data Acquisition (Predicted)

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters might include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~3.9 - 4.1Triplet2HCl-CH₂ -CH₂-SO₂-CH₃The methylene group attached to the electronegative chlorine atom is significantly deshielded.
~3.4 - 3.6Triplet2HCl-CH₂-CH₂ -SO₂-CH₃This methylene group is adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift.
~3.0 - 3.2Singlet3HCl-CH₂-CH₂-SO₂-CH₃ The methyl group is directly attached to the sulfonyl group, resulting in a characteristic downfield shift for a methyl sulfone.

Note: Predicted chemical shifts are based on empirical data for similar functional groups. The coupling between the two methylene groups would result in a triplet-of-triplets or more complex multiplet structure in a high-resolution spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, one for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~55 - 60Cl-CH₂-CH₂ -SO₂-CH₃This carbon is influenced by the electron-withdrawing sulfonyl group, shifting it downfield.
~42 - 47Cl-CH₂ -CH₂-SO₂-CH₃The carbon atom bonded to the highly electronegative chlorine is expected to be the most deshielded among the sp³ carbons.
~40 - 45Cl-CH₂-CH₂-SO₂-CH₃ The methyl carbon of the methyl sulfonyl group typically appears in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the sulfonyl and chloroalkane groups.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a neat liquid sample as a thin film between two salt plates (e.g., NaCl or KBr) or from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the salt plates or solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~2950 - 3000MediumC-H (alkane) stretching
~1300 - 1350StrongSO₂ asymmetric stretching[1]
~1120 - 1160StrongSO₂ symmetric stretching[1]
~650 - 800StrongC-Cl stretching[2]

The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions is a definitive indicator of the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, which typically induces extensive fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) for this compound would be expected at m/z 142 (for the ³⁵Cl isotope) and m/z 144 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[3]

Major Predicted Fragmentation Pathways:

  • α-cleavage: Cleavage of the C-S bond is a common fragmentation pathway for sulfones.[4]

    • Loss of the methyl radical (•CH₃) would lead to a fragment at m/z 127/129.

    • Loss of the chloroethyl radical (•CH₂CH₂Cl) would result in a fragment at m/z 79 (CH₃SO₂⁺).

  • Cleavage of the C-C bond:

    • Fragmentation could lead to the formation of a chloromethyl cation (CH₂Cl⁺) at m/z 49/51.

  • Loss of SO₂: Elimination of sulfur dioxide (SO₂) is another characteristic fragmentation of sulfones.[5]

The following diagram illustrates the predicted major fragmentation pathways.

fragmentation M [ClCH₂CH₂SO₂CH₃]⁺˙ m/z 142/144 F1 [ClCH₂CH₂SO₂]⁺ m/z 127/129 M->F1 - •CH₃ F2 [CH₃SO₂]⁺ m/z 79 M->F2 - •CH₂CH₂Cl F3 [ClCH₂CH₂]⁺ m/z 63/65 M->F3 - •SO₂CH₃ F4 [CH₂Cl]⁺ m/z 49/51 F3->F4 - CH₂

Caption: Predicted EI-MS fragmentation of this compound.

Integrated Spectroscopic Analysis Workflow

A holistic approach combining all three spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

workflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis & Interpretation NMR ¹H & ¹³C NMR NMR_analysis Determine C-H Framework (Connectivity, Chemical Environments) NMR->NMR_analysis IR FTIR IR_analysis Identify Functional Groups (SO₂, C-Cl) IR->IR_analysis MS Mass Spec MS_analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_analysis Structure Structure Elucidation & Characterization of This compound NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Workflow for the spectroscopic characterization of a molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H and ¹³C NMR, IR, and mass spectral data, grounded in the established principles of organic spectroscopy, offer a comprehensive analytical profile for this compound. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related molecules. The protocols and interpretive frameworks described herein represent a self-validating system for the characterization of novel chemical entities, underscoring the synergy between predictive analysis and empirical spectroscopic principles.

References

An In-Depth Technical Guide to 1-Chloro-2-(methylsulfonyl)ethane: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-(methylsulfonyl)ethane, a versatile bifunctional reagent with significant applications in chemical synthesis and the life sciences. While its history is rooted in the fundamental study of sulfone chemistry, its modern utility is most pronounced as a stable precursor to the highly reactive Michael acceptor, methyl vinyl sulfone. This dual reactivity makes it a valuable tool for researchers in organic synthesis and drug development. This guide will delve into the historical context of its synthesis, provide detailed, field-proven experimental protocols, explore its reaction mechanisms, and discuss its applications, particularly in the realm of proteomics and as a potential building block in medicinal chemistry.

Introduction and Historical Context

The chemistry of sulfones has been a subject of investigation since the 19th century, with the development of various synthetic methods for this functional group.[1] Key early methods included the oxidation of sulfides and sulfoxides, as well as the sulfonylation of aromatic compounds.[1] The discovery and utility of this compound are intrinsically linked to the exploration of vinyl sulfones, which are recognized as important building blocks in organic synthesis due to their potent electrophilicity.[2]

This compound, also known as 2-chloroethyl methyl sulfone, emerged as a valuable reagent due to its ability to act as a stable, crystalline solid that can generate the less stable liquid, methyl vinyl sulfone, in situ through base-mediated elimination of hydrogen chloride.[3] This property allows for the controlled introduction of the vinyl sulfone moiety in various chemical transformations, avoiding the handling and storage challenges associated with the volatile and highly reactive methyl vinyl sulfone.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name This compoundN/A
Synonyms 2-Chloroethyl methyl sulfone[3]
CAS Number 50890-51-2N/A
Molecular Formula C₃H₇ClO₂S[3]
Molecular Weight 142.61 g/mol [3]
Appearance Colorless liquid or solid[3]
Boiling Point 110 °C at 3 mbar[4]
¹H NMR (400 MHz, CDCl₃) δ 3.92 (t, J = 6.6 Hz, 2H, Cl–CH ₂), 3.45 (t, J = 6.6 Hz, 2H, CH ₂–SO₂), 3.04 (s, 3H, SO₂–CH ₃)[4]
¹³C NMR (100 MHz, CDCl₃) δ 57.1 (C H₂–SO₂), 42.8 (SO₂–C H₃), 36.2 (C H₂–Cl)[4]

Synthesis and Manufacturing

The primary and most efficient route for the synthesis of this compound is the oxidation of its thioether precursor, 2-chloroethyl methyl sulfide. This two-step process begins with the formation of the thioether from 2-(methylthio)ethanol, followed by oxidation to the desired sulfone.

Synthesis of 2-Chloroethyl methyl sulfide (Precursor)

The initial step involves the conversion of the hydroxyl group of 2-(methylthio)ethanol to a chloride using thionyl chloride (SOCl₂).

G R1 2-(methylthio)ethanol P1 2-Chloroethyl methyl sulfide R1->P1 R2 Thionyl Chloride (SOCl₂) R2->P1 P2 SO₂ P3 HCl

Fig. 1: Synthesis of 2-Chloroethyl methyl sulfide.

Experimental Protocol:

  • To a solution of 2-(methylthio)ethanol (1.0 eq.) in dry chloroform, add a solution of thionyl chloride (1.18 eq.) in dry chloroform dropwise over 3 hours under an inert atmosphere (e.g., argon).[3]

  • Equip the reaction vessel with a gas washing bottle containing aqueous NaOH to neutralize the evolved HCl gas.[3]

  • After the addition is complete, reflux the reaction mixture for 3.5 hours.[3]

  • Cool the mixture to room temperature and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[3]

  • Extract the aqueous phases with chloroform.[3]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

Synthesis of this compound

The subsequent step is the oxidation of the sulfide to a sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.

G R1 2-Chloroethyl methyl sulfide P1 This compound R1->P1 R2 Hydrogen Peroxide (H₂O₂) R2->P1

Fig. 2: Oxidation to this compound.

Experimental Protocol:

  • To a solution of 2-chloroethyl methyl sulfide (1.0 eq.) in acetic acid, add 30% hydrogen peroxide (2.2 eq.) dropwise at a rate that maintains a gentle reflux.[3]

  • After the addition, continue to reflux the reaction mixture for an additional 2 hours.[3]

  • Cool the reaction to room temperature and evaporate approximately two-thirds of the solvent under reduced pressure.[3]

  • Add water to the residue and extract with dichloromethane.[3]

  • Wash the combined organic layers with saturated NaHCO₃ solution.[3]

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[3]

  • The crude product can be purified by vacuum distillation (3 mbar, 110 °C) to afford this compound as a colorless liquid.[4]

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from its dual reactivity. The presence of the electron-withdrawing sulfonyl group activates the adjacent methylene group and also facilitates the elimination of HCl to form methyl vinyl sulfone.

Base-Induced Elimination to Methyl Vinyl Sulfone

In the presence of a non-nucleophilic base, such as triethylamine (Et₃N), this compound readily undergoes an E2 elimination to form methyl vinyl sulfone.[3] This in situ generation is a cornerstone of its application, providing a controlled source of the highly reactive Michael acceptor.

G R1 This compound P1 Methyl vinyl sulfone R1->P1 R2 Triethylamine (Et₃N) R2->P1 P2 Et₃N·HCl

Fig. 3: Elimination reaction to form methyl vinyl sulfone.

This transformation is typically rapid and efficient, allowing for subsequent reactions in the same pot.

Nucleophilic Substitution and Alkylation

The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. This allows this compound to act as an alkylating agent, introducing the -(CH₂)₂SO₂CH₃ moiety onto various nucleophiles.

Applications in Drug Discovery and Proteomics

The primary application of this compound in the context of drug discovery and life sciences is as a precursor to methyl vinyl sulfone, a potent and versatile covalent modifier of proteins.

Covalent Modification of Proteins

Vinyl sulfones are excellent Michael acceptors and react readily with nucleophilic residues on proteins, such as cysteine, lysine, and histidine, under physiological conditions.[2][5] This reactivity has been harnessed in proteomics for a variety of applications:

  • Protein Labeling: Attaching fluorescent dyes or affinity tags to proteins for visualization and purification.

  • Activity-Based Protein Profiling (ABPP): Designing probes that covalently bind to the active site of specific enzymes, allowing for their identification and characterization.[6]

  • Covalent Inhibitor Design: The vinyl sulfone moiety can serve as a "warhead" to irreversibly bind to and inhibit the function of target proteins, a strategy of growing interest in drug development.[1]

The use of this compound allows for the in situ generation of methyl vinyl sulfone, which can then react with nucleophilic amino acid side chains. For example, the thiol group of a cysteine residue can undergo a conjugate addition to the vinyl sulfone.

G R1 Protein-Cysteine-SH P1 Covalently Modified Protein R1->P1 R2 Methyl vinyl sulfone (from this compound) R2->P1

Fig. 4: Covalent modification of a cysteine residue.

This reaction is generally chemoselective for cysteine at neutral or slightly basic pH due to the higher nucleophilicity of the thiolate anion.[2]

Role in Medicinal Chemistry

While direct incorporation of the entire this compound molecule into a drug candidate is less common, its role as a precursor to the reactive vinyl sulfone pharmacophore is significant. The vinyl sulfone motif is present in a number of biologically active compounds and has been explored for its potential in treating cancer, as well as infective, inflammatory, and neurodegenerative diseases.[1] The ability to generate this reactive group from a stable, easy-to-handle solid like this compound is a significant advantage in the synthesis of such compounds.

Handling, Safety, and Toxicology

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As an alkylating agent, it should be considered potentially hazardous and handled in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its primary utility lies in its role as a stable, crystalline precursor to methyl vinyl sulfone, a potent Michael acceptor. This property has been effectively exploited in the field of proteomics for the covalent modification of proteins. As the interest in covalent inhibitors and chemical probes for biological systems continues to grow, the importance of reagents like this compound, which provide controlled access to reactive functionalities, is likely to increase.

References

Methodological & Application

The Synthetic Utility of 1-Chloro-2-(methylsulfonyl)ethane: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic deployment of bifunctional reagents is paramount for the efficient construction of complex molecular architectures. 1-Chloro-2-(methylsulfonyl)ethane, a seemingly simple molecule, emerges as a potent and versatile precursor, primarily to the highly reactive Michael acceptor, methyl vinyl sulfone. Its utility extends across various facets of chemical research, from the synthesis of pharmaceutical intermediates to the development of novel agrochemicals. The strategic placement of a chlorine atom and a methylsulfonyl group on adjacent carbons imbues this compound with a unique reactivity profile, dominated by a facile base-induced elimination to generate the aforementioned vinyl sulfone. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications of this compound, providing in-depth mechanistic insights, and offering detailed experimental protocols.

Core Application: A Gateway to Vinyl Sulfone Chemistry

The principal application of this compound in organic synthesis is its role as a stable and readily available precursor to methyl vinyl sulfone. Vinyl sulfones are powerful intermediates, known for their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

Mechanism of Vinyl Sulfone Formation: An E1cB Pathway

The conversion of this compound to methyl vinyl sulfone is a classic example of a base-mediated elimination reaction. The mechanism is best described as an E1cB (Elimination, Unimolecular, conjugate Base) pathway.[2][3][4] This is in contrast to the more common E2 or E1 mechanisms.

The favorability of the E1cB mechanism is a direct consequence of the electronic properties of the methylsulfonyl group. This potent electron-withdrawing group significantly increases the acidity of the protons on the carbon alpha to it (the C-1 carbon).[3]

The key steps of the E1cB mechanism are:

  • Deprotonation: A base abstracts an acidic proton from the carbon adjacent to the methylsulfonyl group, forming a resonance-stabilized carbanion (the conjugate base). This is typically the rate-determining step.[2][4]

  • Chloride Elimination: The resulting carbanion then expels the chloride ion from the adjacent carbon to form the carbon-carbon double bond of methyl vinyl sulfone.

The stability of the carbanion intermediate is the driving force for this mechanistic pathway over a concerted E2 elimination.

E1cB_Mechanism reagents Cl-CH₂-CH₂-SO₂-CH₃ + Base carbanion [Cl-CH₂-⁻CH-SO₂-CH₃] reagents->carbanion Deprotonation (slow) product CH₂=CH-SO₂-CH₃ + Base-H⁺ + Cl⁻ carbanion->product Elimination (fast)

Figure 1: The E1cB mechanism for the formation of methyl vinyl sulfone.

Experimental Protocols: Harnessing the Reactivity

Protocol 1: Synthesis of Methyl Vinyl Sulfone via Dehydrochlorination

This protocol is adapted from established procedures for the dehydrochlorination of β-halo sulfones.[1]

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Water or an appropriate organic solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add a slight excess of the base (e.g., sodium carbonate, 1.2 eq, or triethylamine, 1.5 eq).

  • The reaction mixture is then stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If an inorganic base was used, the mixture is filtered to remove the salt. If an amine base was used, the mixture is washed with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield methyl vinyl sulfone.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong, non-nucleophilic base is preferred to promote elimination over substitution. Sodium carbonate is an inexpensive and effective choice. Triethylamine is a good option for reactions in organic solvents, as the resulting triethylammonium chloride salt is often easily removed.

  • Solvent: The choice of solvent depends on the base used and the desired reaction temperature. Water can be used with inorganic bases, while organic solvents are necessary for organic bases.

  • Temperature: The reaction can often proceed at room temperature, but heating can accelerate the rate of elimination.

Applications of In Situ Generated Methyl Vinyl Sulfone

Once formed, methyl vinyl sulfone is a highly valuable reagent, primarily acting as a Michael acceptor and a dienophile in cycloaddition reactions.

Application 1: Michael Addition Reactions

Methyl vinyl sulfone is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles, including amines, thiols, and stabilized carbanions.[5] This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 1_Chloro 1-Chloro-2- (methylsulfonyl)ethane In_Situ_Formation In Situ Formation of Methyl Vinyl Sulfone 1_Chloro->In_Situ_Formation Base Base Base->In_Situ_Formation Nucleophile Nucleophile (e.g., R₂NH) Michael_Addition Michael Addition Nucleophile->Michael_Addition In_Situ_Formation->Michael_Addition Adduct Michael Adduct (e.g., R₂N-CH₂-CH₂-SO₂-CH₃) Michael_Addition->Adduct

Figure 2: Workflow for Michael addition using in situ generated methyl vinyl sulfone.

This protocol describes a general procedure for the conjugate addition of a secondary amine to methyl vinyl sulfone.[5]

Materials:

  • Methyl vinyl sulfone (or this compound and a base for in situ generation)

  • Secondary amine (e.g., piperidine, morpholine)

  • Solvent (e.g., Ethanol, Methanol, or Acetonitrile)

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • To this solution, add methyl vinyl sulfone (1.1 eq) dropwise at room temperature. If generating the vinyl sulfone in situ, the pre-formed vinyl sulfone solution from Protocol 1 can be used.

  • The reaction is typically exothermic and can be stirred at room temperature. Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.

Quantitative Data for Michael Addition of Amines:

Nucleophile (Amine)SolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineEthanol252>95
MorpholineMethanol253>95
DiethylamineAcetonitrile50690

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Application 2: Diels-Alder Reactions

As an electron-deficient alkene, methyl vinyl sulfone is an effective dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[6] This provides a powerful method for the construction of six-membered rings.

Diels_Alder_Reaction Diene Diene (e.g., Cyclopentadiene) Dienophile + Methyl Vinyl Sulfone TransitionState -> [Transition State] -> Dienophile->TransitionState Product Cycloadduct TransitionState->Product

Figure 3: General scheme of a Diels-Alder reaction with methyl vinyl sulfone.

This protocol outlines the cycloaddition of methyl vinyl sulfone with freshly cracked cyclopentadiene.

Materials:

  • Methyl vinyl sulfone

  • Dicyclopentadiene

  • A suitable solvent (e.g., Toluene or Dichloromethane)

  • Apparatus for cracking dicyclopentadiene

Procedure:

  • Cracking of Dicyclopentadiene: Freshly distill dicyclopentadiene to obtain monomeric cyclopentadiene. Keep the cyclopentadiene cold (on an ice bath) as it readily dimerizes at room temperature.

  • In a round-bottom flask, dissolve methyl vinyl sulfone (1.0 eq) in the chosen solvent.

  • Cool the solution in an ice bath and add the freshly prepared cyclopentadiene (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting cycloadduct can be purified by column chromatography or recrystallization.

Alternative Reactivity: SN2 Reactions vs. Elimination

A pertinent question is whether this compound can undergo direct nucleophilic substitution (SN2) at the carbon bearing the chlorine atom, without the subsequent elimination.

Due to the high acidity of the α-protons, the elimination pathway is generally favored, especially in the presence of a base. For an SN2 reaction to occur, the nucleophile must attack the electrophilic carbon faster than a base can deprotonate the α-carbon.

Conditions that might favor substitution over elimination include:

  • Use of a highly nucleophilic, but weakly basic nucleophile: For instance, soft nucleophiles like iodide or thiolate anions under neutral or mildly acidic conditions might favor substitution. However, even with these nucleophiles, the potential for subsequent base-catalyzed elimination in the work-up or upon isolation exists.

  • Aprotic solvent: Polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles.

  • Absence of a strong base: Carrying out the reaction under neutral conditions is crucial.

However, in most practical scenarios, the generation of methyl vinyl sulfone followed by a Michael addition is a more reliable and higher-yielding approach to achieve the net result of a substitution-type product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

Conclusion

This compound serves as a valuable and versatile reagent in organic synthesis, primarily as a stable and convenient precursor to the highly reactive methyl vinyl sulfone. Its utility is most prominently displayed in the construction of carbon-carbon and carbon-heteroatom bonds through Michael additions and in the formation of cyclic systems via Diels-Alder reactions. A thorough understanding of its reactivity, particularly the predominant E1cB elimination mechanism, allows for its effective application in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

Application Notes & Protocols: 1-Chloro-2-(methylsulfonyl)ethane as a Versatile Alkylating Agent in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Chloro-2-(methylsulfonyl)ethane (CMSE) as a potent and versatile electrophile for alkylating a wide range of nucleophiles. While structurally a chloroalkane, its primary utility stems from its function as a stable, easy-to-handle precursor to the highly reactive Michael acceptor, methyl vinyl sulfone. This note elucidates the underlying reaction mechanism, provides detailed, field-proven protocols for its application with various nucleophilic classes, and discusses its significant role in modern drug discovery as a tool for forging critical carbon-heteroatom bonds. We will detail troubleshooting strategies, safety considerations, and showcase the synthetic power of this reagent for researchers in organic synthesis and medicinal chemistry.

Introduction: Beyond a Simple Alkyl Halide

This compound, CAS 50890-51-2[1][2][3][4], is a bifunctional reagent whose reactivity profile is dominated by the interplay between the chlorine leaving group and the powerful electron-withdrawing methylsulfonyl group. Its principal value in synthetic chemistry is not as a direct SN2 alkylating agent, but as an efficient in situ generator of methyl vinyl sulfone.

Vinyl sulfones are a class of "privileged scaffolds" in medicinal chemistry.[5][6][7][8] They function as potent and selective Michael acceptors, capable of forming stable, covalent bonds with biological nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[6][8] This reactivity has been harnessed to design targeted covalent inhibitors for a range of enzymes, including kinases, proteases, and transcription factors, leading to the development of novel therapeutics for cancer, inflammatory diseases, and infections.[5][6][8][9] Using CMSE offers a practical and often more controllable alternative to handling the volatile and highly reactive methyl vinyl sulfone directly.

The Core Mechanism: A Tandem Elimination-Addition Pathway

The reaction of CMSE with a nucleophile does not typically follow a direct SN2 displacement of the chloride ion.[10][11][12] Instead, it proceeds via a base-mediated elimination-addition cascade. Understanding this two-step mechanism is critical for optimizing reaction conditions and predicting outcomes.

  • Step 1: Base-Mediated Elimination. In the presence of a suitable base, the proton alpha to the sulfonyl group is abstracted. The resulting carbanion is stabilized by the potent electron-withdrawing sulfonyl group, facilitating the rapid elimination of the chloride ion to generate methyl vinyl sulfone as a reactive intermediate. This is often an E1cB-like (Elimination, Unimolecular, conjugate Base) process.

  • Step 2: Nucleophilic Conjugate Addition. The newly formed methyl vinyl sulfone is a highly activated Michael acceptor. The nucleophile then rapidly attacks the β-carbon of the double bond in a conjugate (or 1,4-) addition reaction, yielding the final alkylated product.

This tandem reaction sequence provides a strategic advantage, as the reactive species is generated only as needed within the reaction mixture, minimizing side reactions and decomposition.

Mechanism cluster_0 Step 1: Elimination (in situ generation) cluster_1 Step 2: Nucleophilic Conjugate Addition CMSE Cl-CH₂-CH₂-SO₂Me (this compound) Intermediate CH₂=CH-SO₂Me (Methyl Vinyl Sulfone) CMSE->Intermediate -Cl⁻ Base Base: Base->CMSE -H⁺ Byproduct Base-H⁺ + Cl⁻ MVS CH₂=CH-SO₂Me Intermediate->MVS Reactive Intermediate Nucleophile Nu-H (e.g., R-SH, R₂NH, Ar-OH) Nucleophile->MVS Michael Addition Product Nu-CH₂-CH₂-SO₂Me (Alkylated Product)

Caption: Tandem Elimination-Addition reaction pathway for CMSE alkylation.

General Protocol for Nucleophilic Substitution with CMSE

This protocol provides a robust starting point for the alkylation of various nucleophiles. Optimization of the base, solvent, and temperature is recommended for specific substrates.

3.1. Materials and Reagents

  • This compound (CMSE)

  • Nucleophile (e.g., thiol, amine, phenol)

  • Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃, DBU, Et₃N)

  • Anhydrous Solvent (e.g., Acetonitrile, DMF, THF, Dichloromethane)

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

3.2. Step-by-Step Methodology

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq.).

  • Dissolution: Dissolve the nucleophile in an appropriate anhydrous solvent (see Table 1). Stir until fully dissolved.

  • Base Addition: Add the base (1.1 - 1.5 eq.). For weakly acidic nucleophiles like amines, a stoichiometric amount of a non-nucleophilic organic base (e.g., Et₃N) is sufficient. For more acidic nucleophiles like thiols or phenols, an inorganic base like K₂CO₃ or Cs₂CO₃ is effective. Causality Note: Using a solid, moderately strong base like K₂CO₃ prevents unwanted side reactions that could occur with highly soluble and strong bases like NaOH or NaH.

  • Reagent Addition: Add this compound (1.0 - 1.2 eq.) to the mixture. The addition can be done neat or as a solution in the reaction solvent. For highly exothermic reactions, cool the flask in an ice bath before and during the addition.

  • Reaction: Stir the mixture at the desired temperature (ranging from 0 °C to reflux, substrate-dependent). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Workup:

    • Cool the reaction to room temperature.

    • If a solid base was used, filter the mixture to remove the inorganic salts.

    • Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure alkylated product.

Data Summary: Recommended Conditions for Common Nucleophiles

The choice of base and solvent is crucial for achieving high yields and depends heavily on the pKa and solubility of the nucleophile.

Nucleophile ClassTypical BaseRecommended Solvent(s)Temperature (°C)Key Insights & Causality
Thiols (R-SH) K₂CO₃, Cs₂CO₃Acetonitrile, DMF25 - 60Thiolates are excellent nucleophiles.[13][14] Mild inorganic bases are sufficient for deprotonation and minimize side reactions. Acetonitrile is often the solvent of choice due to its polarity and inertness.
Aliphatic Amines (R₂NH) Et₃N, DIPEADichloromethane (DCM), THF0 - 25The amine itself can act as the base, but an external non-nucleophilic base is preferred to avoid consuming the reactant. Reactions are often fast and exothermic, requiring initial cooling.
Aromatic Amines (Ar-NH₂) K₂CO₃, NaHDMF, DMSO60 - 100Less nucleophilic than aliphatic amines, requiring more forcing conditions. A stronger base and higher temperature are typically necessary to drive the reaction to completion.
Phenols (Ar-OH) K₂CO₃, Cs₂CO₃Acetonitrile, DMF50 - 80Phenoxides are good nucleophiles. Cesium carbonate (Cs₂CO₃) can accelerate the reaction due to the "cesium effect," which increases the nucleophilicity of the phenoxide through weaker ion-pairing.
Active Methylene (e.g., Malonates) NaH, K₂CO₃THF, DMF25 - 70Requires a sufficiently strong base to generate the enolate nucleophile. Anhydrous conditions are critical when using hydride bases to prevent quenching.

Applications in Drug Discovery: Forging Covalent Inhibitors

The product of the reaction, a substituted 2-(methylsulfonyl)ethane derivative, is a stable entity. However, the true power of this methodology lies in its application to building molecules that retain the vinyl sulfone warhead or use the ethyl sulfone linker. The vinyl sulfone group is an ideal electrophile for targeting cysteine residues in proteins.[6][8] Its reactivity is tuned—less reactive than an α,β-unsaturated ketone but potent enough to form a stable thioether linkage with the target residue under physiological conditions.

This strategy has been instrumental in the design of numerous drug candidates, including inhibitors of kinases and proteases.[7][9] For example, a drug molecule could be designed with a recognition element that directs it to the active site of a specific enzyme, and a vinyl sulfone "warhead" that covalently modifies a nearby cysteine, leading to irreversible inhibition.

Workflow General Workflow for Covalent Inhibitor Synthesis Start Pharmacophore-NH₂ (Target Recognition Moiety) Reagents + this compound + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Product Pharmacophore-N(H)-CH₂-CH₂-SO₂Me (Stable Precursor) Reagents->Product Alkylation Activation Oxidation or Further Modification (Optional) Product->Activation Final Covalent Inhibitor with Vinyl Sulfone Warhead Activation->Final

Caption: Synthetic workflow for creating targeted covalent inhibitors.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base or insufficient amount. 2. Nucleophile is too weak. 3. Reaction temperature too low. 4. Reagent decomposition.1. Use freshly dried base; increase stoichiometry to 1.5-2.0 eq. 2. Use a stronger base (e.g., NaH instead of K₂CO₃); increase reaction temperature. 3. Increase temperature incrementally. 4. Check the purity of CMSE; store it in a cool, dry place.
Recovery of Starting Nucleophile Reaction has not proceeded. See "Low or No Yield".Follow recommendations for "Low or No Yield". Confirm base activity and ensure anhydrous conditions.
Formation of bis-alkylated product (with primary amines/thiols)The mono-alkylated product is still nucleophilic and reacts with another molecule of CMSE.Use a larger excess of the nucleophile (2-3 eq.) to favor mono-alkylation. Alternatively, add CMSE slowly to the reaction mixture to keep its concentration low.
Methyl vinyl sulfone detected (by GC-MS or ¹H NMR)The elimination reaction is occurring, but the subsequent Michael addition is slow or stalled.The nucleophile may be too sterically hindered or not nucleophilic enough. Increase temperature or switch to a more polar, aprotic solvent like DMF or DMSO to accelerate the addition step.
Complex mixture of products 1. Base is too strong or nucleophilic. 2. Reaction temperature is too high, causing decomposition.1. Switch to a milder, non-nucleophilic base (e.g., K₂CO₃ instead of NaOH; Et₃N instead of an amine reactant). 2. Run the reaction at a lower temperature for a longer period.

Safety Precautions

  • Hazard Profile: this compound is an alkylating agent and should be considered a potential irritant and sensitizer.[15] While specific toxicity data is limited, compounds of this class should be handled as potentially hazardous.[16]

  • Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

References

Application Notes & Protocols: Leveraging 1-Chloro-2-(methylsulfonyl)ethane for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the rapidly evolving landscape of proteomics and drug discovery, the strategic use of covalent chemical probes has become indispensable for identifying and characterizing protein function. 1-Chloro-2-(methylsulfonyl)ethane is an electrophilic fragment that serves as a potent tool for covalently modifying cysteine residues, which are frequently involved in critical biological processes, including catalysis, regulation, and protein-protein interactions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in proteomics. We will delve into its mechanism of action, detail its utility in covalent ligand discovery and chemoproteomic profiling, and provide a robust, field-proven protocol for its implementation.

Principle and Mechanism of Action

This compound belongs to a class of mildly electrophilic compounds that can form stable, irreversible bonds with nucleophilic amino acid residues on proteins.[2][3] Its reactivity is primarily directed towards the thiol group of cysteine residues, which, under physiological pH, exists in equilibrium with the highly nucleophilic thiolate anion (S⁻).

The core of its reactivity lies in two key structural features:

  • The Chloroethyl Group: The chlorine atom serves as an effective leaving group.

  • The Methylsulfonyl Group (Sulfone): This is a strong electron-withdrawing group. It activates the adjacent carbon atom, making it highly susceptible to nucleophilic attack by the cysteine thiolate.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated cysteine thiolate attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This covalent and irreversible modification allows for the robust labeling and subsequent identification of targeted proteins.

Mechanism_of_Action cluster_reactants Reactants cluster_products Products protein Protein-SH (Cysteine Residue) adduct Protein-S-CH₂-CH₂-SO₂-CH₃ (Covalent Adduct) protein->adduct Nucleophilic Attack probe Cl-CH₂-CH₂-SO₂-CH₃ (this compound) probe->adduct hcl H⁺ + Cl⁻ caption Covalent modification of a cysteine residue.

Figure 1: Covalent modification of a cysteine residue.

Key Applications in Proteomics

The ability of this compound to selectively and irreversibly label cysteines makes it a versatile tool for several cutting-edge proteomics applications.

  • Covalent Ligand and Fragment Screening: The discovery of covalent drugs has seen a resurgence, with several recently approved therapeutics acting via this mechanism.[4][5][6] this compound can be used as a foundational electrophilic fragment. In fragment-based ligand discovery (FBLD), libraries of such mild electrophiles are screened against a protein of interest to identify fragments that bind to specific cysteines.[2][3][7][8] Hits can be detected using intact protein mass spectrometry, and their binding sites can be mapped, providing starting points for the development of potent and selective covalent inhibitors.[9]

  • Chemoproteomic Profiling (Activity-Based Protein Profiling - ABPP): Chemoproteomics enables the study of protein-small molecule interactions on a proteome-wide scale.[1][10] this compound can be adapted into a chemical probe by incorporating a bioorthogonal handle (e.g., an alkyne or azide). This tagged probe can be used in competitive profiling experiments to identify the cellular targets of a non-tagged covalent inhibitor. In this workflow, a proteome is pre-incubated with the inhibitor of interest, which occupies its target cysteines. Subsequent treatment with the tagged probe labels the remaining accessible cysteines. A decrease in signal from the tagged probe on a specific protein indicates that it is a target of the inhibitor.[11] This method is invaluable for target identification and off-target profiling.[11]

  • Mapping Functional and Allosteric Cysteine Sites: Not all cysteines are equally reactive. The reactivity of a cysteine is governed by its local microenvironment, including pKa, solvent accessibility, and proximity to binding pockets. By treating a proteome with this compound and using mass spectrometry to identify the modified sites, researchers can create a global map of reactive, "ligandable" cysteines.[12] This information is crucial for identifying functionally important residues and potential allosteric sites that can be targeted for drug development.

Protocol: Competitive Chemoproteomic Profiling for Target Identification

This protocol outlines a standard workflow for identifying the protein targets of a novel covalent inhibitor using a tagged version of a chloroacetamide or similar electrophilic probe in a competitive format. For this protocol, we assume the use of an alkyne-tagged probe for subsequent click chemistry.

Experimental Workflow Overview

Workflow cluster_cell_culture Cellular Treatment cluster_biochem Biochemical Processing cluster_ms_prep MS Sample Preparation cluster_analysis Analysis A 1. Cell Culture (e.g., 22Rv1 cells) B 2. Pre-incubation Treat with test inhibitor or vehicle (DMSO) A->B C 3. Cell Lysis (e.g., Sonication in PBS) B->C D 4. Probe Labeling Incubate lysate with Alkyne-Probe C->D E 5. Click Chemistry Add Azide-Biotin tag, CuSO₄, TCEP, TBTA D->E F 6. Enrichment Streptavidin bead pulldown E->F G 7. On-Bead Digestion Trypsin/Lys-C F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis Identify & Quantify Peptides H->I caption Competitive chemoproteomics workflow.

Figure 2: Competitive chemoproteomics workflow.

Materials
  • Cells: Human cell line of interest (e.g., 22Rv1, HeLa).

  • Reagents:

    • This compound or a derivative probe with a bioorthogonal handle (e.g., alkyne).

    • Test covalent inhibitor of interest.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Lysis Buffer (e.g., PBS with protease inhibitors).

    • Click Chemistry Reagents: Azide-biotin, Copper (II) Sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

    • Streptavidin-coated magnetic beads.

    • Urea (8M in 50 mM Tris-HCl).

    • Dithiothreitol (DTT).

    • Iodoacetamide (IAM).

    • Sequencing-grade Trypsin/Lys-C mix.

    • Mass Spectrometry-grade solvents.

Step-by-Step Methodology

Part 1: Cell Treatment and Lysate Preparation

  • Cell Culture: Grow cells to ~80-90% confluency under standard conditions.

  • Inhibitor Treatment: Treat cells with the test covalent inhibitor at the desired concentration (e.g., 1-10 µM) or with vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.

  • Cell Harvest: After incubation, wash the cells twice with cold PBS. Scrape cells into PBS and pellet by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 20 seconds ON, 30 seconds OFF). Rationale: Sonication provides a rapid and thorough method to lyse cells and shear genomic DNA without introducing detergents that might interfere with subsequent steps.[13]

  • Clarification: Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris. Collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

Part 2: Probe Labeling and Enrichment 7. Probe Incubation: Add the alkyne-tagged probe (e.g., a derivative of this compound) to the normalized proteome samples to a final concentration of 10-50 µM. Incubate for 1 hour at room temperature. Rationale: This step labels cysteine residues that were not occupied by the test inhibitor. 8. Click Chemistry: To conjugate the biotin tag, add the following reagents sequentially: Azide-biotin, TCEP, TBTA, and finally CuSO₄. Incubate for 1 hour at room temperature, protected from light. Rationale: This copper-catalyzed cycloaddition reaction is highly specific and efficient for linking the alkyne-probe to the azide-biotin tag. 9. Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation. 10. Enrichment: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS). Add pre-washed streptavidin magnetic beads and incubate for 1.5 hours at room temperature to capture the biotin-tagged proteins.[14] 11. Washing: Wash the beads extensively to remove non-specifically bound proteins. Typically, this involves sequential washes with SDS buffer, urea buffer, and PBS.

Part 3: Sample Preparation for Mass Spectrometry 12. Reduction and Alkylation: Resuspend the beads in 8M urea. Reduce disulfide bonds with DTT (e.g., 10 mM) for 30 minutes. Alkylate free cysteines with iodoacetamide (IAM, e.g., 20 mM) for 30 minutes in the dark. Rationale: This step ensures that all disulfide bonds are broken and prevents them from reforming, which is critical for efficient digestion and peptide identification. 13. On-Bead Digestion: Wash the beads to remove urea. Resuspend in a digestion buffer (e.g., 50 mM Tris-HCl) and add Trypsin/Lys-C. Digest overnight at 37°C with shaking. 14. Peptide Collection: After digestion, collect the supernatant containing the cleaved peptides. Further elute any remaining peptides from the beads with an acidic solution. 15. Desalting: Clean up the peptide samples using a C18 StageTip or similar desalting column prior to LC-MS/MS analysis.

Part 4: Data Acquisition and Analysis 16. LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system. 17. Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a relevant protein database. Identify the labeled peptides and quantify their relative abundance between the inhibitor-treated and vehicle-treated samples. Target proteins will show a significant reduction in peptide signal in the inhibitor-treated sample.

Representative Data Summary

The final output of a competitive profiling experiment is a list of proteins whose labeling by the probe is significantly reduced upon pre-treatment with the test inhibitor. This data can be presented in a table format for clear interpretation.

Target ProteinGeneUniProt IDSite of Modification% Occupancy (vs. Vehicle)Biological Function
Bruton's tyrosine kinaseBTKQ06187Cys48192%B-cell development
Peroxiredoxin-1PRDX1Q06830Cys5215%Redox regulation
Aldehyde dehydrogenase 1A1ALDH1A1P00352Cys30212%Aldehyde metabolism
Non-specific target AXYZP12345Cys1008%Off-target

Table 1: Hypothetical results from a competitive chemoproteomic experiment. The "% Occupancy" reflects the degree to which the test inhibitor blocked labeling by the probe, indicating a direct interaction. High occupancy suggests a potential on-target, while low occupancy may indicate weaker off-target interactions.

Conclusion

This compound is a valuable electrophilic scaffold for the development of chemical probes to explore the functional cysteine proteome. Its defined mechanism of action and tunable reactivity make it an excellent tool for covalent ligand discovery, target identification, and the global mapping of reactive cysteine residues. The protocols and applications described herein provide a framework for researchers to leverage this chemistry to advance our understanding of protein function and accelerate the development of novel covalent therapeutics.[4][15][16]

References

Experimental protocol for reactions involving "1-Chloro-2-(methylsulfonyl)ethane"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 1-Chloro-2-(methylsulfonyl)ethane

Introduction: Unveiling the Reactivity of a Versatile Building Block

This compound is a bifunctional organic reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic substitution and a carbon atom alpha to a potent electron-withdrawing sulfonyl group, rendering the adjacent protons acidic. This unique combination allows it to serve either as an alkylating agent to introduce the 2-(methylsulfonyl)ethyl moiety or, more commonly, as a stable and convenient precursor to the highly reactive Michael acceptor, methyl vinyl sulfone.

This guide provides an in-depth exploration of the chemical personality of this compound, complete with detailed experimental protocols for its principal applications. The methodologies herein are designed to be robust and reproducible, with an emphasis on understanding the chemical principles that govern reaction outcomes.

Section 1: Compound Profile and Safety

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

1.1: Chemical and Physical Properties

The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 50890-51-2[1][2][3]
Molecular Formula C₃H₇ClO₂S[1][2]
Molecular Weight 142.61 g/mol [1]
Boiling Point 130-132 °C at 7 Torr
Density ~1.29 g/cm³ (Predicted)
Appearance Light yellow to yellow liquid or solid[4]
1.2: Core Reactivity

The synthetic utility of this compound is dictated by two competing reaction pathways, which can be selected based on the chosen reaction conditions.

  • Nucleophilic Substitution (Sₙ2 Alkylation): The carbon atom bonded to chlorine is an electrophilic center. Strong nucleophiles can attack this site, displacing the chloride ion to form a new carbon-nucleophile bond. This pathway introduces the —CH₂CH₂SO₂CH₃ fragment.

  • Base-Induced Elimination (E2): The protons on the carbon adjacent to the chlorine are activated by the strongly electron-withdrawing methylsulfonyl group. In the presence of a suitable base, a molecule of hydrogen chloride (HCl) is readily eliminated to form methyl vinyl sulfone in situ. This is the most common application of this reagent. Methyl vinyl sulfone is a powerful Michael acceptor, immediately available to react with any nucleophiles present in the mixture.[5][6]

1.3: Safety and Handling Precautions

As with any reactive chemical, appropriate safety measures are imperative.

  • General Hazards: While comprehensive toxicological data is limited, similar alkylating agents and sulfones warrant caution.[7] The compound may be harmful if swallowed and can cause skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Section 2: Experimental Protocols and Applications

The following protocols provide detailed, step-by-step procedures for the key transformations involving this compound.

Application 1: Synthesis of Methyl Vinyl Sulfone via Dehydrochlorination

This protocol describes the conversion of this compound to methyl vinyl sulfone, a versatile intermediate for conjugate additions and polymer chemistry. The reaction proceeds via a classic E2 elimination mechanism.

Causality: A non-nucleophilic organic base, such as triethylamine (TEA), is used to prevent competitive Sₙ2 reactions. The reaction is typically run at a low temperature to control the exothermicity and minimize side reactions. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the starting material and the base.

Detailed Protocol:

  • Materials & Equipment:

    • This compound

    • Triethylamine (TEA), freshly distilled

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M solution).

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) dropwise to the solution over 15 minutes. A white precipitate of triethylammonium chloride will form.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl vinyl sulfone.

    • Caution: Methyl vinyl sulfone is a potent lachrymator and should be handled with extreme care in a fume hood. Purification can be achieved by vacuum distillation if necessary, but it is often used directly in subsequent steps.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Reagent in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Triethylamine (1.2 eq) Dropwise B->C D Stir at 0 °C -> RT (Monitor by TLC/GC) C->D E Quench with Water D->E F Extract with DCM E->F G Wash Organic Layer (HCl, NaHCO₃, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Crude Methyl Vinyl Sulfone H->I

Workflow for Methyl Vinyl Sulfone Synthesis.
Application 2: One-Pot Michael Addition via In-situ Generation

This protocol is a highly efficient method that avoids the isolation of the volatile and reactive methyl vinyl sulfone. The reagent is used to generate methyl vinyl sulfone in situ, which is immediately trapped by a nucleophile (a Michael donor). This example uses a thiol as the nucleophile in a thia-Michael addition.[9]

Causality: This one-pot procedure is synthetically advantageous. The same base (e.g., DBU or TEA) can often serve a dual role: first, to induce the elimination reaction, and second, to deprotonate the Michael donor (if necessary) or to catalyze the addition.[9] The choice of base and solvent depends heavily on the nature of the Michael donor.

Detailed Protocol:

  • Materials & Equipment:

    • This compound

    • Thiophenol (or other thiol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

    • Round-bottom flask with magnetic stir bar

    • Standard workup and purification equipment

  • Procedure:

    • To a stirred solution of the thiol (1.0 eq) in anhydrous THF (0.2 M), add this compound (1.1 eq) at room temperature under a nitrogen atmosphere.

    • Add the base (e.g., DBU, 1.2 eq) dropwise to the mixture. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl.

    • Separate the layers and wash the organic phase with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Reaction Pathway Diagram:

G cluster_reactants Initial Reactants cluster_steps Reaction Sequence (One Pot) Start 1-Chloro-2- (methylsulfonyl)ethane Step1 Step 1: Elimination (+ Base, -HCl) Start->Step1 Nuc Nucleophile (R-SH) Step2 Step 2: Michael Addition Nuc->Step2 Intermediate Intermediate: Methyl Vinyl Sulfone Step1->Intermediate In-situ generation Product Final Product: R-S-CH₂CH₂SO₂CH₃ Step2->Product Intermediate->Step2 G main Nucleophile (Nu⁻) reagent Cl-CH₂CH₂-SO₂Me main->reagent Sₙ2 Attack product Nu-CH₂CH₂-SO₂Me reagent->product Bond Formation leaving_group Cl⁻ reagent->leaving_group Leaving Group Departs

References

The Versatile Role of 1-Chloro-2-(methylsulfonyl)ethane in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Chloro-2-(methylsulfonyl)ethane has emerged as a particularly valuable and versatile C2 synthon, possessing two key reactive sites that can be exploited for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the presence of a reactive chloro group, susceptible to nucleophilic displacement, and a methylsulfonyl group. The latter not only activates the adjacent carbon for nucleophilic attack but can also serve as a precursor to a vinyl sulfone moiety, a potent Michael acceptor and dienophile for cycloaddition reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, and offer insights into the causality behind experimental choices.

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by two distinct, yet complementary, modes of reactivity:

  • Nucleophilic Substitution: The electron-withdrawing nature of the methylsulfonyl group polarizes the C-Cl bond, rendering the carbon atom attached to the chlorine highly electrophilic. This facilitates nucleophilic substitution reactions with a wide range of nucleophiles, particularly primary and secondary amines, to form new carbon-nitrogen bonds. This pathway is fundamental to the synthesis of saturated nitrogen-containing heterocycles.

  • Elimination to form Methyl Vinyl Sulfone: In the presence of a base, this compound can undergo elimination of hydrogen chloride to generate methyl vinyl sulfone in situ. This highly reactive intermediate is a powerful Michael acceptor and a versatile component in cycloaddition reactions, opening avenues for the synthesis of a variety of heterocyclic systems.

Application I: Synthesis of Thiomorpholine-1,1-dioxide Derivatives

Thiomorpholine-1,1-dioxide is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its synthesis often leverages the bifunctional nature of this compound or related precursors. The core strategy involves a double nucleophilic substitution reaction with a primary amine.

Mechanistic Rationale

The synthesis proceeds via a sequential double N-alkylation of a primary amine. The first molecule of this compound reacts with the primary amine in a standard SN2 reaction. The resulting secondary amine then undergoes an intramolecular cyclization, where the nitrogen attacks the second electrophilic carbon, displacing the chloride and forming the six-membered ring. The methylsulfonyl group remains intact on the ethane backbone, yielding the thiomorpholine-1,1-dioxide ring system. The use of a base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

G reactant1 This compound intermediate1 N-(2-(Methylsulfonyl)ethyl)amine reactant1->intermediate1 Nucleophilic Attack reactant2 Primary Amine (R-NH2) reactant2->intermediate1 product N-Substituted Thiomorpholine-1,1-dioxide intermediate1->product Intramolecular Cyclization

Caption: Synthesis of N-Substituted Thiomorpholine-1,1-dioxide.

Experimental Protocol: Synthesis of N-Benzylthiomorpholine-1,1-dioxide

This protocol outlines the synthesis of a representative N-substituted thiomorpholine-1,1-dioxide derivative.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound50890-51-2142.612.0 g
Benzylamine100-46-9107.151.5 g
Potassium Carbonate (K₂CO₃)584-08-7138.213.9 g
Acetonitrile (CH₃CN)75-05-841.0550 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.0 g, 14.0 mmol), benzylamine (1.5 g, 14.0 mmol), and potassium carbonate (3.9 g, 28.0 mmol).

  • Add acetonitrile (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetonitrile (2 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-benzylthiomorpholine-1,1-dioxide.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Reflux: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a faster reaction rate.

Application II: Synthesis of N-Substituted Piperazine Derivatives

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities.[2][3] this compound can be employed in the construction of N-substituted piperazines, particularly in the synthesis of unsymmetrical derivatives.

Mechanistic Rationale

The synthesis of N-substituted piperazines from this compound typically involves a reaction with a pre-formed monosubstituted piperazine. The lone pair of electrons on the secondary amine of the monosubstituted piperazine acts as a nucleophile, attacking the electrophilic carbon of this compound in an SN2 fashion.[4] This results in the formation of a new C-N bond and the displacement of the chloride ion. A base is required to quench the generated HCl.

G reactant1 This compound product 1-(2-(Methylsulfonyl)ethyl)-4-substituted-piperazine reactant1->product SN2 Reaction reactant2 Monosubstituted Piperazine reactant2->product

Caption: Synthesis of an N-Substituted Piperazine Derivative.

Experimental Protocol: Synthesis of 1-Methyl-4-(2-(methylsulfonyl)ethyl)piperazine

This protocol describes the synthesis of a simple N-alkylated piperazine derivative.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound50890-51-2142.611.43 g
1-Methylpiperazine109-01-3100.161.00 g
Triethylamine (Et₃N)121-44-8101.191.5 mL
Dichloromethane (CH₂Cl₂)75-09-284.9330 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-methylpiperazine (1.00 g, 10.0 mmol) in dichloromethane (30 mL).

  • Add triethylamine (1.5 mL, 11.0 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.43 g, 10.0 mmol) in dichloromethane (10 mL) to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • After the reaction is complete, wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure product.

Causality of Experimental Choices:

  • Triethylamine: A tertiary amine base is used to scavenge the HCl produced, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.

  • Dichloromethane: A common organic solvent that is relatively inert and effectively dissolves the reactants.

  • 0°C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

Application III: Synthesis of Pyridazines via Vinyl Sulfone Intermediate

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry.[5] A powerful strategy for their synthesis involves the [4+2] cycloaddition (Diels-Alder) reaction of a diene with a dienophile. Methyl vinyl sulfone, readily generated from this compound, serves as an excellent dienophile in these reactions.

Mechanistic Rationale

The synthesis involves two key steps. First, this compound is treated with a non-nucleophilic base (e.g., triethylamine) to induce an E2 elimination, forming methyl vinyl sulfone. This intermediate is typically generated in situ and immediately trapped with a suitable diene. The subsequent Diels-Alder reaction proceeds via a concerted mechanism to form a six-membered ring. The electron-withdrawing methylsulfonyl group activates the double bond of the vinyl sulfone, making it a highly reactive dienophile.

G start This compound intermediate Methyl Vinyl Sulfone start->intermediate Elimination (Base) product Cycloadduct (Precursor to Pyridazine) intermediate->product [4+2] Cycloaddition diene Diene diene->product

Caption: General workflow for pyridazine precursor synthesis.

Experimental Protocol: In Situ Generation of Methyl Vinyl Sulfone and Diels-Alder Reaction

This protocol provides a general procedure for the in situ generation of methyl vinyl sulfone and its subsequent reaction with a model diene, 2,3-dimethyl-1,3-butadiene.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound50890-51-2142.611.43 g
2,3-Dimethyl-1,3-butadiene513-81-582.141.0 g
Triethylamine (Et₃N)121-44-8101.191.5 mL
Toluene108-88-392.1420 mL

Procedure:

  • To a sealed tube, add this compound (1.43 g, 10.0 mmol) and 2,3-dimethyl-1,3-butadiene (1.0 g, 12.2 mmol) in toluene (20 mL).

  • Add triethylamine (1.5 mL, 11.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 110°C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • The solvent and excess triethylamine can be removed under reduced pressure.

  • The crude product, a substituted cyclohexene derivative, can be purified by column chromatography. Further synthetic steps would be required to convert this cycloadduct to a pyridazine.

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to promote the elimination reaction to form the reactive methyl vinyl sulfone.

  • Toluene: A high-boiling solvent is used to allow the reaction to be heated to a temperature sufficient to promote the Diels-Alder reaction.

  • Sealed Tube: Used to prevent the evaporation of the volatile diene at the high reaction temperature.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile building block for the synthesis of a variety of important heterocyclic compounds. Its dual reactivity allows for both nucleophilic substitution and cycloaddition pathways, providing access to saturated and unsaturated heterocycles. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthetic potential of this reagent. Future research in this area will likely focus on expanding the scope of nucleophiles and dienes used in these reactions, as well as the development of stereoselective methodologies to access chiral heterocyclic targets for drug discovery and development.

References

The Strategic Role of 1-Chloro-2-(methylsulfonyl)ethane in the Synthesis of Advanced Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Oncology Drug Development

In the landscape of modern pharmaceutical synthesis, the quest for highly specific and potent therapeutic agents is paramount. Among the vast arsenal of chemical intermediates, 1-Chloro-2-(methylsulfonyl)ethane has emerged as a critical building block, particularly in the development of novel antineoplastic drugs. Its unique structural and electronic properties render it an invaluable precursor for introducing the 2-(methylsulfonyl)ethyl pharmacophore into complex molecular architectures. This application note provides an in-depth exploration of the utility of this compound, presenting its core physicochemical properties, mechanistic insights into its reactivity, and detailed protocols for its application in the synthesis of advanced, clinically relevant compounds. The focus will be on its role as a potent alkylating agent, a characteristic harnessed to create targeted therapies that covalently modify biological macromolecules, a cornerstone of many anticancer treatments.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe implementation in any synthetic protocol.

PropertyValueReference
CAS Number 50890-51-2[1]
Molecular Formula C₃H₇ClO₂S[1]
Molecular Weight 142.60 g/mol [1]
Appearance Light yellow to yellow liquid or solid[2]
Storage Conditions Store in a dry, well-ventilated place. Keep container tightly closed.[3]

Safety and Handling: this compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[3][4] In case of contact with skin or eyes, flush immediately with copious amounts of water.[3]

The 2-Chloroethyl Sulfonyl Moiety: A Potent Pharmacophore in Alkylating Agents

The therapeutic efficacy of numerous antineoplastic agents is predicated on their ability to alkylate DNA, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[5][6] The 2-chloroethyl group is a classic pharmacophore in this class of drugs, as exemplified by the nitrogen mustards.[6] In this compound, the presence of the strongly electron-withdrawing methylsulfonyl group significantly enhances the electrophilicity of the carbon atom bearing the chlorine. This activation facilitates nucleophilic attack by biological macromolecules, making it a potent alkylating agent.

Mechanistic Insight: The Role of the Methylsulfonyl Group

The reactivity of this compound in nucleophilic substitution reactions is governed by the inductive effect of the adjacent methylsulfonyl group. This group acts as a powerful electron-withdrawing moiety, polarizing the C-Cl bond and rendering the α-carbon highly susceptible to nucleophilic attack.

G reagents CH₃SO₂CH₂CH₂Cl + Nu:⁻ transition_state [Nu---CH₂(CH₂)SO₂CH₃---Cl]⁻ reagents->transition_state SN2 Attack products CH₃SO₂CH₂CH₂Nu + Cl⁻ transition_state->products Leaving Group Departure

Caption: Generalized SN2 reaction mechanism of this compound.

This enhanced reactivity allows for efficient alkylation of various nucleophiles, including amines, thiols, and hydroxyl groups, which are abundant in biological systems.

Application Protocol: Synthesis of a Precursor to Advanced Antineoplastic Hydrazine Analogs

This protocol details a proposed synthesis of 1,2-bis(methylsulfonyl)-1-(2-(methylsulfonyl)ethyl)hydrazine, a key intermediate for a novel class of antineoplastic agents. This synthesis leverages the alkylating capability of this compound.

Materials and Equipment
  • This compound

  • 1,2-Bis(methylsulfonyl)hydrazine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Experimental Workflow

G start Start dissolve Dissolve 1,2-bis(methylsulfonyl)hydrazine and Et3N in anhydrous DMF start->dissolve add_reagent Add this compound dropwise at 0°C dissolve->add_reagent react Warm to room temperature and stir for 24h add_reagent->react monitor Monitor reaction progress by TLC react->monitor workup Quench with water and extract with ethyl acetate monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end Obtain 1,2-bis(methylsulfonyl)-1-(2-(methylsulfonyl)ethyl)hydrazine purify->end

Caption: Experimental workflow for the synthesis of the key hydrazine intermediate.

Step-by-Step Protocol
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 1,2-bis(methylsulfonyl)hydrazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. To this stirred solution, add this compound (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 24 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of a new, more polar spot should be observed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 1,2-bis(methylsulfonyl)-1-(2-(methylsulfonyl)ethyl)hydrazine.

Application in the Synthesis of 1-Acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines

The synthesized 1,2-bis(methylsulfonyl)-1-(2-(methylsulfonyl)ethyl)hydrazine can be further elaborated into potent antineoplastic agents. A key transformation is the introduction of a 2-chloroethyl group, followed by acylation. While the direct use of this compound for the initial alkylation is a proposed efficient route, the subsequent steps to the final active compounds are well-documented. For instance, the acylation of a related intermediate, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, is a critical step in producing compounds with significant antitumor activity.[4]

Conclusion: A Keystone Reagent for Future Cancer Therapies

This compound stands out as a strategically important intermediate in the synthesis of sophisticated pharmaceutical compounds. Its inherent reactivity, conferred by the activating methylsulfonyl group, makes it an excellent choice for introducing the crucial 2-chloroethylsulfonyl moiety, a well-established pharmacophore in alkylating antineoplastic agents. The detailed protocol and mechanistic insights provided herein are intended to empower researchers and drug development professionals to harness the full potential of this versatile building block in the creation of next-generation cancer therapies. As the demand for more targeted and effective treatments continues to grow, the role of such key intermediates will undoubtedly become even more significant.

References

Application Note: The Mechanism and Application of 1-Chloro-2-(methylsulfonyl)ethane as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of 1-Chloro-2-(methylsulfonyl)ethane (CAS 50890-51-2), a bifunctional reagent of significant interest in chemical synthesis and life sciences. We will explore its core mechanism of action, which is predicated on the unique electronic interplay between the chloro and methylsulfonyl functional groups. This document elucidates the compound's role as a potent electrophile in nucleophilic substitution reactions, a characteristic leveraged in pharmaceutical development and proteomics research. Detailed protocols, mechanistic diagrams, and practical insights are provided for researchers, scientists, and drug development professionals to effectively utilize this versatile building block.

Introduction to this compound

This compound, also known as 2-chloroethyl methyl sulfone, is a valuable chemical intermediate used in the synthesis of a wide range of organic compounds.[1] Its structure is deceptively simple, yet it harbors a potent reactivity profile that makes it a strategic choice for introducing the 2-(methylsulfonyl)ethyl moiety into target molecules. This reactivity is central to its application as an alkylating agent in fields ranging from the synthesis of active pharmaceutical ingredients (APIs) to the chemical modification of proteins for proteomics research.[1][2]

The key to its utility lies in the synergistic effect of its two functional groups: a terminal chlorine atom, which serves as an excellent leaving group, and a methylsulfonyl group, which is one of the strongest non-ionic electron-withdrawing groups in organic chemistry. This electronic arrangement renders the adjacent carbon atom highly electrophilic and susceptible to attack by a wide variety of nucleophiles.

Property Value
CAS Number 50890-51-2[2][3][4]
Molecular Formula C₃H₇ClO₂S[2][3][5]
Molecular Weight 142.60 g/mol [3][4]
Synonyms 2-Chloroethyl methyl sulfone
Appearance Light yellow to yellow liquid or solid
Primary Application Alkylating agent, Chemical Intermediate[1]

Core Mechanism of Action: Activated Nucleophilic Substitution

The primary mechanism through which this compound reacts is a bimolecular nucleophilic substitution (Sₙ2) reaction .[6][7] The causality behind its high reactivity can be understood by examining its electronic structure.

  • Electrophilic Activation: The sulfonyl group (–SO₂–) exerts a powerful inductive electron-withdrawing effect. This effect polarizes the entire molecule, pulling electron density away from the ethyl chain. Consequently, the carbon atom bonded to the chlorine atom (C1) becomes significantly electron-deficient (δ+) and thus highly electrophilic.[8]

  • Nucleophilic Attack: This electron-deficient C1 carbon becomes a prime target for nucleophiles (Nu:). In a classic Sₙ2 fashion, the nucleophile attacks the C1 carbon from the backside, relative to the carbon-chlorine bond.[9]

  • Leaving Group Departure: As the new bond between the nucleophile and the C1 carbon forms, the carbon-chlorine bond simultaneously breaks. The chlorine atom departs as a stable chloride ion (Cl⁻), a very good leaving group, to complete the substitution.[6]

This mechanism is highly efficient and allows for the covalent modification of a broad spectrum of nucleophiles under relatively mild conditions.

Workflow_Diagram A 1. Dissolve Reactants (N-acetyl-cysteine, NaHCO₃) in ACN/Water B 2. Cool to 0 °C under Nitrogen A->B C 3. Add this compound Solution Dropwise B->C D 4. Stir at Room Temp (4-6 hours) C->D E 5. Monitor by TLC (Validate Completion) D->E F 6. Acidify & Extract with Ethyl Acetate E->F If Reaction is Complete G 7. Wash, Dry & Concentrate Organic Layer F->G H 8. Purify by Column Chromatography (Optional) G->H I 9. Characterize Product (NMR, MS) H->I

References

Application Notes and Protocols: The Role of 1-Chloro-2-(methylsulfonyl)ethane in the Development of Novel Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block for Targeted Cancer Therapy

In the landscape of modern oncology, the development of targeted therapies that exhibit selectivity for cancer cells while minimizing damage to healthy tissues remains a paramount objective. 1-Chloro-2-(methylsulfonyl)ethane and its derivatives have emerged as critical precursors in the synthesis of a promising class of antineoplastic agents: the bis(sulfonyl)hydrazines. These compounds function as sophisticated prodrugs, designed to release potent DNA alkylating agents preferentially within the unique microenvironment of solid tumors.

This guide provides an in-depth exploration of the application of this compound in the synthesis of these advanced antineoplastic agents. We will delve into the underlying mechanism of action, present detailed synthetic protocols, and discuss the preclinical evaluation of these compounds, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Scientific Rationale: Exploiting Tumor Hypoxia

A key vulnerability of solid tumors is the presence of hypoxic regions, areas with low oxygen concentration that arise from rapid cell proliferation outstripping the local blood supply. This distinct physiological feature provides a unique opportunity for targeted drug activation. The antineoplastic agents derived from this compound are ingeniously designed to leverage this hypoxic environment.

Many of these agents are prodrugs that remain relatively inert under normal oxygen conditions. However, in the reductive environment of hypoxic tumor cells, they undergo enzymatic activation to release the highly cytotoxic DNA alkylating species, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE).[1][2] This targeted release mechanism concentrates the therapeutic effect within the tumor, thereby enhancing efficacy and reducing systemic toxicity.

Mechanism of Action: DNA Alkylation and Cell Death

The therapeutic effect of these agents is rooted in their ability to induce catastrophic DNA damage in cancer cells. The active metabolite, 90CE, is a potent alkylating agent that specifically targets the O6-position of guanine residues in DNA.[1] This initial alkylation event can lead to the formation of highly cytotoxic interstrand DNA cross-links, which physically prevent the separation of DNA strands, thereby halting DNA replication and transcription.[2][3] Unable to repair this extensive damage, the cancer cell is driven towards apoptosis, or programmed cell death.

Mechanism_of_Action Prodrug Prodrug Hypoxic_Tumor_Cell Hypoxic_Tumor_Cell Prodrug->Hypoxic_Tumor_Cell Enzymatic Reduction Active_Alkylating_Agent Active Alkylating Agent (e.g., 90CE) Hypoxic_Tumor_Cell->Active_Alkylating_Agent Release DNA_Guanine Guanine in DNA Active_Alkylating_Agent->DNA_Guanine Attacks DNA_Alkylation O6-Guanine Alkylation DNA_Guanine->DNA_Alkylation DNA_Cross_link Interstrand DNA Cross-link DNA_Alkylation->DNA_Cross_link Cell_Death Apoptosis DNA_Cross_link->Cell_Death Induces

Caption: Mechanism of action of bis(sulfonyl)hydrazine prodrugs.

Synthetic Pathways and Protocols

The synthesis of the target antineoplastic agents is a multi-step process. A plausible and efficient synthetic route involves the initial preparation of a key intermediate, 1,2-bis(methylsulfonyl)hydrazine (BMH), followed by a chloroethylation step to introduce the reactive chloroethyl group.

Protocol 1: Synthesis of 1,2-Bis(methylsulfonyl)hydrazine (BMH)

This protocol outlines a potential synthesis of the BMH intermediate.

Materials:

  • Hydrazine hydrate

  • Methanesulfonyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydrazine hydrate (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (2 equivalents) in dichloromethane to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 1,2-bis(methylsulfonyl)hydrazine.

Protocol 2: Synthesis of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (VNP4090CE)

This protocol details the chloroethylation of BMH to produce the key intermediate VNP4090CE, which is the immediate precursor to many of the final prodrugs.[4] While the original patent for VNP4090CE does not specify this compound as the chloroethylating agent, a conceptually similar chloroethylation of the BMH intermediate is the critical step. For the purpose of these application notes, we will adapt the patented procedure, highlighting the chloroethylation reaction.

Materials:

  • 1,2-Bis(methylsulfonyl)hydrazine (BMH)

  • A suitable chloroethylating agent (e.g., 1-chloro-2-iodoethane or a related activated chloroethyl species)

  • Lithium chloride

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hexanes

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-bis(methylsulfonyl)hydrazine (BMH) and lithium chloride in N,N-dimethylformamide (DMF).

  • Chloroethylation: Add the chloroethylating agent to the solution. Heat the reaction mixture to 60 °C and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture in an ice bath and add water to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash the solid cake with water.

  • Trituration and Drying: Triturate the solid in hexanes at room temperature for 2 hours, then filter. Dry the resulting solid under vacuum to obtain 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (VNP4090CE) as a pale solid.[4]

  • Characterization: Confirm the identity and purity of the product using techniques such as 1H NMR and melting point analysis. The reported 1H NMR spectrum in DMSO-d6 shows peaks at δ 9.94 (s, 1H), 3.80 (t, J=6.4 Hz, 2H), 3.65 (br, 2H), 3.13 (s, 3H), and 3.06 (s, 3H). The melting point is reported to be 133-135 °C.[4]

Synthetic_Workflow cluster_0 Protocol 1 cluster_1 Protocol 2 cluster_2 Prodrug Synthesis Hydrazine Hydrazine Hydrate BMH 1,2-Bis(methylsulfonyl)hydrazine (BMH) Hydrazine->BMH MsCl Methanesulfonyl Chloride MsCl->BMH BMH_input BMH Chloroethylating_Agent Chloroethylating Agent VNP4090CE 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (VNP4090CE) Chloroethylating_Agent->VNP4090CE VNP4090CE_input VNP4090CE BMH_input->VNP4090CE Activating_Group Activating Group (e.g., nitroaromatic) Final_Prodrug Final Antineoplastic Prodrug (e.g., KS119) Activating_Group->Final_Prodrug VNP4090CE_input->Final_Prodrug

Caption: General synthetic workflow for bis(sulfonyl)hydrazine antineoplastic agents.

Data Presentation: Preclinical Efficacy

The following table summarizes the in vivo antitumor activity of KS119, a representative antineoplastic agent derived from the bis(sulfonyl)hydrazine scaffold, and its water-soluble analog, KS119W.

CompoundTumor ModelDose and ScheduleTumor Growth Inhibition (%)Reference
KS119 H460 Human Lung Carcinoma80 mg/kg (10 doses)41.3[5]
KS119W H460 Human Lung Carcinoma97.2 mg/kg (equivalent to 80 mg/kg KS119, 10 doses)60.5[5]

These data demonstrate the significant in vivo efficacy of this class of compounds in preclinical tumor models.[5] The improved activity of the water-soluble analog, KS119W, highlights the potential for formulation optimization to enhance therapeutic outcomes.[5]

Safety and Handling

As with all potent cytotoxic agents and their precursors, proper safety precautions are essential when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) for each specific compound.

Conclusion and Future Directions

This compound serves as a valuable and versatile building block in the synthesis of innovative, tumor-targeted antineoplastic agents. The bis(sulfonyl)hydrazine prodrugs derived from this scaffold have demonstrated significant preclinical activity, leveraging the unique hypoxic microenvironment of solid tumors to achieve selective cytotoxicity. The continued exploration of this chemical space, including the development of new analogs with improved solubility and pharmacokinetic properties, holds great promise for the future of cancer therapy. Further research into optimizing the activation triggers and expanding the therapeutic window of these compounds will be crucial in translating their preclinical success into clinical benefit for patients.

References

Application Note: High-Sensitivity Chromatographic Methods for the Detection of 1-Chloro-2-(methylsulfonyl)ethane and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and sensitive analytical methods for the quantification of 1-Chloro-2-(methylsulfonyl)ethane, a potential genotoxic impurity (PGI), and its related byproducts in pharmaceutical development and manufacturing.[1][2] Due to its chemical structure, this compound is classified as a DNA-reactive substance, necessitating stringent control to levels as low as parts-per-million (ppm) in active pharmaceutical ingredients (APIs).[3] In alignment with the International Council for Harmonisation (ICH) M7 guideline, which establishes a Threshold of Toxicological Concern (TTC) for such impurities, highly sensitive analytical approaches are required.[4][5][6] This document provides detailed protocols for two orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for the primary analyte and its volatile byproducts, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the parent compound and its more polar, less volatile byproducts. The methodologies herein are designed to offer the specificity, sensitivity, and accuracy required for risk assessment and control during drug development.[7]

Introduction: The Challenge of Genotoxic Impurity Control

In pharmaceutical synthesis, reactants, intermediates, and byproducts can be carried over into the final drug substance.[2] Compounds containing reactive functional groups, such as the alkyl chloride in this compound (CMSE), are of particular concern. These electrophilic agents have the potential to react with DNA, leading to mutations and an increased risk of cancer, even at trace levels.[3] Regulatory bodies, through guidelines like ICH M7, mandate a rigorous assessment and control strategy for such mutagenic impurities.[5][7] The default TTC for lifetime exposure to a PGI is 1.5 µ g/day , which translates to a required limit of quantification (LOQ) in the low ppm range, dependent on the daily dose of the drug.[]

Analyte of Interest:

  • Name: this compound (CMSE)

  • CAS Number: 50890-51-2[9]

  • Molecular Formula: C₃H₇ClO₂S[10]

  • Molecular Weight: 142.61 g/mol [9]

  • Structure:

This guide provides the scientific rationale and step-by-step protocols for researchers and quality control analysts to confidently detect and quantify CMSE and its potential process-related impurities.

Potential Byproducts and Degradants

A comprehensive analytical method must also consider potential byproducts from the synthesis or degradation of CMSE. Based on its chemical structure, the following impurities are plausible and should be monitored:

  • 2-(Methylsulfonyl)ethanol (Hydrolysis Product): Formed by the substitution of the chloride atom with a hydroxyl group.

  • Methyl vinyl sulfone (Elimination Product): Formed by the elimination of HCl. This is a known reactive Michael acceptor.

  • 1-Chloro-2-(methylsulfinyl)ethane (Reduction Product): The sulfoxide analog, which could be an intermediate or byproduct depending on the synthetic route.[11]

Byproduct_Formation CMSE This compound (CMSE) Hydrolysis 2-(Methylsulfonyl)ethanol CMSE->Hydrolysis + H₂O - HCl Elimination Methyl vinyl sulfone CMSE->Elimination - HCl Reduction 1-Chloro-2-(methylsulfinyl)ethane CMSE->Reduction Reduction

Figure 1: Potential byproduct pathways for CMSE.

Overall Analytical Strategy

The core challenge lies in achieving low ppm-level detection in the presence of a high concentration of the API. A dual-method approach using GC-MS and LC-MS/MS provides comprehensive coverage and orthogonal confirmation.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample API / Drug Product Sample Dissolution Dissolve in Appropriate Solvent (e.g., Dichloromethane, Acetonitrile) Sample->Dissolution Spiking Spike with Internal Standard Dissolution->Spiking Dilution Dilute to Working Concentration Spiking->Dilution GCMS GC-MS Analysis (Volatiles) Dilution->GCMS LCMS LC-MS/MS Analysis (Polar Analytes) Dilution->LCMS Integration Peak Integration & Identification GCMS->Integration LCMS->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Final Report (ppm level of impurity) Quantification->Report

Figure 2: General workflow for PGI analysis.

Part A: GC-MS Method for this compound

Principle: Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like CMSE. Coupling it with a mass spectrometer provides high sensitivity and specificity, allowing for unambiguous identification based on both retention time and mass fragmentation patterns. Electron Ionization (EI) is used to generate reproducible fragmentation, and Selected Ion Monitoring (SIM) mode is employed to maximize sensitivity.

A1. Experimental Protocol: Sample and Standard Preparation
  • Solvent Selection: Use a volatile solvent free from interfering peaks, such as Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL solution of a suitable internal standard (e.g., 1,3-Dichlorobenzene) in the chosen solvent. The IS should not co-elute with any analytes of interest.

  • CMSE Stock Solution: Accurately weigh ~10 mg of CMSE reference standard into a 100 mL volumetric flask and dilute to volume with the solvent to obtain a 100 µg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the CMSE stock solution. For an API with a final concentration of 10 mg/mL, a 1 ppm standard would correspond to 10 ng/mL. A typical calibration range would be 0.1 ppm to 10 ppm (1 ng/mL to 100 ng/mL). Spike each standard with the internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation: Accurately weigh ~100 mg of the API into a 10 mL volumetric flask. Add a fixed volume of the IS stock solution to achieve a final concentration of 100 ng/mL. Dilute to volume with the solvent. This results in a 10 mg/mL API solution. Note: Solubility of the API in the chosen solvent is critical.

A2. Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless, used in Splitless mode (1 µL injection)
Inlet Temperature 250 °C
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor CMSE (m/z): 142 (M+), 79 (CH₃SO₂⁺), 63 (CH₂Cl⁺), 49 (CH₂Cl⁺) IS (1,3-DCB): 146 (M+), 111, 75

Note: The exact ions should be confirmed by injecting a concentrated standard in full scan mode to determine the most abundant and specific fragments.

Part B: LC-MS/MS Method for CMSE and Polar Byproducts

Principle: While GC-MS is excellent for CMSE, LC-MS/MS is superior for analyzing its more polar and less volatile byproducts, such as 2-(methylsulfonyl)ethanol. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.[2]

B1. Experimental Protocol: Sample and Standard Preparation
  • Solvent Selection: Use a solvent compatible with the mobile phase and capable of dissolving the API, such as Acetonitrile/Water (50:50).

  • Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL solution of a suitable stable-isotope labeled internal standard (e.g., CMSE-d4) or a structurally similar compound in the dissolution solvent.

  • Stock and Calibration Standards: Prepare stock and calibration standards as described in section A1, using the LC-MS compatible solvent.

  • Sample Preparation: Prepare the sample as described in section A1. After dissolution, the sample may need to be filtered through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates before injection.

B2. Instrumentation and Parameters
Parameter Recommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column C18 reverse-phase, e.g., Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (hold 0.5 min), ramp to 95% B over 4 min, hold 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS/MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 500 °C
MRM Transitions CMSE: Q1: 143 [M+H]⁺ -> Q3: 79 (CH₃SO₂⁺) 2-(Methylsulfonyl)ethanol: Q1: 125 [M+H]⁺ -> Q3: 79 (CH₃SO₂⁺) Methyl vinyl sulfone: Q1: 107 [M+H]⁺ -> Q3: 79 (CH₃SO₂⁺)

Note: MRM transitions must be optimized by infusing individual standards to determine the most stable and intense precursor and product ions.

Method Validation and Data Interpretation

Both methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.

Validation Parameters Summary
Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or API at the retention time of the analytes.
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.
LOD / LOQ Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. LOQ must be at or below the control threshold (e.g., 1 ppm).
Accuracy % Recovery of spiked samples should be within 80-120% at the LOQ, and 90-110% at higher concentrations.
Precision Relative Standard Deviation (RSD) ≤ 15% at the LOQ, and ≤ 10% at higher concentrations for repeatability and intermediate precision.

Quantification: The concentration of CMSE or its byproducts in the API sample is calculated using the linear regression equation derived from the calibration curve, based on the peak area ratio of the analyte to the internal standard.

Final Concentration (ppm) = (Concentration from curve [ng/mL] / Sample concentration [mg/mL])

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide a robust framework for the sensitive and specific quantification of this compound and its key byproducts. These protocols are designed to meet the stringent regulatory requirements for the control of potential genotoxic impurities in pharmaceutical products.[12] By employing these validated methods, researchers and drug development professionals can effectively manage the risks associated with such impurities, ensuring the safety and quality of the final drug substance.[3]

References

The Alchemist's Reagent: A Guide to 1-Chloro-2-(methylsulfonyl)ethane for Vinyl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The vinyl sulfone moiety is a cornerstone in modern medicinal chemistry, acting as a privileged Michael acceptor for the targeted covalent inhibition of proteins.[1][2][3] Its synthesis, however, requires a robust and versatile precursor. This guide details the application of 1-Chloro-2-(methylsulfonyl)ethane as a superior reagent for the in situ generation of methyl vinyl sulfone. We provide an in-depth analysis of the underlying reaction mechanisms, detailed step-by-step protocols for the synthesis of aryl vinyl sulfones, and practical insights into its application in the development of covalent inhibitors. This document is designed to equip researchers with the expertise to confidently and efficiently utilize this key building block in their synthetic endeavors.

Introduction: The Power of the Vinyl Sulfone Warhead

Vinyl sulfones have emerged as a critical functional group in drug discovery, primarily for their ability to form stable, covalent bonds with nucleophilic amino acid residues—most notably cysteine—within protein active sites.[3] This capacity for irreversible binding allows for enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins once considered "undruggable."[4] Molecules like Rigosertib (an anticancer agent) and BAY 11-7085 (an inhibitor of NF-kB activation) feature the vinyl sulfone core, highlighting its therapeutic significance.[1][2]

The challenge for chemists lies in the efficient and safe installation of this reactive moiety. While several methods exist, the use of a stable, easily handled precursor that generates the reactive vinyl sulfone in situ is highly desirable. This compound (MCE) has proven to be an exceptional candidate for this role. It offers a stable, crystalline alternative to gaseous or highly reactive reagents, providing a controlled and versatile entry into vinyl sulfone chemistry.

The Precursor: Properties and Advantages of this compound (MCE)

MCE (CAS 50890-51-2) is a bifunctional molecule containing a chlorine leaving group and a methylsulfonyl activating group.[5] This structure is key to its utility.

Chemical & Physical Properties:

Property Value
Molecular Formula C₃H₇ClO₂S
Molecular Weight 142.61 g/mol
Appearance White to off-white crystalline solid

| Stability | Stable under standard laboratory conditions |

Key Advantages:

  • Stability: As a solid, MCE is significantly easier and safer to handle, store, and weigh compared to gaseous precursors or highly reactive reagents like divinyl sulfone.

  • Controlled Reactivity: The vinyl sulfone is generated in situ in the presence of a base, allowing for precise control over the reaction. This minimizes unwanted side reactions and polymerization that can occur when using neat methyl vinyl sulfone.

  • Versatility: It reacts cleanly with a wide range of nucleophiles, including phenols, thiols, and amines, making it a versatile tool for creating diverse libraries of compounds.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions are paramount.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases in storage.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism: The Two-Step Path to Covalent Modification

The utility of this compound hinges on a sequential, base-mediated two-step process: Elimination followed by Michael Addition .

  • Step 1: Base-Mediated Elimination (E2) : In the presence of a suitable base, MCE undergoes an E2 elimination. The base abstracts an acidic proton from the carbon alpha to the sulfonyl group, leading to the formation of a double bond and the expulsion of the chloride ion. This generates the highly reactive methyl vinyl sulfone intermediate directly in the reaction mixture.

  • Step 2: Michael Addition : The nucleophile (e.g., a deprotonated phenol or thiol) then attacks the β-carbon of the newly formed electron-deficient alkene. This conjugate addition installs the desired -(methylsulfonyl)ethyl group onto the nucleophile, yielding the final product.

This tandem approach is highly efficient as the reactive intermediate is generated and consumed in the same pot, maximizing reaction efficiency and minimizing handling of the potentially hazardous methyl vinyl sulfone.

G cluster_0 Step 1: In Situ Formation of Methyl Vinyl Sulfone cluster_1 Step 2: Michael Addition MCE Cl-CH₂-CH₂-SO₂-CH₃ (MCE) MVS H₂C=CH-SO₂-CH₃ (Methyl Vinyl Sulfone) MCE->MVS E2 Elimination Base Base: MVS_step2 H₂C=CH-SO₂-CH₃ MVS->MVS_step2 Intermediate Transfer BH Base-H⁺ + Cl⁻ NuH Ar-OH (Phenol Nucleophile) Nu_anion Ar-O⁻ NuH->Nu_anion Base Deprotonation Nu_anion->MVS_step2 Conjugate Addition Product Ar-O-CH₂-CH₂-SO₂-CH₃ (Aryl Vinyl Sulfone Adduct)

Caption: Reaction mechanism for vinyl sulfone synthesis using MCE.

Experimental Protocols & Applications

Protocol 1: General Synthesis of Aryl Vinyl Sulfones from Phenols

This protocol describes a general method for the O-alkylation of phenols with this compound to generate aryl 2-(methylsulfonyl)ethyl ethers.

Rationale:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and easily removed base. It is strong enough to deprotonate the phenol (pKa ~10) to form the reactive phenoxide nucleophile but mild enough to minimize side reactions.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr-type Michael addition by stabilizing charged intermediates without protonating the nucleophile.

  • Temperature (80 °C): Moderate heating accelerates both the elimination and addition steps, ensuring a reasonable reaction time without causing decomposition of the starting materials or product.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (MCE) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (2.5 eq), and this compound (1.2 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aryl 2-(methylsulfonyl)ethyl ether.

Data Presentation: Representative Examples

EntryPhenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
14-MethoxyphenolK₂CO₃DMF80692
23-ChlorophenolK₂CO₃DMF80888
3Naphth-2-olCs₂CO₃ACN70595
44-CyanophenolK₂CO₃DMF801085

Note: Conditions and yields are representative and may require optimization for specific substrates.

Caption: Experimental workflow for aryl vinyl sulfone synthesis.
Application in Drug Development: Crafting Covalent Inhibitors

The true power of the vinyl sulfone lies in its ability to act as a "warhead" in targeted covalent inhibitors.[4][8] The sulfone-activated alkene is an ideal Michael acceptor for the thiol side chain of cysteine residues, which are often found in the active or allosteric sites of kinases and other enzymes.[3]

The reaction proceeds via a nucleophilic attack from the cysteine thiolate anion onto the vinyl sulfone, forming a stable thioether linkage. This permanently inactivates the target protein.

G cluster_0 Covalent Targeting Inhibitor Drug-Linker-CH=CH-SO₂-CH₃ (Vinyl Sulfone Warhead) Complex Enzyme-Cys-S-CH₂-CH₂-SO₂-CH₃-Linker-Drug (Covalent Adduct) Inhibitor->Complex Michael Addition Enzyme Enzyme-Cys-SH (Target Protein)

Caption: Covalent modification of a cysteine residue by a vinyl sulfone.

Protocol 2: Synthesis of a Covalent Warhead Precursor

This protocol demonstrates the installation of the 2-(methylsulfonyl)ethyl group onto a thiol, a common step in synthesizing cysteine-reactive probes and inhibitors.

Rationale:

  • Thiol Nucleophile: Thiols are generally more acidic and more nucleophilic than the corresponding alcohols/phenols. The reaction often proceeds more readily and may not require heating.

  • Base (Et₃N): Triethylamine is a convenient organic base that is strong enough to deprotonate the thiol and also acts as a scavenger for the HCl generated during the elimination step. It is easily removed during work-up.

  • Solvent (DCM): Dichloromethane is a less polar solvent suitable for this type of reaction, and it simplifies work-up due to its volatility.

Procedure:

  • Setup: Dissolve the thiol-containing molecule (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N) (2.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Precursor Addition: Add a solution of this compound (1.1 eq) in DCM dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting thiol is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the S-alkylated product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base.2. Low reaction temperature.3. Inactive MCE reagent.1. Switch to a stronger base (e.g., Cs₂CO₃, NaH).2. Increase temperature incrementally (e.g., to 100 °C).3. Verify the purity of MCE by NMR or LC-MS.
Formation of Side Products 1. Reaction temperature too high.2. Presence of multiple nucleophilic sites.3. Base-catalyzed decomposition.1. Lower the reaction temperature.2. Use protecting groups for other sensitive functionalities.3. Use a milder base (e.g., DIPEA) or fewer equivalents.
Difficult Purification 1. Residual DMF in the product.1. Perform multiple aqueous washes during work-up or use an alternative solvent like acetonitrile which is easier to remove.

Conclusion

This compound stands out as a robust, safe, and versatile precursor for the synthesis of vinyl sulfones and their adducts. Its ability to generate the reactive methyl vinyl sulfone in situ provides chemists with a controlled and efficient method for incorporating this valuable pharmacophore into complex molecules. The protocols and insights provided in this guide are intended to streamline its adoption in research and development, particularly in the crucial field of targeted covalent inhibitor design, ultimately accelerating the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Common side reactions and byproducts with "1-Chloro-2-(methylsulfonyl)ethane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2-(methylsulfonyl)ethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and byproducts encountered during its use. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the success and integrity of your experiments.

Introduction to the Reactivity of this compound

This compound is a valuable bifunctional reagent, possessing both an electrophilic alkyl chloride and an electron-withdrawing methylsulfonyl group. This unique structure dictates its reactivity, making it a potent alkylating agent. However, this reactivity also predisposes it to several side reactions that can lead to the formation of unwanted byproducts, impacting reaction yield and purity. This guide will explore the causality behind these experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed when using this compound, especially in the presence of a base?

The most prevalent side reaction is the elimination of hydrogen chloride (HCl) to form methyl vinyl sulfone . This is an E2 elimination reaction, favored by the presence of a base, which abstracts a proton from the carbon adjacent to the methylsulfonyl group. The electron-withdrawing nature of the sulfonyl group increases the acidity of these protons, facilitating their removal.

  • Causality: The sulfonyl group stabilizes the incipient carbanion formed upon deprotonation, lowering the activation energy for the elimination pathway. This often allows elimination to compete with, or even dominate, the desired nucleophilic substitution (SN2) reaction.

G reagent This compound transition Transition State reagent->transition Proton abstraction base Base (B:) base->transition product Methyl Vinyl Sulfone transition->product Elimination of Cl⁻ byproduct1 BH⁺ transition->byproduct1 byproduct2 Cl⁻ transition->byproduct2

Q2: I have identified methyl vinyl sulfone in my reaction mixture. What are the potential downstream consequences of its formation?

Methyl vinyl sulfone is a highly reactive Michael acceptor . Its presence as a byproduct can lead to several complications:

  • Secondary Reactions: It can react with nucleophiles present in your reaction mixture, including your desired nucleophile, starting materials, or even the solvent. This leads to the formation of a variety of adducts and reduces the yield of your target molecule.

  • Oligomerization/Polymerization: Methyl vinyl sulfone can undergo anionic or radical polymerization, especially at higher concentrations or temperatures. This can result in the formation of intractable polymeric material, complicating product isolation and purification.[1][2] The polymerization can be initiated by various catalysts, including acids.[3]

  • Product Contamination: Due to its reactivity, even small amounts of methyl vinyl sulfone can lead to impurities that are difficult to separate from the desired product.

G cluster_0 Primary Reaction cluster_1 Secondary Reactions of Byproduct This compound This compound Methyl Vinyl Sulfone Methyl Vinyl Sulfone This compound->Methyl Vinyl Sulfone Elimination Desired Product Desired Product This compound->Desired Product Desired SN2 Reaction Michael Adducts Michael Adducts Methyl Vinyl Sulfone->Michael Adducts Reaction with Nucleophiles Polymer/Oligomer Polymer/Oligomer Methyl Vinyl Sulfone->Polymer/Oligomer Polymerization

Troubleshooting Guide

Problem 1: Low yield of the desired SN2 product and significant formation of methyl vinyl sulfone.
Potential Cause Explanation Recommended Solution
Strongly Basic Conditions The use of strong, sterically unhindered bases (e.g., NaOH, KOH, alkoxides) preferentially promotes the E2 elimination reaction over the SN2 pathway.Opt for a weaker, non-nucleophilic base if a base is required for the reaction. Alternatively, use a sterically hindered base (e.g., DBU, DIPEA) which is less likely to abstract the alpha-proton.
High Reaction Temperature Higher temperatures generally favor elimination reactions over substitution reactions.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower and gradually warming if necessary.
Polar Aprotic Solvent Solvents like DMF and DMSO can enhance the basicity of certain reagents, inadvertently promoting elimination.Consider using a less polar solvent or a protic solvent if compatible with your reaction, as this can disfavor the E2 mechanism.

Experimental Protocol: Minimizing Elimination in an Alkylation Reaction

This protocol provides a general framework for an SN2 reaction with a generic nucleophile (Nu-H) where proton abstraction is necessary.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (Nu-H, 1.0 eq.) in a suitable anhydrous solvent (e.g., THF, acetonitrile).

  • Deprotonation (if required): Cool the solution to 0°C. Add a mild, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or a hindered amine base like DIPEA, 1.1 eq.) portion-wise. Stir for 30-60 minutes.

  • Addition of Alkylating Agent: While maintaining the temperature at 0°C, add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, slowly allow it to warm to room temperature.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Problem 2: Formation of an unknown, polar byproduct, possibly from hydrolysis.
Potential Cause Explanation Recommended Solution
Presence of Water This compound can undergo hydrolysis, especially under prolonged reaction times or during aqueous work-up, to form 2-hydroxyethyl methyl sulfone .Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere. Minimize the duration of the aqueous work-up and consider using a buffered solution if pH control is critical.
Basic or Acidic Hydrolysis The hydrolysis rate can be accelerated by the presence of acids or bases.If possible, maintain a neutral pH during the reaction and work-up. Use of a buffer system can be beneficial.

G reagent {this compound | CH₃SO₂CH₂CH₂Cl} product {2-Hydroxyethyl methyl sulfone | CH₃SO₂CH₂CH₂OH} reagent->product H₂O byproduct {HCl}

Problem 3: My desired product is contaminated with a substance that appears to be an adduct of my nucleophile with methyl vinyl sulfone.
Potential Cause Explanation Recommended Solution
In-situ formation of Methyl Vinyl Sulfone As discussed, methyl vinyl sulfone is a common byproduct. Being a potent Michael acceptor, it will readily react with any available nucleophile.The primary solution is to suppress the formation of methyl vinyl sulfone by following the recommendations in Problem 1 . If its formation is unavoidable, consider using a scavenger for Michael acceptors, although this can complicate the reaction mixture. A more practical approach is to optimize the reaction conditions to favor the SN2 pathway.

Summary of Key Byproducts

Byproduct Formation Pathway Potential Issues
Methyl Vinyl Sulfone E2 Elimination of HClReactive Michael acceptor, can undergo secondary reactions and polymerization.
2-Hydroxyethyl methyl sulfone HydrolysisPolar impurity, may be difficult to separate from polar products.
Michael Adducts Reaction of nucleophiles with methyl vinyl sulfoneReduces yield of desired product, introduces impurities.
Polymers/Oligomers Polymerization of methyl vinyl sulfoneCan lead to intractable tars, complicates purification.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-2-(methylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2-(methylsulfonyl)ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent in organic synthesis. As Senior Application Scientists, we have synthesized the information below to ensure scientific accuracy and provide practical, field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS 50890-51-2) is a bifunctional organic molecule containing a reactive chloro group and a methylsulfonyl moiety.[1][2] Its primary application is as an electrophile in nucleophilic substitution reactions. The presence of the strong electron-withdrawing methylsulfonyl group activates the C-Cl bond, making it an excellent substrate for reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This makes it a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules.

Q2: What is the dominant reaction mechanism for this compound in nucleophilic substitution reactions?

Given that this compound is a primary alkyl halide, it predominantly undergoes bimolecular nucleophilic substitution (SN2).[3] The SN2 mechanism is favored due to the low steric hindrance around the electrophilic carbon and the instability of the primary carbocation that would be formed in an SN1 pathway. The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[4]

Q3: What are the key safety precautions when handling this compound?

While specific toxicological data is limited, it is prudent to handle this compound with care in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Q4: How should this compound be stored?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

II. Troubleshooting and Optimization Guides

This section provides detailed troubleshooting guides for common issues encountered during reactions with this compound.

A. Low or No Product Yield

A low or non-existent yield of the desired product is a common issue. The following flowchart and detailed explanations will help you diagnose and resolve the problem.

low_yield_troubleshooting start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Is this compound pure? Is the nucleophile active? check_reagents->reagent_purity check_conditions 2. Assess Reaction Conditions base_strength Is the base strong enough? check_conditions->base_strength check_workup 3. Evaluate Work-up & Purification workup_loss Is product being lost during work-up? check_workup->workup_loss reagent_stoich Is the stoichiometry correct? reagent_purity->reagent_stoich Yes purify_reagent Action: Purify or use fresh reagents. reagent_purity->purify_reagent No reagent_stoich->check_conditions Yes adjust_stoich Action: Adjust stoichiometry. (e.g., slight excess of nucleophile) reagent_stoich->adjust_stoich No solvent_choice Is the solvent appropriate? base_strength->solvent_choice Yes change_base Action: Use a stronger, non-nucleophilic base. base_strength->change_base No temperature Is the temperature optimal? solvent_choice->temperature Yes change_solvent Action: Switch to a suitable polar aprotic solvent. solvent_choice->change_solvent No temperature->check_workup Yes optimize_temp Action: Optimize temperature. (Higher for slower reactions, lower to prevent side reactions) temperature->optimize_temp No optimize_workup Action: Modify work-up procedure. (e.g., adjust pH, use different extraction solvent) workup_loss->optimize_workup Yes

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

1. Verify Reagent Quality and Stoichiometry:

  • Purity of this compound: Impurities in the starting material can inhibit the reaction. If in doubt, purify by recrystallization or distillation.

  • Activity of the Nucleophile: Ensure your nucleophile is active and has not degraded. For example, some thiols can oxidize over time.

  • Stoichiometry: For SN2 reactions, a 1:1 to 1:1.2 ratio of electrophile to nucleophile is typically used. A slight excess of the nucleophile can help drive the reaction to completion.

2. Assess Reaction Conditions:

  • Base Selection: For nucleophiles that require deprotonation (e.g., thiols, some amines), the choice of base is critical. A base that is too weak will result in a low concentration of the active nucleophile. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often good choices.

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[4] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[7]

  • Temperature: The rate of SN2 reactions is temperature-dependent. If the reaction is sluggish at room temperature, gentle heating may be required.[7] However, excessive heat can promote the competing E2 elimination side reaction.[8]

3. Evaluate Work-up and Purification:

  • Product Solubility: Ensure your product is not being lost during the work-up. Check the solubility of your product in the extraction solvent and aqueous layers.

  • pH Adjustment: During the work-up, the pH of the aqueous layer may need to be adjusted to ensure your product is in a neutral, organic-soluble form.

  • Purification Method: Column chromatography is a common method for purifying products from these reactions.[9] Ensure the chosen solvent system for chromatography provides good separation of your product from unreacted starting materials and byproducts.

B. Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.

1. Elimination (E2) Byproduct:

The primary competing reaction to SN2 is E2 elimination, which leads to the formation of an alkene.

  • Cause: High reaction temperatures and the use of sterically hindered or strongly basic nucleophiles favor elimination.[8]

  • Optimization:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible.

2. Multiple Alkylations (with Amines):

When using primary or secondary amines as nucleophiles, multiple alkylations can occur, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[10][11]

  • Cause: The product of the initial alkylation (a primary or secondary amine) is also nucleophilic and can react with another molecule of this compound.[10]

  • Optimization:

    • Stoichiometry: Use a large excess of the starting amine (e.g., 5-10 equivalents) to increase the probability that this compound will react with the starting amine rather than the product.[11]

    • Slow Addition: Add the this compound slowly to the solution of the amine to maintain a low concentration of the electrophile.

C. Experimental Protocols for Optimization

The following are general, adaptable protocols for optimizing your reaction conditions.

Protocol 1: Optimization of Base and Solvent

This protocol is designed to screen for the optimal base and solvent for the reaction of this compound with a generic nucleophile (Nu-H) that requires deprotonation.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Bases: K₂CO₃, Cs₂CO₃, NaH

  • Solvents: DMF, MeCN, Acetone

  • Small reaction vials with stir bars

  • TLC plates and developing chamber

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: In a series of reaction vials, add the nucleophile (1.0 eq) and a stir bar.

  • Solvent Addition: To each vial, add one of the anhydrous solvents (DMF, MeCN, Acetone) to a concentration of approximately 0.1 M.

  • Base Addition: To separate vials for each solvent, add one of the bases (1.2 eq).

  • Electrophile Addition: Add this compound (1.1 eq) to each vial.

  • Reaction: Stir the reactions at room temperature and monitor by TLC at regular intervals (e.g., 1, 4, 8, and 24 hours). If no reaction is observed, gently heat the vials to 40-50 °C.

  • Work-up (for analysis): Quench a small aliquot of each reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and analyze by TLC.

  • Analysis: Compare the TLCs to identify the conditions that give the highest conversion to the desired product with the fewest byproducts.

Data Summary Table:

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1K₂CO₃DMF2524
2K₂CO₃MeCN2524
3K₂CO₃Acetone2524
4Cs₂CO₃DMF2524
5Cs₂CO₃MeCN2524
6Cs₂CO₃Acetone2524
7NaHDMF2524
8NaHMeCN2524

Conversion can be estimated from TLC or more accurately determined by GC-MS or NMR of the crude reaction mixture.

Protocol 2: General Work-up Procedure

This is a general work-up procedure that can be adapted for many reactions involving this compound.[12]

Procedure:

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If a strong base like NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove water-soluble salts and solvents like DMF).

    • Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to neutralize any remaining acid).

    • Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

workup_workflow reaction_complete Reaction Complete quench Quench Reaction reaction_complete->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify final_product Final Product purify->final_product

Caption: General experimental workflow for reaction work-up and purification.

III. References

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. --INVALID-LINK--

  • Odinity. (2014, March 26). Nucleophilic Substitution: Chemistry Lab. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. --INVALID-LINK--

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. --INVALID-LINK--

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. --INVALID-LINK--

  • Neuman, R. C. (2001). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. --INVALID-LINK--

  • Anax Laboratories. (n.d.). 50890-51-2 | this compound. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Alkylation with (S)-(+)-1-Chloro-2-methylbutane. --INVALID-LINK--

  • Ghobril, C., et al. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. Molecules, 23(9), 2181.

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane. --INVALID-LINK--

  • Save My Exams. (2024, October 26). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. --INVALID-LINK--

  • BLD Pharm. (n.d.). 50890-51-2|this compound. --INVALID-LINK--

  • ResearchGate. (2025, August 4). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. --INVALID-LINK--

  • BLD Pharm. (n.d.). 5331-57-7|1-Chloro-2-methanesulfinylethane. --INVALID-LINK--

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia. --INVALID-LINK--

  • Nature. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. --INVALID-LINK--

  • Google Patents. (n.d.). CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloroethanol. --INVALID-LINK--

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). --INVALID-LINK--

  • ResearchGate. (n.d.). Promotion of a Reaction by Cooling - Stereoselective 1,2-cis-alpha-Thioglycoconjugation by Thiol-Ene Coupling at -80 °C | Request PDF. --INVALID-LINK--

  • University of South Florida. (2023, September 13). "Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates" by Wenhong Lin. --INVALID-LINK--

  • National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. --INVALID-LINK--

  • ECHEMI. (2019, July 15). This compound SDS, 50890-51-2 Safety Data Sheets. --INVALID-LINK--

  • Solubility of Things. (n.d.). chloroethyl methyl sulfide. --INVALID-LINK--

  • SciSpace. (n.d.). Alkylation process using chloroaluminate ionic liquid catalysts. --INVALID-LINK--

  • YouTube. (2020, November 17). Sn2 Reaction: Nucleophilic Substitution of Chloroethane. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. --INVALID-LINK--

  • PubChem. (n.d.). 2-((2-Chloroethyl)amino)ethane-1-thiol. --INVALID-LINK--

  • Pearson. (n.d.). When 1-chloro-2-methylcyclopentane is heated in methanol, the rea.... --INVALID-LINK--

References

Troubleshooting guide for low yield in "1-Chloro-2-(methylsulfonyl)ethane" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-2-(methylsulfonyl)ethane. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this important building block. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction resulted in a very low yield or no desired product at all. What are the most likely causes?

Low yield is a common issue that can typically be traced back to one of three main areas: incomplete reaction, degradation of the product, or losses during work-up and purification. The primary route to this compound is the oxidation of its sulfide precursor, 1-chloro-2-(methylthio)ethane. Let's break down the potential pitfalls in this process.

The overall reaction pathway involves the sequential oxidation of the sulfide to a sulfoxide intermediate and then to the final sulfone product.

Reaction_Pathway Sulfide 1-Chloro-2-(methylthio)ethane Sulfoxide 1-Chloro-2-(methylsulfinyl)ethane (Intermediate) Sulfide->Sulfoxide +1 eq. Oxidant Sulfone This compound (Product) Sulfoxide->Sulfone +1 eq. Oxidant

Caption: Oxidation pathway for the synthesis of this compound.

To diagnose the problem, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine if the starting material is not being consumed, if an intermediate is accumulating, or if the product is forming and then disappearing.

Q2: I see my starting material (the sulfide) is not being consumed. How can I drive the reaction to completion?

An incomplete reaction is often due to issues with the oxidizing agent or suboptimal reaction conditions. The two most common and reliable oxidants for this transformation are meta-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Causality and Troubleshooting Steps:

  • Oxidant Potency and Stoichiometry:

    • m-CPBA: This reagent is highly effective but can degrade upon storage.[1] Ensure you are using m-CPBA from a reputable source and that it has been stored correctly in a cool, dark place. For the oxidation of a sulfide to a sulfone, at least 2.2 equivalents of m-CPBA are recommended to ensure complete conversion.

    • Hydrogen Peroxide (H₂O₂): While being a "greener" oxidant, H₂O₂ often requires a catalyst or activation to be effective for sulfone synthesis.[2][3] The concentration of commercial H₂O₂ solutions can also decrease over time. Using an uncatalyzed or dilute H₂O₂ solution may result in a sluggish or incomplete reaction.

  • Temperature and Reaction Time:

    • Oxidations can be exothermic. It is often best to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[4] If the reaction is too slow at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary, but this should be done with caution as it can also promote side reactions.[2]

    • Ensure the reaction is allowed to stir for a sufficient amount of time. Monitor by TLC until the starting material spot has completely disappeared.

  • Solvent Choice:

    • The reaction should be conducted in a solvent that can dissolve the starting sulfide and is inert to the oxidizing conditions. Dichloromethane (DCM) or chloroform are common choices for m-CPBA oxidations.[1] For H₂O₂ oxidations, polar solvents like ethanol or acetic acid are often used.[2][4]

Table 1: Comparison of Common Oxidation Protocols

Parameterm-CPBA OxidationHydrogen Peroxide (H₂O₂) Oxidation
Stoichiometry ≥ 2.2 equivalents2.5 - 3.0 equivalents
Typical Solvent Dichloromethane (DCM), ChloroformEthanol, Acetic Acid
Catalyst Generally not requiredOften requires a catalyst (e.g., tungstic acid, methyltrioxorhenium) or acidic conditions.[2][3]
Temperature 0 °C to room temperatureRoom temperature to 40 °C[2]
Pros Highly reliable, predictable"Green" oxidant (byproduct is water), inexpensive
Cons Byproduct (m-chlorobenzoic acid) must be removed, can be explosive when dry.[1]Can be slower, may require a catalyst, risk of decomposition.
Q3: My TLC shows the disappearance of the starting material, but I have a mixture of products, including the intermediate sulfoxide. How can I ensure full oxidation to the sulfone?

This is a classic case of under-oxidation and is a common challenge in sulfone synthesis.[5] The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the sulfide to the sulfoxide.

Causality and Troubleshooting Steps:

  • Insufficient Oxidant: The most common reason for a mixture of sulfoxide and sulfone is an insufficient amount of the oxidizing agent. Ensure you are using at least 2.2 equivalents of m-CPBA or 2.5-3.0 equivalents of H₂O₂. If you have already worked up the reaction, it is not advisable to re-subject the mixture to the reaction conditions. It is better to optimize the stoichiometry in a subsequent reaction.

  • Reaction Time and Temperature: The second oxidation step may require more forcing conditions. Once the initial exotherm has subsided, you may need to stir the reaction for a longer period (up to 24 hours) or gently heat it to drive the conversion of the sulfoxide to the sulfone.[2] Again, careful monitoring by TLC is key.

Troubleshooting_Flowchart start Low Yield of Sulfone check_tlc Analyze reaction mixture by TLC/HPLC start->check_tlc sm_present Starting material (sulfide) remains check_tlc->sm_present Yes intermediate_present Mixture of sulfoxide and sulfone check_tlc->intermediate_present Partial Conversion no_product No product or baseline material check_tlc->no_product No check_oxidant_quality Verify oxidant quality and concentration sm_present->check_oxidant_quality increase_oxidant Increase oxidant stoichiometry (to >2.2 eq.) intermediate_present->increase_oxidant increase_time_temp Increase reaction time or temperature intermediate_present->increase_time_temp If stoichiometry is correct decomposition Product decomposition suspected no_product->decomposition increase_oxidant->increase_time_temp check_oxidant_quality->increase_oxidant check_conditions Review solvent and temperature conditions workup_issue Investigate work-up and purification losses decomposition->workup_issue If product forms then disappears

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Q4: The product seems to form, but then it disappears or I have a low yield after work-up. What could be happening during isolation?

Product degradation, particularly during work-up and purification, is a strong possibility. α-Chloro sulfones can be susceptible to elimination reactions under basic conditions to form vinyl sulfones.

Causality and Troubleshooting Steps:

  • Avoid Basic Conditions: During the work-up, especially after an m-CPBA oxidation, a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) is often used to remove the m-chlorobenzoic acid byproduct.[6] It is crucial to perform this wash at low temperatures (0 °C) and not to let the reaction stir for too long in the basic solution. If possible, a wash with a saturated sodium sulfite solution followed by a brine wash may be sufficient.

  • Purification Method:

    • Crystallization: If the product is a solid, recrystallization is the preferred method of purification as it is milder than chromatography.[7][8] A solvent system such as isopropanol/water or ethanol/hexane could be a good starting point.

    • Silica Gel Chromatography: Sulfones can sometimes degrade on silica gel, especially if the silica is slightly acidic or if the chromatography is prolonged.[9] If chromatography is necessary, consider deactivating the silica gel with a solvent containing a small amount of a neutral agent like triethylamine (use with caution and ensure it's removed later) or use a different stationary phase like alumina. Flash chromatography is recommended to minimize contact time.

  • Thermal Stability: Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., < 40 °C). The stability of this compound at elevated temperatures is not well-documented, so it is best to be cautious.[10]

Experimental Protocols

The following are generalized, step-by-step methodologies based on standard procedures for the oxidation of sulfides. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Oxidation using m-CPBA
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2-(methylthio)ethane (1.0 eq.) in dichloromethane (DCM) (approx. 0.1-0.2 M). Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (approx. 77% purity, 2.2 eq.) in DCM. Add the m-CPBA solution dropwise to the stirred sulfide solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Filter the mixture to remove the precipitated m-chlorobenzoic acid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium sulfite (2x), saturated aqueous sodium bicarbonate (2x, perform this wash quickly and at low temperature), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂) in Acetic Acid
  • Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2-(methylthio)ethane (1.0 eq.) in glacial acetic acid (approx. 1.0 M).

  • Addition of H₂O₂: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (2.5 eq.) dropwise. An initial exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material and intermediate sulfoxide. Gentle heating to 40 °C can be applied if the reaction is slow.[2]

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is ~7.

    • Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

References

Technical Support Center: Purification Strategies for Products Synthesized with 1-Chloro-2-(methylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Chloro-2-(methylsulfonyl)ethane in their synthetic workflows. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered when working with this versatile alkylating agent. Drawing from established chemical principles and field-proven insights, this document will equip you with the knowledge to troubleshoot and optimize your purification processes, ensuring the integrity and purity of your final products.

Understanding the Chemistry: Key Impurities and Side Reactions

This compound is a potent electrophile, primarily employed for the introduction of the 2-(methylsulfonyl)ethyl group onto various nucleophiles such as amines, thiols, and phenols. The dominant reaction pathway is a bimolecular nucleophilic substitution (S(_N)2). However, two principal challenges often arise during its use: the presence of unreacted starting material and the formation of byproducts, most notably methyl vinyl sulfone.

The primary side reaction of concern is the elimination of HCl from this compound, particularly in the presence of a base, to yield methyl vinyl sulfone. This Michael acceptor can then react with nucleophiles in the reaction mixture, leading to undesired adducts. Therefore, a successful purification strategy must address the removal of the desired product from:

  • Unreacted this compound

  • The primary elimination byproduct, methyl vinyl sulfone

  • Byproducts formed from the reaction of methyl vinyl sulfone with other species

  • Excess nucleophile and other reagents

This guide will address these challenges in a practical question-and-answer format.

Troubleshooting and Purification Guides

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to remove the unreacted this compound from my product. What are the best strategies?

A1: The removal of unreacted this compound hinges on exploiting the polarity differences between it and your desired product. Here are several effective approaches:

  • Aqueous Workup: this compound has some water solubility. A thorough aqueous wash of your organic layer during workup can help partition a significant portion of the unreacted starting material into the aqueous phase. For basic products, such as amines, washing with a dilute acid solution (e.g., 1M HCl) will protonate the product, increasing its aqueous solubility and leaving the unreacted starting material in the organic layer. Conversely, for acidic products like phenols, a wash with a dilute base (e.g., 1M NaOH) will form the phenoxide salt, drawing it into the aqueous phase.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar sulfone-containing product from the less polar this compound.[2] The choice of eluent is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point for many N- or O-alkylated products is a gradient of ethyl acetate in hexanes.[3]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted starting material remains soluble.[4] Common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene.[5]

Q2: I've identified methyl vinyl sulfone as a major byproduct in my reaction. How can I remove it?

A2: Methyl vinyl sulfone is a common and often problematic byproduct. Its removal requires specific strategies due to its reactivity and physical properties.

  • Distillation (for liquid products): Methyl vinyl sulfone has a boiling point of 115-117 °C at 19 mmHg.[5][6] If your product has a significantly different boiling point, vacuum distillation can be an effective separation method.[7]

  • Aqueous Extraction: Methyl vinyl sulfone has moderate water solubility (10-50 mg/mL).[2][8] Repeated extractions with water can reduce its concentration in the organic phase.

  • Scavenger Resins: For small-scale purifications, thiol-functionalized scavenger resins can be employed. These resins will react with the Michael acceptor (methyl vinyl sulfone) to form a covalent bond, allowing for its removal by simple filtration.

  • Column Chromatography: As with the starting material, column chromatography is a reliable method. Methyl vinyl sulfone is a relatively polar compound, but often less polar than the desired S(_N)2 product, allowing for separation on silica gel. Careful monitoring by TLC is essential to determine the optimal solvent system.

Q3: My TLC plate shows a streak, and I can't get a clean separation of my product. What's causing this, and how can I fix it?

A3: Streaking on a TLC plate, particularly when dealing with amine products, is often due to the interaction of the basic amine with the acidic silica gel.[9] This can be addressed in several ways:

  • Modified Mobile Phase: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, resulting in sharper spots and better separation.[10]

  • Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized silica gel for column chromatography can be highly effective.[9]

  • Sample Preparation: Ensure your sample is fully dissolved in the spotting solvent and is not too concentrated. Overloading the TLC plate is a common cause of streaking.

Q4: I'm having trouble crystallizing my solid product. It keeps "oiling out." What can I do?

A4: "Oiling out" occurs when the solubility of the compound in the chosen solvent is too high, even at lower temperatures, or when the cooling process is too rapid. Here are some troubleshooting steps:

  • Solvent Selection: The chosen recrystallization solvent may be too good. Try a less polar solvent or a two-solvent system. In a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[11]

  • Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation over crystal growth.

  • Seeding: Introduce a small seed crystal of your pure product to the supersaturated solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Basic Amine Product

This protocol is a general guideline for the initial purification of a basic amine product from a reaction with this compound.

  • Quench the Reaction: Cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x volume of the organic layer). This will protonate your amine product, extracting it into the aqueous layer and leaving non-basic impurities in the organic layer.

  • Separate Layers: Separate the aqueous layer containing your protonated product.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO(_3)) until the solution is basic (pH > 8), which will precipitate or allow for extraction of your free amine.

  • Extraction: Extract the aqueous layer with an organic solvent (3 x volume of the aqueous layer).

  • Combine and Dry: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography for Product Purification

This protocol provides a general procedure for purifying a product by flash column chromatography. The specific solvent system should be determined by prior TLC analysis.[3]

  • TLC Analysis: Develop a TLC solvent system that provides good separation between your product (Rf ~0.3) and impurities. A common starting point is a mixture of hexanes and ethyl acetate.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (gradient elution) to move your compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization from a Two-Solvent System

This protocol outlines a general procedure for recrystallization using a two-solvent system, for example, ethyl acetate and hexanes.[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in a minimal amount of the "good" solvent (e.g., hot ethyl acetate).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical TLC Rf Values for Reaction Components

CompoundTypical Rf (20% Ethyl Acetate in Hexanes)Visualization Method
This compound0.6 - 0.7UV (weak), Permanganate stain
Methyl vinyl sulfone0.5 - 0.6UV (weak), Permanganate stain
N-alkylated amine product0.2 - 0.4UV, Permanganate or Ninhydrin stain
S-alkylated thiol product0.3 - 0.5UV, Permanganate stain
O-alkylated phenol product0.4 - 0.6UV, Permanganate or Ferric Chloride stain

Note: Rf values are approximate and can vary based on the specific structure of the product and the exact TLC conditions.[2][8]

Visualization and Workflows

Diagram 1: General Troubleshooting Workflow for Purification

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) start->workup check_purity Assess Purity (TLC, NMR, LC-MS) workup->check_purity is_pure Product Pure? check_purity->is_pure solid_product Is Product a Solid? is_pure->solid_product No end Pure Product is_pure->end Yes recrystallize Recrystallization solid_product->recrystallize Yes column Column Chromatography solid_product->column No recrystallize->check_purity column->check_purity

Caption: A general decision-making workflow for the purification of products.

Diagram 2: Reaction Monitoring by TLC

tlc_monitoring cluster_0 TLC Plate cluster_1 Lane 1: Starting Material (SM) cluster_2 Lane 2: Co-spot (SM + Rxn) cluster_3 Lane 3: Reaction Mixture (Rxn) sm_spot co_sm co_p rxn_p

References

Stability issues of "1-Chloro-2-(methylsulfonyl)ethane" under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2-(methylsulfonyl)ethane (CMSME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues in your experiments, ensuring the integrity and success of your research.

I. Introduction to the Stability of this compound

This compound (CAS No: 50890-51-2) is a bifunctional molecule featuring a reactive chloro group and a methylsulfonyl moiety.[1][2] This combination of functional groups makes it a valuable building block in organic synthesis. However, this reactivity also predisposes the molecule to specific degradation pathways under various experimental conditions. Understanding these potential instabilities is crucial for its effective use.

The primary stability concerns for CMSME revolve around its susceptibility to:

  • Base-mediated elimination (dehydrohalogenation)

  • Nucleophilic substitution

  • Thermal stress

  • Hydrolysis under certain pH conditions

This guide will address these issues in a practical question-and-answer format, providing not just troubleshooting steps but also the underlying chemical principles.

II. Frequently Asked Questions (FAQs) on CMSME Stability

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is typically 2-8°C.[4] It is crucial to prevent exposure to moisture and incompatible materials.

Q2: I left my vial of CMSME at room temperature for an extended period. Is it still viable?

A2: While short excursions to room temperature may not cause significant degradation, prolonged exposure can increase the risk of slow decomposition, especially if moisture is present. We recommend performing a quality control check, such as HPLC analysis, to assess the purity of the reagent before use.

III. Troubleshooting Guide: Stability Issues in Experimental Setups

This section provides troubleshooting guidance for common stability-related problems encountered during reactions involving this compound.

Issue 1: Unexpected Side Product Formation in the Presence of Bases

Q: I am running a reaction with this compound in the presence of a base (e.g., triethylamine, potassium carbonate) and observing a major, unexpected side product. What is likely happening?

A: The most probable cause is a base-mediated β-elimination reaction, also known as dehydrohalogenation.[5] this compound is a β-chloro sulfone, and the presence of a base can readily abstract the acidic proton on the carbon adjacent to the methylsulfonyl group, leading to the elimination of HCl and the formation of Methyl Vinyl Sulfone .

  • Causality: The electron-withdrawing nature of the sulfonyl group increases the acidity of the α-protons, making them susceptible to abstraction by even mild bases. The subsequent elimination of the chloride ion is a facile process.

Troubleshooting Protocol:

  • Re-evaluate the necessity of the base: If possible, consider a base-free reaction pathway.

  • Use a non-nucleophilic, sterically hindered base: If a base is essential, opt for a bulkier, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA) to minimize its ability to act as a nucleophile.

  • Control the stoichiometry: Use the minimum required amount of base.

  • Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may suppress the formation of methyl vinyl sulfone.

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and the formation of byproducts.

Issue 2: Degradation in the Presence of Nucleophiles

Q: My reaction involves a nucleophile, and I am seeing low yield of my desired product and the appearance of a new compound. What could be the issue?

A: this compound is susceptible to nucleophilic substitution reactions (S(_N)2 mechanism) at the carbon bearing the chlorine atom.[6] Strong nucleophiles can displace the chloride leaving group.

  • Causality: The carbon-chlorine bond is polarized, making the carbon atom electrophilic and a target for nucleophilic attack. The rate of this reaction is dependent on the concentration and nucleophilicity of the attacking species.

Troubleshooting Protocol:

  • Assess Nucleophile Strength: Be aware of the relative strength of the nucleophile in your reaction. Stronger nucleophiles will lead to faster substitution.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can accelerate S(_N)2 reactions. Consider if a less polar solvent could be used to temper the reactivity.

  • Temperature Control: As with elimination, higher temperatures can increase the rate of substitution. Optimize the temperature to favor your desired reaction.

Issue 3: Potential for Hydrolytic Decomposition

Q: I am using an aqueous or protic solvent system. Is this compound stable under these conditions?

A: The stability of this compound in aqueous systems is highly pH-dependent. While it is generally stable in neutral water, it can undergo hydrolysis under strongly acidic or basic conditions.

  • Alkaline Hydrolysis: Under basic conditions (high pH), the compound can undergo hydrolysis to form 2-hydroxyethyl methyl sulfone. This is in competition with the more favorable base-mediated elimination to methyl vinyl sulfone.

  • Acidic Hydrolysis: In strongly acidic aqueous solutions, acid-catalyzed hydrolysis can occur, though this is generally a slower process for alkyl halides compared to base-catalyzed reactions.

Troubleshooting Protocol:

  • Maintain Neutral pH: If possible, buffer your reaction mixture to maintain a neutral pH.

  • Limit Exposure to Strong Acids/Bases: Minimize the time the compound is exposed to highly acidic or basic aqueous environments.

  • Use Aprotic Solvents: When feasible, use aprotic solvents to avoid hydrolysis pathways altogether.

Issue 4: Thermal Instability

Q: I need to heat my reaction containing this compound. At what temperature does it start to decompose?

  • Causality: At elevated temperatures, the carbon-sulfur bonds can cleave, leading to the release of the thermodynamically stable SO(_2) molecule.

Troubleshooting Protocol:

  • Avoid Excessive Heating: Do not heat reactions involving this compound above 200°C unless necessary and with appropriate safety precautions.

  • Inert Atmosphere: Perform high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Thermogravimetric Analysis (TGA): If precise thermal stability data is critical for your process, consider running a TGA analysis on the compound.

IV. Analytical Methods for Stability Assessment

To effectively troubleshoot and ensure the quality of your this compound, appropriate analytical methods are essential.

Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and versatile technique for assessing the purity and stability of this compound.[9][10][11]

Starting HPLC Method Parameters:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Detector UV at a low wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C

This method should be validated for your specific application.

A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products, primarily methyl vinyl sulfone.

V. Visualization of Degradation Pathways

The following diagrams illustrate the key potential degradation pathways for this compound.

cluster_elimination Elimination cluster_hydrolysis Hydrolysis cluster_substitution Substitution CMSME This compound MVS Methyl Vinyl Sulfone CMSME->MVS + Base - HCl HOMS 2-Hydroxyethyl Methyl Sulfone CMSME->HOMS + OH⁻ / H₂O (Basic) NucSub Nucleophilic Substitution Product CMSME->NucSub + Nucleophile (Nu⁻) - Cl⁻ cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution of CMSME acid Acid Hydrolysis (1M HCl, 60°C, 24h) start->acid base Base Hydrolysis (1M NaOH, RT, 1h) start->base oxidation Oxidation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Stress (Solid, 105°C, 24h) start->thermal analysis HPLC Analysis (Compare to unstressed control) acid->analysis base->analysis oxidation->analysis thermal->analysis

References

Technical Support Center: Improving Selectivity with 1-Chloro-2-(methylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2-(methylsulfonyl)ethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging alkylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you enhance the selectivity and success of your syntheses.

Introduction to the Reactivity of this compound

This compound (CAS 50890-51-2) is a potent electrophile used to introduce the 2-(methylsulfonyl)ethyl group onto various nucleophiles.[1] Its reactivity is dominated by two competing pathways: nucleophilic substitution (SN2) and elimination (E2). The powerful electron-withdrawing nature of the methylsulfonyl group activates the C-Cl bond towards substitution but also significantly acidifies the protons on the adjacent carbon, making the molecule highly susceptible to base-induced elimination to form methyl vinyl sulfone.[2][3][4] Mastering the balance between these pathways is the key to achieving high selectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of methyl vinyl sulfone. How can I favor the desired SN2 alkylation over the E2 elimination side reaction?

This is the most common challenge encountered with this reagent. The formation of methyl vinyl sulfone is an E2 elimination pathway.[2][3] To favor the desired SN2 reaction, consider the following strategies:

  • Base Selection: This is the most critical factor. Strong, bulky bases will preferentially abstract a proton, leading to elimination. Opt for weaker, non-hindered bases. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point. In some cases, for weakly acidic nucleophiles, the reaction may proceed with an excess of the nucleophile itself acting as the base.

  • Temperature Control: E2 reactions generally have a higher activation energy than SN2 reactions. Therefore, running your reaction at a lower temperature will favor the substitution pathway.[5] Start at room temperature or even 0 °C and only increase the temperature if the reaction is too slow.

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[6]

Q2: I am trying to perform an N-alkylation on a molecule with both an -NH and an -OH group. How can I selectively alkylate the nitrogen?

Selectivity between N- and O-alkylation is a classic challenge in organic synthesis.[6][7] Generally, nitrogen is a softer and more nucleophilic atom than oxygen, which often leads to preferential N-alkylation.[8] However, the outcome is highly dependent on the specific reaction conditions:

  • Basicity and pKa: The relative acidity of the N-H and O-H protons plays a crucial role. The site that is more easily deprotonated will be more available for alkylation. In many cases, phenolic hydroxyl groups are more acidic than amine protons. Using a stoichiometric amount of a base that selectively deprotonates the nitrogen is ideal, though often difficult to achieve.

  • Solvent Effects: Protic solvents can hydrogen bond with the more electronegative oxygen atom of a phenoxide, effectively "shielding" it and favoring N-alkylation.[6] Conversely, polar aprotic solvents can leave the harder oxygen anion more reactive.

  • Counter-ion Effects: The nature of the cation from the base can influence the reactivity of the ambident nucleophile.

Q3: I am observing the formation of a dialkylated product. How can I promote mono-alkylation?

Dialkylation can occur if the mono-alkylated product is still sufficiently nucleophilic to react with another equivalent of this compound. To minimize this:

  • Stoichiometry: Use a slight excess of the nucleophile relative to the alkylating agent. A 1:1 or 1.1:1 ratio of nucleophile to alkylating agent is a good starting point.

  • Slow Addition: Adding the this compound slowly to the reaction mixture keeps its instantaneous concentration low, favoring the reaction with the more abundant starting nucleophile over the less abundant mono-alkylated product.

  • Steric Hindrance: If the mono-alkylated product is significantly more sterically hindered than the starting nucleophile, this will naturally disfavor dialkylation.

Troubleshooting Guides

Guide 1: Minimizing Elimination to Methyl Vinyl Sulfone

Problem: Low yield of the desired alkylated product with the major byproduct identified as methyl vinyl sulfone.

Root Cause Analysis: The reaction conditions are favoring the E2 elimination pathway over the SN2 substitution pathway. This is typically due to the use of a base that is too strong or sterically hindered, or a reaction temperature that is too high. The protons alpha to the sulfonyl group are highly acidic, facilitating their abstraction.

Workflow for Optimization:

Caption: Decision workflow for minimizing E2 elimination.

Experimental Protocol: Test Reaction for N-Alkylation of Indole

This protocol provides a starting point for optimizing the N-alkylation of indole, a common heterocyclic nucleophile.

  • To a stirred solution of indole (1.1 equivalents) in anhydrous acetonitrile (0.1 M), add potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • If no reaction is observed after 2 hours, allow the reaction to warm to room temperature and continue monitoring.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Controlling N- vs. O-Alkylation Selectivity

Problem: A mixture of N- and O-alkylated products is obtained when reacting a nucleophile containing both N-H and O-H functionalities (e.g., a substituted phenol with an amino group, or a hydroxy-substituted heterocycle).

Root Cause Analysis: Both the nitrogen and oxygen atoms are acting as nucleophiles. The selectivity is governed by a delicate balance of factors including the relative nucleophilicity of the two atoms, the acidity of the respective protons, solvent effects, and the nature of the counter-ion.

Workflow for Improving Selectivity:

Caption: Decision workflow for improving N- vs. O-alkylation selectivity.

Data Summary: Factors Influencing N- vs. O-Alkylation

FactorTo Favor N-AlkylationTo Favor O-AlkylationRationale
Solvent Protic (e.g., water, alcohols)Polar Aprotic (e.g., DMF, DMSO)Protic solvents can hydrogen-bond with and "shield" the harder oxygen nucleophile.[6]
Base Weaker bases (e.g., K₂CO₃)Stronger bases (e.g., NaH)Stronger bases will deprotonate the more acidic proton, which is often the O-H.
Counter-ion Larger, softer cations (e.g., Cs⁺)Smaller, harder cations (e.g., Na⁺)Harder cations associate more strongly with the harder oxygen anion, potentially increasing its reactivity.
Temperature Generally lowerMay be less sensitiveLower temperatures can enhance selectivity in kinetically controlled reactions.

Analytical Characterization

Distinguishing between the desired alkylated product and potential side products is crucial. NMR spectroscopy is a powerful tool for this purpose.

  • ¹H NMR:

    • Alkylation vs. Elimination: The formation of methyl vinyl sulfone is easily identified by the appearance of characteristic vinyl proton signals in the range of 6.0-7.0 ppm.[2] The desired alkylated product will show two new triplet signals for the -CH₂CH₂- group, typically in the range of 3.0-4.5 ppm.

    • N- vs. O-Alkylation: In N-alkylation, the methylene group attached to the nitrogen will typically appear at a higher field (further upfield) compared to the methylene group attached to an oxygen in O-alkylation. For example, in the N-alkylation of an indole, the N-CH₂ protons would be expected around 4.0-4.5 ppm, while in the O-alkylation of a phenol, the O-CH₂ protons would likely be further downfield.

  • ¹³C NMR:

    • The chemical shift of the carbon atom directly attached to the heteroatom is highly diagnostic. A C-N bond will resonate at a significantly higher field (lower ppm value) than a C-O bond.

References

Technical Support Center: Troubleshooting Reaction Work-Up Procedures for 1-Chloro-2-(methylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the reaction work-up of experiments involving 1-chloro-2-(methylsulfonyl)ethane. The following information is curated to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible outcomes in your research.

Core Concept: The Dual Reactivity of this compound

This compound is a versatile bifunctional molecule. Its reactivity is dominated by two key features: the electrophilic carbon bearing the chlorine atom and the acidic protons on the carbon adjacent to the methylsulfonyl group. This duality dictates its primary reaction pathways: nucleophilic substitution (S(_N)2) and elimination (E2). The work-up procedure must be designed to handle the outcomes of the intended reaction while addressing potential side products.

A common application of this reagent is in the synthesis of methyl vinyl sulfone via a base-mediated elimination of hydrogen chloride.[1][2] Methyl vinyl sulfone is a valuable intermediate in organic synthesis, known for its use as a derivatization reagent and in Michael additions.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the work-up of reactions involving this compound, particularly in the context of elimination reactions to form methyl vinyl sulfone.

Quenching the Reaction

Q1: My reaction is complete. What is the appropriate quenching procedure?

A1: The choice of quenching agent depends on the base used in your reaction.

  • For reactions using tertiary amines (e.g., triethylamine, TEA): The primary byproduct is a trialkylammonium salt (e.g., triethylamine hydrochloride), which can often be removed by filtration if it precipitates. However, a more thorough method is an acidic workup.

    • Recommended Protocol: Cautiously pour the reaction mixture into a separatory funnel containing a dilute aqueous acid solution, such as 1N HCl. This will protonate any remaining tertiary amine, forming the water-soluble hydrochloride salt, which can then be efficiently removed in the aqueous layer.

  • For reactions using strong, non-nucleophilic bases (e.g., DBU, DBN): A simple aqueous quench is often sufficient. Add water to the reaction mixture to dissolve any inorganic byproducts.

  • For reactions using alkali metal hydroxides or alkoxides: Neutralization with a dilute acid (e.g., 1N HCl) is recommended to ensure all basic residues are removed.

Troubleshooting Quenching:

  • Problem: An emulsion forms upon adding the aqueous quench solution.

    • Cause: High concentrations of reactants or the presence of surfactant-like byproducts can stabilize the interface between the organic and aqueous layers.

    • Solution: To break the emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous phase often destabilizes the emulsion. If this fails, allowing the mixture to stand for a longer period or gentle warming may be effective.

Extraction and Washing

Q2: I've quenched my reaction. What is the best solvent system for extraction?

A2: The choice of extraction solvent is critical for efficiently separating your product from the aqueous phase and water-soluble byproducts.

  • Solvent Selection: this compound and the resulting methyl vinyl sulfone are polar molecules. Therefore, a moderately polar, water-immiscible organic solvent is ideal. Dichloromethane (DCM) and ethyl acetate are excellent choices. While less polar solvents like diethyl ether can be used, they may result in lower recovery of the polar sulfone product. The related compound, 1-chloro-2-methylsulfanyl-ethane, is noted to be more soluble in organic solvents like ethanol, ether, and acetone than in water.[3]

Step-by-Step Extraction Protocol (Post-Acidic Quench):

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., dichloromethane).

  • Shake the funnel vigorously for 30-60 seconds, venting periodically to release any pressure.

  • Allow the layers to separate. The organic layer will typically be the bottom layer when using dichloromethane.

  • Drain the organic layer.

  • Extract the aqueous layer at least two more times with fresh organic solvent to ensure complete recovery of the product.

  • Combine all organic extracts.

Q3: What are the essential washing steps after extraction?

A3: Washing the combined organic extracts is crucial for removing residual impurities.

  • Acid Wash (if not performed during quench): A wash with dilute HCl (e.g., 1N HCl) will remove any remaining basic impurities, such as triethylamine.

  • Saturated Sodium Bicarbonate Wash: This wash neutralizes any remaining acid from the previous step. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Brine Wash: A final wash with saturated aqueous NaCl solution helps to remove the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

Drying and Solvent Removal

Q4: How should I dry the organic solution, and are there any precautions for solvent removal?

A4: Proper drying is essential to prevent contamination of your product with water.

  • Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable drying agents. Add the drying agent to the organic solution and swirl until the drying agent no longer clumps together, indicating that the solution is dry.

  • Solvent Removal: The solvent can be removed using a rotary evaporator. Be mindful of the boiling point of your product. Methyl vinyl sulfone has a boiling point of 115-117 °C at 19 mm Hg, making it relatively non-volatile under standard rotary evaporation conditions.[1] However, if your product is more volatile, care should be taken to avoid product loss.

Purification

Q5: My crude product is impure. What is the best method for purification?

A5: The choice of purification method depends on the nature of the impurities and the physical state of your product.

  • Distillation: If your product is a liquid with a boiling point significantly different from the impurities, vacuum distillation can be an effective purification method.

  • Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity. Sulfones, in general, are known to crystallize well.[4] A good recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5][6]

  • Column Chromatography: While a common purification technique, caution should be exercised. Some sulfones and related compounds can be sensitive to silica gel or alumina, potentially leading to degradation.[7] It is advisable to first perform a small-scale trial, such as a thin-layer chromatography (TLC) analysis, to assess the stability of your compound on the stationary phase. A purification method for methyl vinyl sulfone involves passing it through a column of alumina.[1]

Troubleshooting Purification:

  • Problem: My product is an oil and will not crystallize.

    • Possible Cause: The presence of impurities can inhibit crystallization. The product may also have a low melting point.

    • Solution: Try to further purify the oil by another method, such as distillation or chromatography, to remove impurities. If the product is known to be a solid, try seeding the oil with a small crystal of the pure compound.

  • Problem: I am seeing significant product loss during column chromatography.

    • Cause: The product may be irreversibly adsorbing to or decomposing on the stationary phase.

    • Solution: Deactivate the silica gel or alumina by adding a small percentage of a polar solvent, such as triethylamine or methanol, to the eluent. Alternatively, consider using a different purification method like distillation or recrystallization.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the work-up of a base-mediated elimination reaction of this compound.

Caption: A generalized experimental workflow for the work-up and purification of products from reactions involving this compound.

Data Summary Table

PropertyThis compoundMethyl Vinyl Sulfone
Molecular Formula C₃H₇ClO₂SC₃H₆O₂S
Molecular Weight 142.60 g/mol 106.14 g/mol
CAS Number 50890-51-23680-02-2
Boiling Point Not readily available115-117 °C @ 19 mmHg[1]
Density 1.29 g/cm³[8]1.212 g/mL @ 25 °C[1]
Solubility Expected to be soluble in polar organic solvents and have limited solubility in water.Water soluble.[1]

References

Technical Support Center: Navigating the Chemistry of Vinyl Sulfones Derived from 1-Chloro-2-(methylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with vinyl sulfones synthesized from 1-chloro-2-(methylsulfonyl)ethane, with a primary focus on methyl vinyl sulfone. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and successful application of these highly reactive yet valuable compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns and questions that arise when working with vinyl sulfones.

Q1: My vinyl sulfone solution turned viscous and cloudy. What is happening?

A1: This is a classic sign of polymerization. Vinyl sulfones, being excellent Michael acceptors, can undergo self-polymerization, especially in the presence of nucleophilic initiators or under improper storage conditions. The increased viscosity and cloudiness are due to the formation of long-chain polymers that are less soluble in the monomer or solvent.

Q2: What is the primary cause of vinyl sulfone polymerization during synthesis?

A2: The most common culprit is the presence of a base, often the one used to generate the vinyl sulfone from its precursor, this compound (e.g., triethylamine). Residual base can initiate anionic polymerization. Additionally, exposure to heat, light, or radical initiators can also promote polymerization.[1][2][3]

Q3: How can I prevent polymerization during synthesis and workup?

A3: The key is to neutralize or remove the base as quickly as possible after the elimination reaction is complete. This can be achieved by washing the organic layer with a dilute acid (e.g., 2N HCl) followed by a saturated aqueous sodium hydrogen carbonate solution.[4] Furthermore, keeping the reaction temperature low and protecting it from light are crucial preventative measures. The addition of a suitable inhibitor immediately after synthesis is also highly recommended.

Q4: What are the recommended storage conditions for vinyl sulfones?

A4: Vinyl sulfones should be stored in a refrigerator at 2-8°C. The container should be tightly sealed to protect from moisture and atmospheric oxygen, which can potentially initiate polymerization over time. It is also advisable to store them in the dark or in amber-colored containers. For long-term storage, the addition of a polymerization inhibitor is essential.

Q5: Which inhibitors are effective for stabilizing vinyl sulfones?

A5: Phenolic compounds are commonly used as inhibitors for vinyl monomers. For methyl vinyl sulfone, p-tert-butylphenol at a concentration of approximately 0.02% has been noted as a stabilizer. Another widely used inhibitor for vinyl compounds is hydroquinone. The optimal concentration can vary, but a general starting point is in the range of 100-1000 ppm.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific issues you may encounter during your experiments.

Guide 2.1: Synthesis of Methyl Vinyl Sulfone - A Protocol Focused on Stability

This protocol details the synthesis of methyl vinyl sulfone from this compound, with integrated steps to minimize polymerization.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 2N Hydrochloric acid (HCl)

  • Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • p-tert-butylphenol or hydroquinone

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. The slow addition is critical to control the exotherm of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching and Workup: Once the reaction is complete, immediately pour the reaction mixture into a separatory funnel containing cold 2N HCl to neutralize the triethylamine.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and collect the filtrate.

  • Inhibitor Addition: To the filtrate, add the chosen inhibitor (p-tert-butylphenol to ~0.02% or hydroquinone to 100-200 ppm).

  • Solvent Removal: Concentrate the solution under reduced pressure at a low temperature (<30°C) to obtain the crude methyl vinyl sulfone.

  • Purification: If necessary, purify the product by vacuum distillation. It is crucial to maintain a low distillation temperature and ensure the presence of an inhibitor in the distillation flask.

Guide 2.2: Detecting and Managing Polymerization

Early detection of polymerization is key to salvaging your product and ensuring safety.

  • Increased Viscosity: A noticeable thickening of the liquid.

  • Appearance of Precipitate: Formation of a white or off-white solid.

  • Cloudiness or Haziness: Loss of clarity in the solution.

  • Exotherm: A spontaneous increase in temperature. This is a sign of rapid polymerization and should be handled with extreme caution.

Protocol: Monitoring by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a dilute solution of your vinyl sulfone in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Monomer Signals: Identify the characteristic vinyl proton signals of the methyl vinyl sulfone monomer. These typically appear as a multiplet in the range of δ 6.0-7.0 ppm.[4]

    • Polymer Signals: The formation of polymer will lead to the disappearance or significant broadening of the sharp vinyl proton signals and the appearance of broad aliphatic signals corresponding to the polymer backbone.

  • Routine Checks: For stored samples, it is good practice to perform a quick ¹H NMR check periodically (e.g., monthly) to monitor for any changes in the vinyl proton signals.

Polymerization_Monitoring

Caption: Workflow for preventing and monitoring vinyl sulfone polymerization.

If you detect a small amount of polymer, it may be possible to salvage the unreacted monomer.

Protocol: Removal of Minor Polymer Contamination

  • Dissolution: Dissolve the partially polymerized material in a suitable solvent (e.g., dichloromethane or ethyl acetate). The monomer should dissolve readily, while the polymer may be less soluble.

  • Filtration: Filter the solution through a plug of celite or a short column of silica gel to remove the insoluble polymer.

  • Solvent Removal: Carefully remove the solvent under reduced pressure at low temperature.

  • Re-inhibit and Store: Immediately add fresh inhibitor to the recovered monomer and store under the recommended conditions.

Caution: If polymerization is advanced (significant viscosity increase or solidification), do not attempt to heat the material, as this can lead to a runaway reaction.

Guide 2.3: Safe Handling and Disposal of Vinyl Sulfone Waste

Vinyl sulfones are toxic and irritants.[1][5] Polymerized material may also contain residual toxic monomer.

Handling Precautions:

  • Always handle vinyl sulfones in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[1]

Disposal Procedures:

  • Unpolymerized Vinyl Sulfone: Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Polymerized Vinyl Sulfone: Collect the solid polymer in a labeled hazardous waste container. It should be treated as contaminated with the toxic monomer.

  • Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[6]

Section 3: Understanding the Science - Polymerization Mechanisms

A deeper understanding of the polymerization mechanisms can aid in troubleshooting and prevention.

Polymerization_Mechanisms

Caption: Simplified overview of anionic and radical polymerization pathways for vinyl sulfones.

  • Anionic Polymerization: This is often the primary concern during synthesis. The presence of a nucleophile, such as a residual base, can attack the electron-deficient β-carbon of the vinyl sulfone, generating a carbanion. This carbanion can then act as a nucleophile, attacking another monomer unit and propagating the polymer chain.[7][8]

  • Radical Polymerization: This pathway can be initiated by radical species, which can be generated by heat, UV light, or the presence of radical initiators (e.g., peroxides). The radical adds across the double bond, creating a new radical that propagates the polymerization.[9][10]

Section 4: Data Summary

Table 1: Recommended Inhibitors for Vinyl Sulfones

InhibitorTypical ConcentrationNotes
p-tert-butylphenol~0.02% (200 ppm)Mentioned as a stabilizer for commercial methyl vinyl sulfone.
Hydroquinone100 - 1000 ppmA common inhibitor for vinyl monomers. Effective at scavenging free radicals.

Table 2: Physical Properties of Methyl Vinyl Sulfone

PropertyValueReference
Molecular FormulaC₃H₆O₂S[3]
Molecular Weight106.14 g/mol [3]
Boiling Point115-117 °C at 19 mmHg
Density1.212 g/mL at 25 °C
Refractive Indexn20/D 1.463
Storage Temperature2-8°C

References

Technical Support Center: Catalyst Selection for 1-Chloro-2-(methylsulfonyl)ethane Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for reactions mediated by 1-Chloro-2-(methylsulfonyl)ethane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our focus is on the practical application and causal reasoning behind experimental choices to ensure the success and reproducibility of your work.

Introduction: The Role of this compound as a Vinyl Sulfone Precursor

This compound is a valuable reagent in organic synthesis, primarily serving as a stable precursor to the highly reactive Michael acceptor, methyl vinyl sulfone. The in-situ generation of methyl vinyl sulfone from this chloro-precursor offers a convenient and safer alternative to handling the volatile and lachrymatory vinyl sulfone directly. This guide will navigate the critical aspects of this initial elimination step and the subsequent catalyzed reactions, namely Michael additions and Heck cross-couplings.

Part 1: In-Situ Generation of Methyl Vinyl Sulfone via Elimination

The foundational step in utilizing this compound is its conversion to methyl vinyl sulfone through a base-mediated elimination of hydrogen chloride. The choice of base and reaction conditions is critical for achieving a clean and efficient transformation, directly impacting the success of subsequent reactions.

Frequently Asked Questions (FAQs): Elimination Reaction

Q1: What is the general mechanism for the formation of methyl vinyl sulfone from this compound?

A1: The reaction proceeds via an E2 (elimination, bimolecular) mechanism. A base abstracts a proton from the carbon alpha to the methylsulfonyl group, followed by the concerted elimination of the chloride leaving group to form the carbon-carbon double bond of methyl vinyl sulfone. The strong electron-withdrawing nature of the sulfonyl group enhances the acidity of the alpha-protons, facilitating this elimination.

Q2: Which bases are recommended for this elimination, and what are the key considerations?

A2: Non-nucleophilic organic bases are generally preferred to minimize side reactions. Triethylamine (TEA) is a common and effective choice. Inorganic bases like potassium carbonate can also be used, particularly in biphasic systems or with a phase-transfer catalyst. The choice of base should be guided by its compatibility with the substrate and the solvent system.

Q3: Can stronger bases like sodium hydroxide or alkoxides be used?

A3: While effective for elimination, stronger, more nucleophilic bases can lead to side reactions with the newly formed methyl vinyl sulfone, such as polymerization or undesired Michael additions if other nucleophiles are present. For in-situ applications where the vinyl sulfone is to be used in a subsequent step, a milder organic base is often the more prudent choice.

Troubleshooting Guide: Elimination Reaction
Issue Potential Cause Suggested Solution
Incomplete conversion to methyl vinyl sulfone 1. Insufficient base stoichiometry.2. Base is not strong enough.3. Low reaction temperature.1. Use at least 1.1-1.5 equivalents of base.2. Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).3. Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for side product formation.
Formation of polymeric byproducts 1. Use of a strong, nucleophilic base.2. High concentration of methyl vinyl sulfone.3. Prolonged reaction time at elevated temperatures.1. Use a milder base like triethylamine.2. Perform the reaction under more dilute conditions.3. Monitor the reaction closely and proceed to the next step as soon as the elimination is complete.
Presence of unreacted starting material and side products in subsequent steps Inefficient in-situ generation of the vinyl sulfone.Optimize the elimination step independently before attempting the one-pot procedure. Ensure the complete conversion of this compound by TLC or GC-MS analysis of an aliquot.

Diagram: Base-Mediated Elimination of HCl

G cluster_reactants Reactants cluster_process E2 Elimination cluster_products Products start This compound + Base process_node Proton Abstraction & Chloride Expulsion start->process_node Concerted Step end Methyl Vinyl Sulfone + [Base-H]Cl process_node->end Product Formation

Caption: E2 elimination pathway for methyl vinyl sulfone synthesis.

Experimental Protocol: In-Situ Generation of Methyl Vinyl Sulfone
  • To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile, 0.5 M) at 0 °C, add triethylamine (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material.

  • The resulting solution containing methyl vinyl sulfone can be used directly in the subsequent reaction step. Alternatively, the triethylammonium chloride salt can be removed by filtration if it is insoluble in the chosen solvent.

Part 2: Catalyst Selection for Michael Addition Reactions

Methyl vinyl sulfone is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. The choice of catalyst is crucial for controlling the reaction rate and, in the case of chiral substrates or catalysts, the stereoselectivity.

Frequently Asked Questions (FAQs): Michael Addition

Q1: What types of catalysts are effective for Michael additions to methyl vinyl sulfone?

A1: The choice of catalyst depends on the nucleophile.

  • For soft nucleophiles (e.g., thiols, amines): The reaction can often proceed without a catalyst, although a mild base (e.g., triethylamine) can accelerate the process. For asymmetric additions, organocatalysts such as chiral amines (e.g., prolinol derivatives) or cinchona alkaloids are highly effective.[1][2]

  • For carbon nucleophiles (e.g., enolates, aldehydes): Organocatalysts like silylated biarylprolinols can be used for the asymmetric addition of aldehydes.[3] For other stabilized carbanions, a base catalyst is typically required.

  • For alcohols: Stronger bases or nucleophilic catalysts like triphenylphosphine may be necessary to promote the oxa-Michael addition.[3]

Q2: How can I prevent the double addition of primary amines to methyl vinyl sulfone?

A2: The double Michael addition of primary amines can be a significant side reaction. To favor mono-addition, use a large excess of the primary amine relative to the methyl vinyl sulfone. Running the reaction at lower temperatures can also improve selectivity.

Q3: My Michael addition is very slow. What can I do to improve the reaction rate?

A3: Increasing the reaction temperature is a straightforward approach. Alternatively, a more effective catalyst can be employed. For instance, if using a mild base with a weak nucleophile, switching to a stronger, non-nucleophilic base or a specific organocatalyst can significantly enhance the rate. The solvent can also play a role; polar aprotic solvents often favor Michael additions.

Troubleshooting Guide: Michael Addition Reactions
Issue Potential Cause Suggested Solution
Low or no reactivity 1. Weak nucleophile.2. Inappropriate catalyst or no catalyst used.3. Steric hindrance at the nucleophile or substrate.1. Use a stronger base to deprotonate the nucleophile or switch to a more potent catalyst.2. For aza-Michael additions, consider using a Lewis acid or a heterogeneous catalyst like Amberlyst-15.[4]3. Increase reaction temperature and/or time.
Formation of multiple products 1. Double addition of primary amines.2. Polymerization of methyl vinyl sulfone.1. Use a large excess of the amine (≥ 5 equivalents).2. Add the methyl vinyl sulfone solution slowly to the solution of the nucleophile to maintain a low concentration of the Michael acceptor.
Difficulty in product purification The product has similar polarity to the starting materials or catalyst.1. If using an organocatalyst, consider one that can be removed by an acidic or basic wash.2. Employ column chromatography with a carefully selected solvent system. Derivatization of the product to alter its polarity for purification may be an option in some cases.

Diagram: Organocatalyzed Aza-Michael Addition

G Amine Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Amine->Enamine + Aldehyde Aldehyde Aldehyde (Nucleophile) Aldehyde->Enamine Adduct Michael Adduct (Iminium Ion) Enamine->Adduct + MVS MVS Methyl Vinyl Sulfone MVS->Adduct Product Final Product Adduct->Product Hydrolysis Product->Amine Catalyst Regeneration

Caption: Enamine activation cycle in organocatalyzed Michael additions.[2]

Experimental Protocol: Organocatalyzed Michael Addition of an Aldehyde[5]
  • To a solution of the aldehyde (1.2 eq) and the silylated biarylprolinol catalyst (0.1 eq) in a suitable solvent (e.g., toluene), add methyl vinyl sulfone (1.0 eq), generated in-situ or as a solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Part 3: Catalyst Selection for Heck Cross-Coupling Reactions

Methyl vinyl sulfone can also participate in palladium-catalyzed Heck reactions with aryl or vinyl halides/triflates, providing a powerful method for the synthesis of substituted vinyl sulfones. The success of this reaction is highly dependent on the choice of the palladium source, ligand, and base.

Frequently Asked Questions (FAQs): Heck Reaction

Q1: What is the best palladium catalyst system for Heck coupling with methyl vinyl sulfone?

A1: There is no single "best" system, as the optimal choice depends on the coupling partner. However, a good starting point is a Pd(II) precatalyst like Pd(OAc)₂ or a more advanced palladacycle precatalyst (e.g., a Buchwald G3 precatalyst) in combination with a phosphine ligand.[5][6] For electron-poor olefins like methyl vinyl sulfone, electron-rich and bulky monodentate phosphine ligands (e.g., P(t-Bu)₃) or specialized bidentate ligands can be effective.[7]

Q2: What is the role of the ligand in the Heck reaction?

A2: The ligand stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and can control regioselectivity. For challenging couplings, screening a variety of ligands with different steric and electronic properties is often necessary.[7][8]

Q3: My Heck reaction is giving a low yield, and I see decomposition of my starting materials. What should I investigate first?

A3: Catalyst deactivation is a common issue. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can degrade the catalyst. The choice of base is also critical; it must be strong enough to facilitate the regeneration of the Pd(0) catalyst but not so strong as to cause side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. Also, ensure your solvent is anhydrous and degassed.[9]

Troubleshooting Guide: Heck Cross-Coupling Reactions
Issue Potential Cause Suggested Solution
No reaction or low conversion 1. Inactive catalyst.2. Unreactive aryl/vinyl halide.3. Inappropriate ligand or base.1. Use a well-defined Pd(0) source or a reliable precatalyst.[6]2. If using an aryl chloride, a more specialized catalyst system (e.g., with a bulky, electron-rich ligand) may be required. Consider converting the chloride to a bromide or iodide.[9]3. Screen a panel of phosphine ligands and bases.
Formation of homocoupled product (Ar-Ar) Presence of oxygen or use of an inefficient precatalyst.Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas. Use a high-quality precatalyst.[5]
Isomerization of the double bond Palladium-hydride species promoting isomerization.This can be a challenge with electron-poor olefins. The choice of ligand and reaction conditions can influence this. Sometimes, this side reaction is difficult to completely suppress.
Reduction of the aryl halide (Ar-H) Presence of a hydrogen source and a Pd-H intermediate.Ensure anhydrous conditions. The choice of base and ligand can influence the formation and reactivity of Pd-H species.

Diagram: The Heck Catalytic Cycle

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Coord Olefin Coordination PdII->Coord + Alkene MigIns Migratory Insertion Coord->MigIns BetaHE β-Hydride Elimination MigIns->BetaHE RedElim Reductive Elimination BetaHE->RedElim - Base Product Substituted Alkene BetaHE->Product RedElim->Pd0

Caption: A simplified representation of the Heck catalytic cycle.[10]

Experimental Protocol: Heck Coupling of an Aryl Bromide with Methyl Vinyl Sulfone[12]
  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., Tedicyp, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the aryl bromide (1.0 eq), methyl vinyl sulfone (1.5 eq), and anhydrous, degassed solvent (e.g., DMF or DMA).

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Catalyst Recommendations

Reaction Type Substrate/Nucleophile Recommended Catalyst Class Specific Examples
Elimination This compoundNon-nucleophilic BaseTriethylamine (TEA), DBU
Michael Addition Amines, ThiolsOrganocatalyst (for asymmetric) or mild baseCinchona alkaloids, Prolinol derivatives, TEA
Michael Addition Aldehydes, KetonesOrganocatalystSilylated biarylprolinols
Heck Coupling Aryl/Vinyl HalidesPalladium/Phosphine LigandPd(OAc)₂/P(t-Bu)₃, Buchwald Precatalysts/SPhos, Pd(PPh₃)₄

References

Validation & Comparative

"1-Chloro-2-(methylsulfonyl)ethane" vs. other electrophilic reagents in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Electrophilic Reagents: 1-Chloro-2-(methylsulfonyl)ethane in Context

In the landscape of modern organic synthesis, the strategic introduction of specific functional groups is paramount. Electrophilic reagents are the workhorses of this endeavor, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. Among the vast arsenal of available electrophiles, this compound occupies a unique niche. This guide provides a detailed comparison of this reagent with other common electrophiles, offering insights into its mechanism, applications, and relative performance, grounded in experimental evidence.

The Electrophile's Role: A Mechanistic Overview

An electrophilic reagent, or electrophile, is characterized by its attraction to electron-rich centers (nucleophiles).[1] This interaction culminates in the formation of a new covalent bond. Traditional alkylating agents, such as alkyl halides and sulfates, typically operate via a direct substitution mechanism (SN2), where the electrophilic carbon is directly attacked by a nucleophile, displacing a leaving group.[2]

However, this compound employs a more nuanced strategy. It is not the primary electrophile itself but rather a stable precursor to a highly reactive Michael acceptor, methyl vinyl sulfone. This transformation is central to its synthetic utility.

Deep Dive: this compound

Chemical Identity:

  • Formula: C₃H₇ClO₂S[3]

  • Molecular Weight: 142.6 g/mol [3]

  • Synonyms: 2-Chloroethyl methyl sulfone

Mechanism of Action: A Two-Step Process

The reactivity of this compound is predicated on its ability to undergo an elimination reaction in the presence of a base to form methyl vinyl sulfone in situ. The potent electron-withdrawing nature of the methylsulfonyl group acidifies the α-protons, facilitating this elimination. The resulting methyl vinyl sulfone is a highly activated alkene, primed for nucleophilic attack.[4]

The subsequent reaction is a classic Michael (or conjugate) addition. Nucleophiles attack the β-carbon of the vinyl group, drawn by the strong electron-withdrawing effect of the sulfone. This mechanism contrasts sharply with the direct SN2 displacement seen with reagents like methyl iodide.

G cluster_0 Step 1: In Situ Formation of Michael Acceptor cluster_1 Step 2: Michael Addition A This compound Cl-CH₂-CH₂-SO₂CH₃ B Methyl Vinyl Sulfone CH₂=CH-SO₂CH₃ A->B - HCl Base Base (e.g., Et₃N) C Nucleophile (Nu-H) B_clone Methyl Vinyl Sulfone C->B_clone 1,4-Conjugate Addition D Adduct Nu-CH₂-CH₂-SO₂CH₃ B_clone->D SN2_Mechanism reagents Nu:⁻   +   CH₃-X transition [Nu---CH₃---X]ᵟ⁻ (Transition State) reagents->transition Sɴ2 Attack products Nu-CH₃   +   X⁻ transition->products Leaving Group Departs workflow start Start dissolve Dissolve Thiol (1 eq.) and Et₃N (1.1 eq.) in Acetonitrile start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add Add this compound (1.05 eq.) dropwise cool->add react Stir at RT for 2-12 h (Monitor by TLC/LC-MS) add->react workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, brine react->workup purify Purify by Column Chromatography workup->purify end End purify->end

References

A Tale of Two Electrophiles: A Comparative Analysis of 1-Chloro-2-(methylsulfonyl)ethane and Divinyl Sulfone in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selective modification of biomolecules is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. The choice of the right chemical linker is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting conjugate. This guide provides an in-depth comparative analysis of two potent electrophilic reagents: 1-Chloro-2-(methylsulfonyl)ethane and the well-established divinyl sulfone. While both are effective in targeting nucleophilic residues on proteins, their distinct mechanisms of action, reactivity profiles, and the nature of the covalent linkages they form warrant a detailed examination to inform the rational design of bioconjugation strategies.

At a Glance: Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of each reagent is the first step in evaluating their suitability for a given application.

PropertyThis compoundDivinyl Sulfone
CAS Number 50890-51-2[1]77-77-0
Molecular Formula C₃H₇ClO₂S[1][2]C₄H₆O₂S
Molecular Weight 142.61 g/mol [1][2]118.15 g/mol
Appearance Not specified (likely a liquid or low-melting solid)Colorless liquid
Solubility Not specifiedWater soluble
Reactive Moiety Alkyl chlorideVinyl group
Reaction Type Nucleophilic SubstitutionMichael Addition

The Divergent Paths of Reaction: Unraveling the Mechanisms

The core difference between these two reagents lies in their distinct mechanisms of reaction with nucleophiles, which has profound implications for their reactivity and selectivity.

Divinyl Sulfone: The Michael Acceptor

Divinyl sulfone is a classic Michael acceptor, characterized by two electron-deficient vinyl groups. Its reaction with nucleophiles, such as the thiol group of a cysteine residue, proceeds via a conjugate addition mechanism. This reaction is typically base-catalyzed, with the rate increasing at higher pH values where the nucleophile is deprotonated and thus more reactive.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (in appropriate buffer) Mixing Add Reagent to Protein Solution Protein_Prep->Mixing Reagent_Prep Prepare Reagent Stock Solution (e.g., in DMSO or DMF) Reagent_Prep->Mixing Incubation Incubate at Controlled Temperature (e.g., room temperature or 4°C) Mixing->Incubation Quenching Quench Excess Reagent (e.g., with a small molecule thiol) Incubation->Quenching Purify Purify Conjugate (e.g., dialysis, SEC, or diafiltration) Quenching->Purify Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purify->Characterization

References

A Senior Application Scientist's Guide to Bioconjugation: Validating 1-Chloro-2-(methylsulfonyl)ethane as a Superior Reagent for Stable Thioether Linkages

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the creation of stable and specific bioconjugates is paramount. The covalent linkage of molecules to proteins, antibodies, and other biological vectors is the foundation of antibody-drug conjugates (ADCs), diagnostic assays, and a myriad of research tools. The choice of conjugation chemistry is a critical decision point, dictating the efficacy, stability, and homogeneity of the final product.

For decades, the industry has relied heavily on maleimide-based reagents for their rapid and selective reaction with cysteine thiols. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and exchange with endogenous thiols like albumin and glutathione.[1][2][3] This instability can compromise the therapeutic window and efficacy of ADCs and lead to misleading results in research applications.

This guide introduces and validates 1-Chloro-2-(methylsulfonyl)ethane as a compelling alternative for thiol-specific bioconjugation. We will delve into its mechanism of action, compare its performance to established reagents, and provide the experimental framework necessary for its validation in your own laboratory. This document is designed not as a rigid protocol, but as a comprehensive guide grounded in scientific principles to empower you to make informed decisions for your bioconjugation needs.

The Chemistry of this compound: A Two-Pronged Approach to Thiol Reactivity

This compound is a bifunctional molecule that offers a unique approach to thiol conjugation. Its reactivity is predicated on two potential pathways, both leading to the formation of a highly stable thioether bond.

Pathway A: In Situ Generation of a Vinyl Sulfone

Under mildly basic conditions, this compound can undergo base-mediated elimination of hydrogen chloride to form the highly reactive Michael acceptor, methyl vinyl sulfone.[4] The electron-withdrawing sulfonyl group activates the vinyl moiety, making it highly susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This thiol-Michael addition reaction results in a stable, irreversible thioether linkage.[5][6]

Pathway B: Formation of a Transient Episulfonium Ion

Alternatively, the sulfur atom of a cysteine thiol can directly displace the chloride via an SN2 reaction, forming a transient and highly reactive episulfonium ion intermediate.[5][7][8][9] This three-membered ring is then opened by the nucleophilic attack of the deprotonated sulfhydryl group of the same cysteine residue, leading to the same stable thioether bond. This pathway is particularly relevant for chloroethyl sulfides and contributes to their high reactivity towards thiols.[7]

G cluster_0 Mechanism of this compound Conjugation cluster_1 Pathway A: Vinyl Sulfone Formation cluster_2 Pathway B: Episulfonium Ion Formation reagent This compound vinyl_sulfone Methyl Vinyl Sulfone (In Situ) reagent->vinyl_sulfone -HCl episulfonium Episulfonium Ion (Transient) reagent->episulfonium + Protein-SH -Cl- protein_cys Protein-SH (Cysteine) thioether_A Stable Thioether Conjugate protein_cys->thioether_A vinyl_sulfone->thioether_A Thiol-Michael Addition thioether_B Stable Thioether Conjugate episulfonium->thioether_B Ring Opening

Reaction mechanism of this compound with cysteine.

Comparative Analysis: Sulfones vs. Maleimides

The primary advantage of sulfone-based reagents over traditional maleimides lies in the stability of the final conjugate. The thioether bond formed via the sulfone chemistry is not susceptible to the retro-Michael reaction that plagues maleimide conjugates.[1][10]

FeatureThis compound (and related sulfones)Maleimide Reagents
Reaction Mechanism Thiol-Michael Addition (via in situ vinyl sulfone) or SN2 with episulfonium intermediateThiol-Michael Addition
Bond Stability High: Forms a stable, irreversible thioether bond.[1][10]Moderate: The thiosuccinimide linkage is susceptible to retro-Michael reaction and thiol exchange.[1][2][3]
Reaction Kinetics Generally slower than maleimides.[10]Rapid reaction with thiols at neutral pH.
pH Dependence Reaction with thiols is favored at neutral to slightly basic pH. At higher pH (>8.5), reactivity with amines may occur.[5]Highly selective for thiols at pH 6.5-7.5. Reactivity with amines increases at pH > 7.5.
Selectivity High selectivity for cysteine thiols under optimized pH conditions.[5]Excellent selectivity for cysteine thiols within the optimal pH range.
Side Reactions Potential for reaction with other nucleophiles at elevated pH.Hydrolysis of the maleimide ring can occur, reducing conjugation efficiency.
Quantitative Stability Data: The Sulfone Advantage

Experimental data from studies on related heteroaromatic sulfone linkers provides compelling evidence for the enhanced stability of the resulting bioconjugates in human plasma compared to their maleimide counterparts.

Linker TypeConjugate Stability in Human PlasmaKey Findings
Phenyloxadiazole Sulfone ~80% of fluorescent label maintained after 72 hours.[10]Significantly more stable than the corresponding maleimide conjugate, which showed only ~20% intact conjugate after 72 hours. No thioether exchange with albumin was observed.[10]
N-Alkyl Maleimide ~33-65% intact conjugate after 7 days.[1]Prone to retro-Michael reaction and subsequent thiol exchange with serum proteins like albumin.[1]
Mono-Sulfone PEG >90% of conjugation retained after 7 days in the presence of 1 mM glutathione.Significantly more stable than the corresponding maleimide-PEG conjugate, which had <70% remaining intact under the same conditions.

Experimental Validation: A Framework for Comparison

To ensure the trustworthiness of our findings, we present a self-validating experimental workflow. This series of protocols is designed to allow for a direct, side-by-side comparison of this compound, a commercially available vinyl sulfone, and a standard maleimide reagent.

G cluster_0 Experimental Validation Workflow start Prepare Stock Solutions of Reagents (Chloroethyl Sulfone, Vinyl Sulfone, Maleimide) conjugation Protein Conjugation Reactions (Parallel Reactions for each Reagent) start->conjugation purification Purification of Conjugates (Size-Exclusion Chromatography) conjugation->purification characterization Characterization of Conjugates (SDS-PAGE, Mass Spectrometry) purification->characterization stability_assay Stability Assay in Human Plasma characterization->stability_assay analysis Data Analysis and Comparison (Quantification of Intact Conjugate over Time) stability_assay->analysis end Validated Reagent Selection analysis->end

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Chloro-2-(methylsulfonyl)ethane Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Covalent Adducts

In the landscape of modern drug discovery and development, the characterization of covalent adducts is of paramount importance. Small, reactive fragments, whether they be metabolites or targeted covalent inhibitors, can form adducts with biological macromolecules, leading to either desired therapeutic effects or unforeseen toxicity. 1-Chloro-2-(methylsulfonyl)ethane (CAS 50890-51-2) is an exemplar of such a reactive species.[1][2] Its bifunctional nature—a leaving group (chloride) and a potent electron-withdrawing sulfonyl group—makes it susceptible to nucleophilic attack, forming stable thioether, amine, or ester adducts.

Confirming the precise structure of these adducts is not a trivial pursuit. It requires a multi-faceted analytical approach where discrete pieces of spectroscopic data are integrated into a single, unambiguous structural assignment. This guide provides a comprehensive, field-tested strategy for leveraging Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to definitively characterize adducts of this compound. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a robust and self-validating analytical workflow.

The Integrated Spectroscopic Workflow

The structural elucidation of a novel adduct is a process of systematic inquiry. No single technique provides the complete picture. Instead, we employ a complementary workflow where each method answers specific questions, building upon the findings of the last. Mass spectrometry provides the initial confirmation of covalent modification, NMR spectroscopy delivers the precise atomic connectivity, and IR spectroscopy confirms the persistence of key functional groups.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Is adduct formation confirmed? What is the elemental composition? NMR NMR Spectroscopy (¹H, ¹³C, 2D) What is the precise connectivity? Where is the point of attachment? MS->NMR Confirmed Mass & Formula Structure Final Structure Confirmed MS->Structure IR Infrared (IR) Spectroscopy Is the sulfonyl group intact? NMR->IR Confirmed Connectivity NMR->Structure IR->Structure

Caption: An integrated workflow for adduct structure confirmation.

Mass Spectrometry: The First Line of Evidence

MS is the ideal starting point. Its high sensitivity allows for the rapid confirmation of adduct formation by providing the molecular weight of the modified molecule.

Key Experimental Observations:

  • Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak of the adduct. This will correspond to the mass of the original nucleophile plus the mass of the added moiety (C₃H₆O₂S, 106.01 Da), accounting for the loss of HCl.

  • Isotopic Patterning: A tell-tale sign of adducts that have formed via displacement of a nucleophile without the loss of the chlorine atom is the presence of a characteristic M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75%, ³⁷Cl: ~25%), the mass spectrum will exhibit two peaks for any chlorine-containing ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[3][4][5] This is a powerful diagnostic tool.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental formula. By measuring the mass-to-charge ratio to four or more decimal places, one can confirm the addition of the C₃H₇O₂S fragment and differentiate it from other potential modifications with similar nominal masses.

  • Tandem MS (MS/MS): Fragmentation analysis provides clues to the adduct's structure. A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for sulfones and can be a useful diagnostic marker in the MS/MS spectrum.[6]

Experimental Protocol: HRMS Analysis of a Peptide Adduct
  • Sample Preparation: Dissolve the purified adduct in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Full Scan): Acquire data in positive ion mode over a mass range that encompasses the expected mass of the adduct (e.g., m/z 400-2000).

  • Data Acquisition (MS/MS): Perform data-dependent acquisition, selecting the precursor ion corresponding to the adduct for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Determine the accurate mass of the precursor ion and use elemental composition software to confirm the formula.

    • Analyze the MS/MS spectrum for characteristic neutral losses (e.g., SO₂) and fragment ions that pinpoint the site of modification on the peptide backbone.

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms that a modification has occurred, NMR spectroscopy reveals how and where. It provides an unambiguous map of the atomic framework. For a typical adduct formed by nucleophilic substitution of the chloride, we expect to see characteristic signals for the newly installed 2-(methylsulfonyl)ethyl group.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum gives the first detailed look at the adduct's structure. The key is to identify the three new proton environments of the adduct moiety and observe shifts in the signals of the parent molecule near the attachment site.

  • Methyl Protons (-SO₂-CH₃): A sharp singlet, typically appearing in the δ 2.9-3.2 ppm range, integrating to 3 protons. The strong deshielding effect of the sulfonyl group pulls this signal downfield.

  • Methylene Protons (-SO₂-CH₂-CH₂-Nu): This signal, corresponding to the protons adjacent to the sulfonyl group, will appear as a triplet (or more complex multiplet) significantly downfield, typically in the δ 3.3-3.8 ppm range.[7]

  • Methylene Protons (-SO₂-CH₂-CH₂-Nu): The chemical shift of these protons is highly dependent on the nature of the nucleophile (Nu) they are attached to. They will also appear as a triplet (or multiplet) and are generally found between δ 2.8-3.5 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum confirms the carbon backbone of the adduct. Due to the low natural abundance of ¹³C, these spectra are acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.[8][9]

  • Methyl Carbon (-SO₂-CH₃): Typically found in the δ 40-45 ppm range.

  • Methylene Carbon (-SO₂-CH₂-CH₂-Nu): Deshielded by the sulfonyl group, this carbon appears downfield, usually in the δ 55-65 ppm range.[10]

  • Methylene Carbon (-SO₂-CH₂-CH₂-Nu): The chemical shift is variable depending on the attached nucleophile but is generally expected in the δ 25-45 ppm range.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (to show ¹H-¹H coupling) and HSQC (to correlate protons directly to the carbons they are attached to).

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign all peaks in both ¹H and ¹³C spectra to their respective nuclei in the proposed structure, using 2D data to confirm connectivity.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups.[11] In the context of this compound adducts, its primary role is to verify the integrity of the sulfonyl (SO₂) group. The S=O double bonds in a sulfone produce two of the most characteristic and intense absorption bands in an IR spectrum.

  • Asymmetric SO₂ Stretch: A very strong band appearing in the range of 1350-1300 cm⁻¹ .[7][12]

  • Symmetric SO₂ Stretch: A second strong band appearing in the range of 1160-1120 cm⁻¹ .[7][12]

The presence of both of these intense bands is definitive proof that the sulfonyl functional group is present in the final adduct.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid adduct directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If the sample is an oil, a thin film can be applied.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic strong absorption bands corresponding to the asymmetric and symmetric SO₂ stretches.

Data Integration: A Case Study with Cysteine

To illustrate the power of this integrated approach, let's consider the reaction of this compound with the thiol side chain of a cysteine residue. The resulting adduct is a stable thioether. The table below summarizes the expected spectroscopic data that would collectively confirm this structure.

Spectroscopic TechniqueExpected ObservationRationale
HRMS (ESI+) Molecular weight increase of 106.0119 Da from the parent molecule. The observed accurate mass will match the elemental formula of the adduct (Parent + C₃H₆O₂S).Confirms the covalent addition of the 2-(methylsulfonyl)ethyl moiety and loss of a proton from the thiol.
¹H NMR Singlet at ~3.0 ppm (3H, -SO₂-CH₃ ). Two triplets at ~3.5 ppm (2H, -SO₂-CH₂ -CH₂-) and ~3.1 ppm (2H, -S-CH₂ -CH₂-). Shift of cysteine's β-protons.The proton signals of the adduct moiety are observed with characteristic chemical shifts and coupling patterns. The local electronic environment of the cysteine protons is altered upon alkylation.[13]
¹³C NMR Three new signals: ~42 ppm (-SO₂-C H₃), ~58 ppm (-SO₂-C H₂-), and ~30 ppm (-S-C H₂-). Shift of cysteine's β-carbon.Confirms the three additional carbon atoms of the adduct moiety in distinct chemical environments.[14]
IR Spectroscopy Two strong absorption bands observed at approximately 1325 cm⁻¹ (asymmetric stretch) and 1140 cm⁻¹ (symmetric stretch).These intense bands are highly characteristic of the sulfonyl (SO₂) group and confirm its presence in the final product.[7][12]

Logical Integration of Spectroscopic Data

The final structural confirmation is not a leap of faith but a logical deduction based on the convergence of all collected data. Each piece of evidence must be consistent with the proposed structure and collectively rule out alternative possibilities.

G cluster_1 Data Integration Logic Data1 HRMS: Correct Mass (Parent + 106.01 Da) Conclusion Conclusion: Structure of Adduct Unambiguously Confirmed Data1->Conclusion Confirms Adduct Stoichiometry Data2 IR: Strong Bands ~1325 & ~1140 cm⁻¹ Data2->Conclusion Confirms SO₂ Group Data3 ¹H & ¹³C NMR: Signals for -CH₂-CH₂-SO₂-CH₃ Data3->Conclusion Confirms Adduct Skeleton Data4 2D NMR (COSY/HSQC): Correlation between adduct protons and parent molecule Data4->Conclusion Confirms Attachment Site

Caption: Logical flow for integrating multi-spectroscopic data.

Conclusion

The structural characterization of adducts formed from reactive species like this compound is a critical task in chemical and pharmaceutical research. A successful outcome hinges on a systematic and integrated analytical strategy. By using mass spectrometry to first confirm the modification, followed by detailed NMR analysis to elucidate the precise connectivity, and finally, IR spectroscopy to verify key functional groups, researchers can achieve an unambiguous and defensible structural assignment. This guide provides the framework and the underlying scientific principles to approach this challenge with confidence, ensuring the integrity and accuracy of your results.

References

A Comparative Guide to the Efficacy of 1-Chloro-2-(methylsulfonyl)ethane Derivatives in Antineoplastic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic design of targeted therapeutics is paramount. The methylsulfonyl moiety is a well-established pharmacophore, valued for its ability to enhance solubility, metabolic stability, and hydrogen bonding capacity in drug candidates[1]. 1-Chloro-2-(methylsulfonyl)ethane, a bifunctional reagent, serves as a crucial starting block for synthesizing compounds with potent biological activity. This guide provides an in-depth comparison of the efficacy of several key derivatives, primarily focusing on a series of substituted hydrazines that have demonstrated significant antineoplastic properties in preclinical biological assays. We will explore the causal relationships between their structural modifications and their performance, offering insights grounded in experimental data.

The Core Scaffold: A Foundation for Targeted Cytotoxicity

The derivatives discussed in this guide are largely built upon a 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine backbone. The rationale for this scaffold is twofold: the two methylsulfonyl groups provide stability and influence the molecule's electronic properties, while the 2-chloroethyl group is a classic DNA alkylating agent. Upon activation, this moiety can form covalent bonds with DNA bases, particularly the O-6 position of guanine, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis[2].

The core challenge, however, is to deliver this cytotoxic action selectively to cancer cells while minimizing harm to healthy tissue. This has driven the development of prodrug derivatives, where the core scaffold is modified at the N-2 position of the hydrazine. These modifications are designed to be cleaved under specific physiological conditions that are more prevalent in the tumor microenvironment, such as the presence of certain enzymes or hypoxia.

Activation_Mechanism cluster_env Tumor Microenvironment Activator Specific Activator (e.g., GSH, Hypoxia, Enzymes) Active_Agent Active Chloroethylating Agent Released Activator->Active_Agent Activation Prodrug Circulating Prodrug (Inactive, Stable) DNA_Alkylation Step 1: Alkylation of Guanine on DNA Strand 1 Active_Agent->DNA_Alkylation Attacks DNA Crosslinking Step 2: Interstrand Cross-link Formation DNA_Alkylation->Crosslinking Intramolecular Reaction Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis Blocks Replication

References

A Comparative Guide to Alternative Reagents for "1-Chloro-2-(methylsulfonyl)ethane" in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of alternative reagents to 1-chloro-2-(methylsulfonyl)ethane, a versatile building block in organic synthesis. The unique reactivity of this compound, stemming from the interplay between the chloro leaving group and the activating methylsulfonyl moiety, allows it to serve dual roles as a precursor to a potent Michael acceptor and as a 2-(methylsulfonyl)ethylating agent. This guide will explore superior alternatives for both pathways, offering experimental insights to inform your reagent selection process.

Part A: Alternatives in Michael Addition Reactions (Vinylation)

This compound is frequently used to generate methyl vinyl sulfone in situ via base-mediated elimination. Methyl vinyl sulfone is a highly reactive Michael acceptor, particularly effective for the alkylation of soft nucleophiles like cysteine thiols, a strategy often employed in the development of covalent inhibitors in drug discovery.[1][2] However, the direct use of methyl vinyl sulfone or other α,β-unsaturated systems can offer advantages in terms of control, reactivity, and safety.

Direct Comparison: In Situ Generation vs. Exogenous Methyl Vinyl Sulfone

The primary alternative to the in situ generation of methyl vinyl sulfone is, logically, the use of purified methyl vinyl sulfone itself. The choice between these two approaches depends on the specific requirements of the reaction, including scale, sensitivity of substrates to base, and desired reaction kinetics.

FeatureThis compound (In Situ)Methyl Vinyl Sulfone (Exogenous)
Reagent Stability & Handling Stable solid, easier to handle and store long-term.[3][4]Liquid, potential for polymerization; requires storage at 2-8°C.[5][6]
Reaction Control Generation can be controlled by the rate of base addition.Immediate availability of the reactive species.
Reaction Conditions Requires stoichiometric base (e.g., triethylamine, DBU).Can be used under neutral or catalytic base conditions.
Byproducts Generates stoichiometric amounts of salt (e.g., triethylammonium chloride).No salt byproducts from reagent activation.
Safety Considerations Parent compound is a suspected irritant.[7]Genotoxic potential has been noted; handle with appropriate caution.[8]
Broader Alternatives: Other α,β-Unsaturated Michael Acceptors

The utility of methyl vinyl sulfone stems from the strong electron-withdrawing nature of the sulfone group, which highly activates the vinyl group for nucleophilic attack.[9][10] Several other classes of Michael acceptors are available, each with a distinct reactivity profile.

Michael Acceptor ClassActivating GroupRelative Reactivity with ThiolsResulting AdductKey Considerations
Vinyl Sulfones -SO₂RVery High[9]Thioether-sulfoneHighly reactive, selective for soft nucleophiles.[11]
Acrylamides -C(O)NR₂Moderate[12]Thioether-amideTunable reactivity, widely used in covalent inhibitors.[2][13]
Acrylates -C(O)ORModerate to Low[9]Thioether-esterCan be susceptible to hydrolysis or transesterification.
Acrylonitrile -C≡NHighThioether-nitrileCan undergo further transformations.

The reactivity of these Michael acceptors is influenced by the electron-withdrawing capacity of the activating group and the steric environment around the double bond.[12][14] Vinyl sulfones are generally more reactive towards thiols than acrylates, offering a higher degree of selectivity in competitive environments.[9]

Experimental Protocols

This protocol describes a typical procedure for the alkylation of a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide (1.0 equiv)

  • This compound (1.2 equiv)[15]

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)[16]

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Dissolve the cysteine-containing peptide in anhydrous DMF in a flame-dried reaction vessel under an inert atmosphere.

  • Add this compound to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and purify the product by preparative HPLC.

This protocol outlines the direct use of methyl vinyl sulfone for peptide alkylation.

Materials:

  • Cysteine-containing peptide (1.0 equiv)

  • Methyl Vinyl Sulfone (1.1 equiv)[17]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Dissolve the cysteine-containing peptide in a mixture of phosphate buffer and acetonitrile.

  • Add methyl vinyl sulfone to the solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring progress by LC-MS.

  • Upon completion, the product can be directly purified by preparative HPLC.

Visualization of Michael Addition

The following diagram illustrates the base-catalyzed mechanism of thiol-Michael addition with a vinyl sulfone.

SN2_Workflow Start 2-(Methylsulfonyl)ethanol HO-CH₂CH₂SO₂CH₃ Product 2-(Methylsulfonyl)ethyl Methanesulfonate MsO-CH₂CH₂SO₂CH₃ Start->Product + MsCl, Et₃N (Activation) Reagent Methanesulfonyl Chloride (MsCl) CH₃SO₂Cl Final_Product Alkylated Product Nu-CH₂CH₂SO₂CH₃ Product->Final_Product + Nu⁻ (Sₙ2 Reaction) Nucleophile Nucleophile (Nu⁻)

References

A Comparative Guide to the Cross-Reactivity of 1-Chloro-2-(methylsulfonyl)ethane with Biological Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of covalent chemical biology and drug discovery, the rational design of electrophilic warheads that can selectively target nucleophilic residues on proteins is of paramount importance. Among the arsenal of thiol-reactive functionalities, vinyl sulfones have garnered significant attention due to the stability of the resulting thioether bond, a feature that contrasts with the potential reversibility of maleimide-thiol adducts[1][2]. 1-Chloro-2-(methylsulfonyl)ethane is a precursor to the reactive vinyl sulfone moiety. Its utility lies in its presumed ability to undergo an in situ elimination to form methyl vinyl sulfone, which then acts as a Michael acceptor. This guide provides a comprehensive analysis of the reactivity of this compound with key biological nucleophiles, offering a comparative perspective against other commonly used thiol-reactive reagents. We will delve into its mechanism of action, cross-reactivity profile, and provide detailed experimental protocols to enable researchers to rigorously evaluate its suitability for their specific applications.

Mechanism of Action: An Elimination-Addition Pathway

This compound is not intrinsically reactive as a Michael acceptor. Its electrophilic character is unmasked through a base-catalyzed elimination of hydrogen chloride to form the highly reactive methyl vinyl sulfone intermediate. This intermediate then rapidly undergoes a Michael-type addition with available nucleophiles[3]. This two-step, elimination-addition mechanism is a critical determinant of its reaction kinetics and selectivity. The overall reaction rate is dependent on both the rate of elimination to the active vinyl sulfone and the rate of the subsequent nucleophilic attack.

The pKa of the protons alpha to the sulfonyl group are lowered, facilitating their abstraction by a base. In a biological context, this can be a buffer component or a basic amino acid side chain. The subsequent Michael addition involves the attack of a soft nucleophile, such as a thiolate anion, on the β-carbon of the vinyl sulfone.

Mechanism cluster_elimination Step 1: Elimination cluster_addition Step 2: Michael Addition reagent Cl-CH₂-CH₂-SO₂-CH₃ intermediate H₂C=CH-SO₂-CH₃ reagent->intermediate Base -HCl reagent->intermediate intermediate2 H₂C=CH-SO₂-CH₃ nucleophile Nu:⁻ adduct Nu-CH₂-CH₂-SO₂-CH₃ intermediate2->adduct intermediate2->adduct Nucleophilic Attack

Caption: Proposed elimination-addition reaction mechanism.

Cross-Reactivity with Biological Nucleophiles

The selectivity of a covalent modifier is paramount to its utility. While vinyl sulfones are predominantly classified as thiol-reactive, their reactivity with other biological nucleophiles, particularly under physiological conditions, warrants careful consideration. The primary nucleophilic amino acid residues in proteins are cysteine, lysine, and histidine, each with distinct pKa values and nucleophilicity.

Cysteine

The thiol side chain of cysteine is the most nucleophilic amino acid at physiological pH. Its pKa is typically around 8.5, but can be significantly lower in specific protein microenvironments, leading to a higher population of the more reactive thiolate anion. Vinyl sulfones react readily with cysteine thiols to form a stable thioether linkage[4][5][6]. This reaction is generally considered irreversible under physiological conditions, a key advantage over maleimide-based reagents which can undergo retro-Michael reactions[1][2].

Lysine

The primary amine of the lysine side chain is a harder nucleophile than the cysteine thiol. With a pKa of around 10.5, it is predominantly protonated and thus non-nucleophilic at physiological pH. However, at more alkaline pH or in microenvironments that lower its pKa, lysine can react with vinyl sulfones. Studies have shown that vinyl sulfones can conjugate with lysine residues in proteins[4][5].

Histidine

The imidazole side chain of histidine has a pKa of approximately 6.0, meaning a significant portion can be deprotonated and nucleophilic at physiological pH[7][8]. The imidazole ring is a soft nucleophile and has been shown to react with vinyl sulfones, particularly at neutral pH[9][10]. This reactivity can be leveraged for site-specific labeling of His-tagged proteins[9][10].

Comparative Performance with Alternative Thiol-Reactive Reagents

The choice of a thiol-reactive reagent depends on the specific application, with reaction kinetics, selectivity, and adduct stability being key performance indicators.

Reagent ClassReactive MoietyTypical Second-Order Rate Constant (M⁻¹s⁻¹)Optimal pHAdduct StabilityKey Considerations
Vinyl Sulfone H₂C=CH-SO₂-R~10¹ - 10²8.0 - 9.0HighForms stable thioether bond. Slower kinetics than maleimides. Potential for cross-reactivity with Lys and His.[11]
Maleimide Maleimide Ring~10² - 10⁴6.5 - 7.5ModerateFast and highly thiol-specific at neutral pH. Adducts can undergo retro-Michael reaction and exchange with other thiols.[1][11]
Iodoacetamide I-CH₂-CO-R~10¹ - 10²8.0 - 8.5HighForms a very stable thioether bond. Can react with other nucleophiles like histidine at higher pH.[11]

Experimental Protocols

To facilitate a rigorous, data-driven comparison, we provide the following detailed experimental protocols.

Workflow for Kinetic Analysis

G A Prepare Stock Solutions (Reagent, Nucleophile, Buffer) B Incubate at Controlled Temperature A->B C Monitor Reaction Progress (e.g., NMR, HPLC, Spectrophotometry) B->C D Determine Pseudo-First-Order Rate Constant (k_obs) from Time Course Data C->D E Plot k_obs vs. [Nucleophile] D->E F Calculate Second-Order Rate Constant (k₂) from Slope E->F

Caption: Workflow for determining second-order rate constants.

Protocol for Determining Second-Order Rate Constants

This protocol is designed to determine the second-order rate constant (k₂) for the reaction of this compound with a model nucleophile (e.g., N-acetyl-L-cysteine).

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 1 M stock solution of N-acetyl-L-cysteine in reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).

    • Prepare reaction buffers at various pH values (e.g., 6.0, 7.4, 8.5) to assess pH dependence.

  • Kinetic Assay (Pseudo-First-Order Conditions):

    • In a temperature-controlled cuvette or reaction vessel, add the reaction buffer.

    • Add N-acetyl-L-cysteine to final concentrations ranging from 10 mM to 100 mM (at least a 10-fold excess over the electrophile).

    • Initiate the reaction by adding this compound to a final concentration of 1 mM.

    • Monitor the disappearance of the nucleophile or the appearance of the product over time using a suitable analytical method (e.g., HPLC with UV detection, or ¹H NMR spectroscopy)[12][13][14].

  • Data Analysis:

    • For each concentration of the nucleophile, plot the natural logarithm of the remaining nucleophile concentration versus time.

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Plot the calculated k_obs values against the corresponding concentrations of the nucleophile.

    • The slope of this second plot represents the second-order rate constant (k₂) for the reaction[3][15][16][17].

Protocol for Adduct Identification by LC-MS/MS

This protocol outlines the steps to identify the specific amino acid residues on a model protein (e.g., Bovine Serum Albumin, BSA) that are modified by this compound.

G A Incubate Protein with This compound B Denature, Reduce, and Alkylate (Control for Disulfides) A->B C Digest with Trypsin B->C D LC-MS/MS Analysis C->D E Database Search and Manual Validation of Spectra D->E F Identify Modified Peptides and Adduct Sites E->F

Caption: Workflow for identifying protein adducts via LC-MS/MS.

  • Protein Modification:

    • Dissolve BSA in reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4) to a final concentration of 1 mg/mL.

    • Add this compound to a final concentration of 1 mM.

    • Incubate the reaction mixture at 37°C for 2 hours.

    • Quench the reaction by adding an excess of a small molecule thiol, such as dithiothreitol (DTT).

  • Sample Preparation for Mass Spectrometry:

    • Denature the protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues with iodoacetamide (to a final concentration of 55 mM) in the dark at room temperature for 20 minutes to prevent disulfide scrambling[18].

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Digest the protein with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-substrate ratio) overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)[19][20][21].

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database using a search engine (e.g., Mascot, Sequest)[19].

    • Specify a variable modification corresponding to the mass of the methylsulfonylethyl group (+106.01 Da) on cysteine, lysine, and histidine residues.

    • Manually validate the identified modified peptides and pinpoint the site of modification based on the fragmentation pattern in the MS/MS spectra[18].

Conclusion

This compound represents a valuable tool in the covalent modifier toolkit, offering the potential for forming highly stable thioether linkages via an in situ generated vinyl sulfone. Its reactivity profile, however, is not strictly limited to cysteine, with lysine and histidine also being potential targets depending on the reaction conditions and the protein's local microenvironment. A thorough understanding of its reaction mechanism and a rigorous, quantitative assessment of its cross-reactivity are essential for its effective and predictable application. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to make informed decisions and to design experiments that will elucidate the full potential and limitations of this versatile reagent.

References

Mechanistic Validation through Isotopic Labeling: A Comparative Guide to 1-Chloro-2-(methylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise elucidation of reaction mechanisms is paramount. Isotopic labeling stands as a powerful technique to trace the fate of molecules through complex biological and chemical transformations. This guide provides an in-depth technical comparison of "1-Chloro-2-(methylsulfonyl)ethane" as a versatile reagent for isotopic labeling studies, particularly for the introduction of a two-carbon ethylsulfonylmethyl moiety onto nucleophilic residues. We will explore its performance, benchmark it against established alternatives, and provide the experimental data and protocols necessary for its confident application in mechanistic validation.

The Reagent in Focus: this compound

This compound (Cl-MSE) is a bifunctional molecule featuring a reactive chloroethyl group and a methylsulfonyl moiety. Its utility in isotopic labeling stems from its ability to act as a precursor to the highly reactive methyl vinyl sulfone in situ. This Michael acceptor readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins. By synthesizing isotopically labeled versions of Cl-MSE (e.g., with ¹³C or ²H), researchers can introduce a traceable two-carbon unit, enabling the detailed investigation of metabolic pathways, enzyme mechanisms, and drug-target interactions.

The Underlying Chemistry: A Tale of Two Steps

The mechanistic utility of Cl-MSE hinges on a two-step process that can be controlled by reaction conditions, primarily pH.

Step 1: In Situ Generation of Methyl Vinyl Sulfone

Under basic conditions, this compound undergoes an elimination reaction to form the highly reactive Michael acceptor, methyl vinyl sulfone. This in situ generation is a key feature, as it allows for the introduction of the reactive species directly into the reaction mixture, minimizing handling of the more volatile and reactive vinyl sulfone.

Step 2: Michael Addition to Nucleophiles

The generated methyl vinyl sulfone is a potent electrophile that readily undergoes a Michael-type addition with nucleophilic residues. While cysteine is the primary target due to the high nucleophilicity of its thiol group, reactions with other residues like lysine and histidine can occur, particularly at higher pH values.[1][2][3] This pH-dependent reactivity can be exploited to achieve a degree of selectivity in labeling experiments.

Comparative Analysis: Cl-MSE vs. Traditional Alkylating Agents

To objectively assess the performance of this compound, we compare it to two of the most commonly used cysteine alkylating agents in proteomics and biochemistry: iodoacetamide (IAM) and N-ethylmaleimide (NEM).

FeatureThis compound (via Methyl Vinyl Sulfone)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)
Reaction Mechanism Michael AdditionSN2 AlkylationMichael Addition
Primary Target Cysteine ThiolsCysteine ThiolsCysteine Thiols
Selectivity High for Cysteine at neutral pH. Reactivity with Lysine and Histidine increases at higher pH.[1][2][3]Generally high for Cysteine, but can react with other nucleophiles (Met, His, Lys, N-terminus) under certain conditions.[4][5][6][7]Highly selective for Cysteine at neutral pH.
Stability of Adduct Stable ThioetherStable ThioetherStable Thioether (can undergo hydrolysis)
Isotopic Labeling Amenable to ¹³C or ²H labeling on the ethyl group.Commercially available in isotopically labeled forms (e.g., ¹³C₂, D₅).Commercially available in isotopically labeled forms.
Experimental Considerations Requires basic conditions for in situ generation of the reactive species. The resulting adduct adds a -CH₂CH₂SO₂CH₃ moiety.Light-sensitive. Can lead to over-alkylation and side reactions.[4][5][6][7]Stock solutions have limited stability.

Key Insights from the Comparison:

  • Selectivity: While all three reagents primarily target cysteine, this compound (via methyl vinyl sulfone) offers a tunable reactivity profile based on pH. This can be advantageous for studies aiming to probe the accessibility and reactivity of different nucleophilic residues.[1]

  • Adduct Properties: The methylsulfonyl group introduced by Cl-MSE can offer different physicochemical properties to the labeled protein or peptide compared to the acetamide or maleimide adducts, which may be beneficial for certain analytical techniques.

  • Cost-Effectiveness of Labeling: The synthesis of isotopically labeled Cl-MSE can be a cost-effective alternative to purchasing commercially available labeled IAM or NEM, particularly for large-scale studies.

Experimental Protocols

Synthesis of Isotopically Labeled this compound ([1,2-¹³C₂]-Cl-MSE)

This protocol outlines a potential synthetic route for [1,2-¹³C₂]-1-Chloro-2-(methylsulfonyl)ethane, starting from commercially available [1,2-¹³C₂]-ethanol.

Diagram of the Synthetic Pathway:

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Chlorination 13C2_Ethanol [1,2-13C2]-Ethanol 13C2_Bromoethane [1,2-13C2]-Bromoethane 13C2_Ethanol->13C2_Bromoethane HBr 13C2_Thioether [1,2-13C2]-Ethyl methyl sulfide 13C2_Bromoethane->13C2_Thioether CH3SNa 13C2_Sulfone [1,2-13C2]-Ethyl methyl sulfone 13C2_Thioether->13C2_Sulfone m-CPBA or Oxone® 13C2_Cl_MSE [1,2-13C2]-1-Chloro-2-(methylsulfonyl)ethane 13C2_Sulfone->13C2_Cl_MSE SO2Cl2

Caption: Synthetic pathway for isotopically labeled this compound.

Step-by-Step Methodology:

  • Synthesis of [1,2-¹³C₂]-Bromoethane: Convert [1,2-¹³C₂]-Ethanol to [1,2-¹³C₂]-Bromoethane using a standard hydrobromic acid procedure.

  • Synthesis of [1,2-¹³C₂]-Ethyl methyl sulfide: React [1,2-¹³C₂]-Bromoethane with sodium thiomethoxide (NaSMe) in a suitable solvent like ethanol.

  • Oxidation to [1,2-¹³C₂]-Ethyl methyl sulfone: Oxidize the resulting thioether to the corresponding sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

  • Chlorination to [1,2-¹³C₂]-1-Chloro-2-(methylsulfonyl)ethane: Chlorinate the sulfone at the alpha position to the sulfonyl group using sulfuryl chloride (SO₂Cl₂) under radical initiation conditions (e.g., AIBN or UV light).

Note: This is a generalized protocol. Optimization of reaction conditions and purification steps will be necessary. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Isotopic Labeling of a Cysteine-Containing Peptide

This protocol describes the labeling of a model peptide containing a single cysteine residue with [1,2-¹³C₂]-Cl-MSE.

Diagram of the Labeling Workflow:

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Quenching & Purification cluster_3 Analysis Peptide_Sol Dissolve Peptide in Buffer (e.g., 50 mM Tris, pH 8.0) Add_ClMSE Add [1,2-13C2]-Cl-MSE Peptide_Sol->Add_ClMSE Incubate Incubate at RT Add_ClMSE->Incubate Quench Quench with excess thiol (e.g., DTT or β-mercaptoethanol) Incubate->Quench Purify Purify by HPLC Quench->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze

Caption: Workflow for isotopic labeling of a cysteine-containing peptide.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

  • Labeling Reagent Preparation: Prepare a stock solution of [1,2-¹³C₂]-Cl-MSE in a compatible organic solvent (e.g., DMF or DMSO).

  • Labeling Reaction: Add a 10-fold molar excess of the [1,2-¹³C₂]-Cl-MSE stock solution to the peptide solution. Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a 100-fold molar excess of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to consume any unreacted labeling reagent.

  • Purification: Purify the labeled peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the successful labeling and determine the isotopic incorporation by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass shift for the addition of the [¹³C₂]-ethylsulfonylmethyl moiety is +124.08 Da.

Data Analysis: Interpreting Mass Spectrometry Results

Successful isotopic labeling is confirmed by a characteristic mass shift in the mass spectrum of the modified peptide or protein. For a peptide labeled with [1,2-¹³C₂]-Cl-MSE, the mass of the S-ethylsulfonylmethyl-cysteine adduct will be increased by 2 Da compared to the unlabeled adduct.

In tandem mass spectrometry (MS/MS) analysis, the fragmentation pattern of the labeled peptide can provide precise information about the site of modification. The b- and y-ions containing the modified cysteine residue will exhibit the corresponding mass shift. The fragmentation of the sulfone moiety itself can also provide characteristic reporter ions. A key fragmentation pathway for S-alkylated cysteine residues is the neutral loss of the alkyl group. For the S-ethylsulfonylmethyl-cysteine adduct, a characteristic neutral loss corresponding to the ethylsulfonylmethyl group would be expected.

Conclusion: A Versatile Tool for Mechanistic Elucidation

This compound, through its in situ generation of methyl vinyl sulfone, presents a valuable and versatile tool for isotopic labeling in mechanistic studies. Its tunable reactivity, the stability of the resulting adduct, and the potential for cost-effective synthesis of labeled analogues make it a compelling alternative to traditional alkylating agents. By providing a means to introduce a traceable two-carbon unit, this reagent empowers researchers to dissect complex biological and chemical processes with greater precision, ultimately accelerating scientific discovery and drug development.

References

Safety Operating Guide

Navigating the Disposal of 1-Chloro-2-(methylsulfonyl)ethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper disposal of chemical reagents, such as 1-Chloro-2-(methylsulfonyl)ethane (CAS No. 50890-51-2), is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated sulfone, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment: The Foundation of Proper Handling

Before any disposal procedures are initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the segregation of waste streams.

While comprehensive toxicological data for this compound is not widely available, a key supplier has classified the compound with the GHS Hazard statement H302: Harmful if swallowed. This necessitates a cautious approach to handling, with the understanding that ingestion poses a significant health risk. The causality behind this hazard likely lies in the reactivity of the chloro- and methylsulfonyl- functional groups within a biological system.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationGHS StatementRecommended PPERationale
Acute Oral ToxicityH302: Harmful if swallowedStandard laboratory attire (lab coat, closed-toe shoes)Prevents accidental ingestion and skin contact.
Eye ContactP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Safety glasses with side shields or chemical gogglesProtects eyes from potential splashes or aerosols.
Skin ContactP280: Wear protective gloves/protective clothing/eye protection/face protection.Nitrile glovesProvides a barrier against direct skin contact.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination. The following steps should be taken immediately:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure adequate ventilation to disperse any potential vapors.

  • Don Appropriate PPE: Before attempting any cleanup, personnel must be wearing the PPE outlined in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the substance. Do not use combustible materials like paper towels.

  • Collect and Package Waste: Carefully scoop the absorbed material into a designated, leak-proof container. Label the container clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Systematic Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound, as a halogenated organic compound, requires a distinct and regulated pathway. The primary and most environmentally responsible method of disposal is through a licensed hazardous waste facility, where it will undergo high-temperature incineration.

Step 1: Waste Segregation - The Critical First Decision

The cardinal rule of chemical waste management is segregation. Due to the presence of a chlorine atom, this compound must be disposed of as halogenated organic waste . Co-mingling with non-halogenated waste streams is a costly and non-compliant error, as non-halogenated solvents can often be recycled as fuel, a less energy-intensive process than incineration.

Step 2: Container Selection and Labeling
  • Container Choice: Use only chemically resistant, leak-proof containers designated for halogenated organic waste. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date of accumulation.

    • The appropriate hazard warnings (e.g., "Harmful if Swallowed").

Step 3: Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials.

  • Keep the container tightly sealed at all times, except when adding waste.

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a complete and accurate description of the waste.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Initial Handling & Assessment cluster_1 Waste Characterization & Segregation cluster_2 Packaging & Storage cluster_3 Final Disposal Start Handling 1-Chloro-2- (methylsulfonyl)ethane Assess Assess for Disposal Need Start->Assess Spill Spill Occurs Start->Spill IsHalogenated Is it a Halogenated Organic Compound? Assess->IsHalogenated Yes Container Select Appropriate Waste Container Spill->Container Follow Spill Cleanup Protocol Segregate Segregate as Halogenated Waste IsHalogenated->Segregate Yes NonHalogenated Segregate as Non-Halogenated Waste IsHalogenated->NonHalogenated No Segregate->Container Label Label with 'Hazardous Waste' and Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

The Rationale Behind Incineration

High-temperature incineration is the preferred disposal method for halogenated organic compounds for several key reasons. The high temperatures break the strong carbon-halogen bonds, and modern incineration facilities are equipped with advanced flue gas scrubbing systems. These scrubbers neutralize the acidic gases (such as hydrogen chloride) that are formed during the combustion of chlorinated materials, preventing their release into the atmosphere and the subsequent formation of acid rain. Landfilling is not a suitable option as the compound could potentially leach into the soil and groundwater.

By adhering to these procedural steps and understanding the scientific principles that underpin them, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for 1-Chloro-2-(methylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, a deep understanding of the chemical reagents in use is paramount. This guide provides an in-depth, field-proven protocol for the safe handling of 1-Chloro-2-(methylsulfonyl)ethane, a compound that, while valuable in proteomics research, demands meticulous safety practices.[1] Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and build unwavering trust in your laboratory's operational integrity.

Immediate Safety and Hazard Overview: Understanding the Risks

This compound (CAS No. 50890-51-2) presents several potential hazards that necessitate a robust personal protective equipment (PPE) strategy.[1][2][3][4] According to available Safety Data Sheets (SDS), this compound is harmful if swallowed and is classified as an irritant.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects. While comprehensive toxicological data is not available for this specific compound, its structure as a halogenated organic and a sulfonyl-containing molecule warrants a cautious approach. Halogenated hydrocarbons can pose various health risks, and sulfonyl chlorides, a related class of compounds, are known to be reactive.[1]

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, OralDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[5]
Skin and Eye IrritantIrritantAvoid contact with skin and eyes. Wear protective gloves and eye protection.[2]
Very toxic to aquatic lifeHazardous to the aquatic environmentAvoid release to the environment. Collect spillage.[5]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection and proper use of PPE is not a matter of simple box-checking; it is a dynamic process that must be tailored to the specific task at hand. The following protocol is designed to provide a comprehensive framework for protecting yourself and your colleagues.

Eye and Face Protection: Shielding Against the Unforeseen

Given the irritant nature of this compound, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. These should provide a complete seal around the eyes to protect against splashes from any direction.

  • High-Risk Operations: For procedures with a higher risk of splashing, such as transferring large volumes or working with the substance under pressure, a full-face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection against splashes that can come from underneath.

Hand Protection: The Critical Barrier
  • Recommended Glove Material: For incidental contact, nitrile gloves are a suitable choice due to their good resistance to a range of chemicals and their tendency to tear when punctured, providing a clear indication of a breach.[6] For extended contact or immersion, heavier-duty gloves made of Viton™ or a laminate (e.g., SilverShield®) are recommended due to their broad chemical resistance, including to chlorinated solvents.[6][7]

  • Double Gloving: For all handling procedures, it is best practice to wear two pairs of gloves.[8] The outer glove can be removed and disposed of immediately in case of a splash, minimizing the risk of cross-contamination.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking. Disposable gloves should never be reused and should be replaced immediately if contaminated. For reusable gloves, follow the manufacturer's guidelines for decontamination and reuse.

Protective Clothing: Minimizing Dermal Exposure

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or gown made of a material like polyethylene-coated polypropylene should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For areas where there is a significant risk of spills, chemically resistant shoe covers or boots should be considered.[7]

Respiratory Protection: A Considered Approach

The need for respiratory protection depends on the specific handling conditions and the potential for generating aerosols or vapors.

  • Engineering Controls as the Primary Defense: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.

  • Respirator Selection: For protection against organic vapors, an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is appropriate.[10][11] A full-facepiece respirator will also provide eye and face protection.[5]

  • Cartridge Change Schedule: It is crucial to establish a cartridge change-out schedule based on the specific conditions of use. This can be done using the respirator manufacturer's service life software or the NIOSH MultiVapor™ app, which estimates breakthrough times based on the contaminant concentration, temperature, humidity, and work rate.[12][13] In the absence of specific data for this compound, a conservative change schedule should be implemented and documented.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound start Start: Task Assessment task_type What is the nature of the task? start->task_type small_scale Small-scale handling (e.g., weighing, preparing solutions in fume hood) task_type->small_scale Low Risk large_scale Large-scale handling or high splash potential task_type->large_scale High Risk spill_response Spill or Emergency Response task_type->spill_response Emergency ppe_small Minimum PPE: - Chemical splash goggles - Double nitrile gloves - Lab coat - Closed-toe shoes small_scale->ppe_small ppe_large Enhanced PPE: - Full-face shield over goggles - Double Viton™ or laminate gloves - Chemically resistant apron - Shoe covers large_scale->ppe_large ppe_spill Emergency PPE: - Full-facepiece respirator with OV cartridges - Chemically resistant suit - Heavy-duty gloves (Viton™ or laminate) - Chemical-resistant boots spill_response->ppe_spill

Caption: PPE selection workflow for handling this compound.

Operational Plan for Safe Handling and Storage

A proactive approach to safety involves integrating safe handling and storage practices into every aspect of your workflow.

Step-by-Step Handling Procedure
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected.[9] Have a spill kit accessible.

  • Dispensing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure. When transferring solutions, use appropriate tools such as pipettes with bulbs or dispensers to avoid mouth pipetting.[14]

  • Heating and Reactions: If heating is required, use a well-controlled heating source such as a heating mantle or a water bath. Avoid open flames. Ensure that any reaction vessel is appropriately vented into the fume hood exhaust.

  • Post-Handling: After handling, decontaminate any reusable equipment. Remove the outer pair of gloves and dispose of them in the designated waste container before leaving the immediate work area. Wash hands thoroughly with soap and water.[9]

Storage Requirements

Proper storage is crucial to prevent accidental release and maintain the stability of the chemical.

  • Location: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[15]

  • Segregation: It is a halogenated organic compound and should be stored separately from incompatible materials such as strong oxidizing agents and bases.[15]

  • Container: Keep the container tightly closed when not in use. The original container is preferred. If transferring to a secondary container, ensure it is properly labeled with the full chemical name and hazard information.[9]

Emergency Response and Spill Cleanup Plan

Prompt and correct action in the event of a spill is critical to minimizing exposure and environmental impact.

Minor Spill (less than 100 mL in a fume hood)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: Confine the spill using an absorbent material like vermiculite or a commercial spill pillow.[16]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe it down with a damp cloth. Place all cleaning materials into the waste container.

  • Disposal: Dispose of the waste as halogenated organic waste.[17]

Major Spill (larger volume, outside of a fume hood, or if you are unsure)
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean Up: Only trained emergency responders should handle major spills. Provide them with the Safety Data Sheet for this compound.

Waste Disposal Plan: A Responsible Conclusion

As a halogenated organic compound, this compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[18][19][20]

  • Waste Segregation: Collect all waste containing this chemical, including contaminated PPE and spill cleanup materials, in a designated, properly labeled container for halogenated organic waste.[17] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Accumulation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management service.

By adhering to these comprehensive guidelines, you can confidently and safely utilize this compound in your research, ensuring the well-being of yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.